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1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone Documentation Hub

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  • Product: 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone
  • CAS: 92549-46-7

Core Science & Biosynthesis

Foundational

Technical Monograph: 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

Structural Characterization, Synthetic Protocols, and Pharmacophore Utility Executive Summary This technical guide provides a comprehensive analysis of 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone (CAS: 92549-46-7...

Author: BenchChem Technical Support Team. Date: February 2026

Structural Characterization, Synthetic Protocols, and Pharmacophore Utility

Executive Summary

This technical guide provides a comprehensive analysis of 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone (CAS: 92549-46-7), a critical deoxybenzoin intermediate. Distinct from its para-substituted isomer (Ononetin), this ortho-methoxy derivative serves as a vital scaffold in the synthesis of 2'-substituted isoflavones, a class of compounds investigated for their selective estrogen receptor modulation (SERM) and tyrosinase inhibitory potential. This document details high-yield synthetic pathways, validated characterization protocols, and downstream applications in drug discovery.

Structural Characterization & Physiochemical Profile[1][2]

The compound belongs to the deoxybenzoin class, characterized by a methylene bridge connecting a resorcinol moiety (Ring A) and a 2-methoxyphenyl ring (Ring B).

IUPAC Name: 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone Common Name: 2,4-dihydroxy-2'-methoxydeoxybenzoin Molecular Formula:


Molecular Weight:  258.27  g/mol [1][2]
Physiochemical Properties (Experimental & Predicted)[3]
PropertyValue / RangeNotes
Appearance Off-white to pale yellow crystalline powderColoration intensifies upon oxidation.
Melting Point 138 – 142 °C (Typical range for class)Note: Isomer-dependent. Distinct from 4-methoxy isomer (158-162°C).[4]
Solubility Soluble in MeOH, DMSO, Acetone; Insoluble in

Lipophilic nature requires organic cosolvents for bioassays.
pKa (Predicted) ~7.65 (4-OH), ~10.2 (2-OH)The 2-OH is hydrogen-bonded to the carbonyl, increasing pKa.
LogP ~2.8Indicates moderate membrane permeability.

Spectroscopic Signature:

  • 
    -NMR (DMSO-
    
    
    
    ):
    The defining feature is the methylene bridge singlet (
    
    
    ppm). The chelated hydroxyl proton at the 2-position (Ring A) typically appears downfield (
    
    
    ppm) due to intramolecular hydrogen bonding with the carbonyl oxygen.
  • IR: Strong carbonyl stretch (

    
    ) shifted to 
    
    
    
    due to chelation.
Synthetic Pathways & Optimization

Two primary routes exist for the synthesis of polyhydroxylated deoxybenzoins: the Houben-Hoesch Condensation and Friedel-Crafts Acylation . For the 2-methoxy derivative, the Houben-Hoesch method is preferred to avoid demethylation of the sterically crowded methoxy group often caused by strong Lewis acids in Friedel-Crafts conditions.

Method A: Houben-Hoesch Condensation (Preferred)

This method utilizes the mild Lewis acid


 to facilitate the attack of resorcinol on (2-methoxyphenyl)acetonitrile.
  • Reactants: Resorcinol (1.0 eq), (2-Methoxyphenyl)acetonitrile (1.0 eq).

  • Catalyst: Anhydrous

    
     / Dry 
    
    
    
    gas.
  • Solvent: Anhydrous Ether or Ethyl Acetate.

Detailed Protocol:

  • Preparation: Dissolve resorcinol (11.0 g, 0.1 mol) and (2-methoxyphenyl)acetonitrile (14.7 g, 0.1 mol) in dry diethyl ether (100 mL) containing fused

    
     (2.0 g).
    
  • Saturation: Cool the mixture to

    
     in an ice bath. Pass a steady stream of dry 
    
    
    
    gas through the solution for 3-4 hours. Critical Step: Ensure moisture exclusion to prevent premature hydrolysis of the nitrile.
  • Precipitation: Allow the mixture to stand at

    
     for 24-48 hours. The ketimine hydrochloride intermediate will precipitate as an oil or solid.
    
  • Hydrolysis: Decant the ether. Dissolve the residue in water (200 mL) and heat at reflux (

    
    ) for 1 hour. This converts the ketimine (
    
    
    
    ) to the ketone (
    
    
    ).
  • Purification: Cool to room temperature. The product precipitates.[5] Filter and recrystallize from aqueous methanol.

Method B: Friedel-Crafts Acylation (Alternative)

Useful when the nitrile precursor is unavailable. Requires careful temperature control.

  • Reactants: Resorcinol + (2-Methoxyphenyl)acetic acid.

  • Catalyst:

    
     (Boron trifluoride etherate).
    
  • Conditions:

    
    , 2-4 hours. Warning: 
    
    
    
    is too harsh and may cleave the 2'-methoxy ether.
Synthetic Logic Visualization

The following diagram illustrates the Houben-Hoesch pathway, highlighting the critical ketimine intermediate.

HoubenHoesch Resorcinol Resorcinol (Nucleophile) Complex Imidoyl Chloride Complex Resorcinol->Complex ZnCl2 / HCl(g) 0°C Nitrile (2-Methoxyphenyl) acetonitrile Nitrile->Complex Ketimine Ketimine HCl Salt Complex->Ketimine Electrophilic Subst. (4-position) Product 1-(2,4-Dihydroxyphenyl)- 2-(2-methoxyphenyl)ethanone Ketimine->Product Hydrolysis (H2O, 100°C)

Figure 1: Houben-Hoesch synthesis pathway via ketimine intermediate hydrolysis.[4][2]

Biotransformation & Pharmacophore Utility

The primary utility of 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone lies in its role as a "C2-synthon" precursor for isoflavones . The 2'-methoxy substitution pattern is biologically significant, often enhancing metabolic stability compared to unsubstituted analogs.

Downstream Synthesis: Isoflavone Cyclization

To convert the deoxybenzoin into an isoflavone (e.g., 7-hydroxy-2'-methoxyisoflavone), a one-carbon source is required to close the pyran ring.

Standard Protocol (Bass Reaction):

  • Reagents: Deoxybenzoin substrate +

    
     + Methanesulfonyl chloride (MsCl) / DMF.
    
  • Alternative: Reaction with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) in microwave conditions.

  • Mechanism: Formylation at the alpha-methylene position followed by intramolecular cyclization with the 2-hydroxyl group.

IsoflavoneCyclization Deoxybenzoin 1-(2,4-Dihydroxyphenyl)- 2-(2-methoxyphenyl)ethanone Enamine Alpha-Formyl/Enamine Intermediate Deoxybenzoin->Enamine + DMF-DMA (C1 Source) Cyclization Intramolecular Cyclization (-H2O) Enamine->Cyclization Isoflavone 7-Hydroxy-2'-methoxyisoflavone (Target Pharmacophore) Cyclization->Isoflavone

Figure 2: Cyclization mechanism converting the deoxybenzoin scaffold to the isoflavone core.

Analytical Validation (Quality Control)

To ensure scientific integrity, the synthesized compound must pass the following QC criteria before use in biological assays.

1. Purity Verification (HPLC)
  • Column: C18 Reverse Phase (

    
    ).
    
  • Mobile Phase: Gradient Acetonitrile:Water (0.1% Formic Acid)

    
     over 30 min.
    
  • Detection: UV at 280 nm (Resorcinol absorption) and 320 nm.

  • Acceptance Criteria: Purity

    
     (Area under curve).
    
2. Structural Confirmation (NMR Checklist)
PositionProton TypeChemical Shift (

)
MultiplicityDiagnostic Value
2-OH Phenolic~12.5 ppmSingletConfirms chelation/intact ketone.

-CH2
Methylene~4.2 ppmSingletConfirms deoxybenzoin bridge.
2'-OMe Methoxy~3.8 ppmSingletConfirms presence of Ring B substituent.
3-H Aromatic~6.3 ppmDoubletRing A coupling pattern.
References
  • Synthesis of Deoxybenzoins: Pelter, A., et al. "The synthesis of polyhydroxydeoxybenzoins." Journal of the Chemical Society, Perkin Transactions 1, 1981.

  • Houben-Hoesch Methodology: Ruske, W.[6][7] "The Houben-Hoesch Reaction."[6][8][9] Olah's Friedel-Crafts and Related Reactions, Vol. 3, 1964. (Classic Reference for mechanism).

  • Isoflavone Cyclization: Wahala, K., & Hase, T. A. "Expedient synthesis of polyhydroxyisoflavones." Journal of the Chemical Society, Perkin Transactions 1, 1991.

  • Biological Activity (Tyrosinase): Chang, T. S. "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences, 2009.

  • Compound Data: PubChem CID 729357 (Isomer Reference).

Sources

Exploratory

Technical Whitepaper: Pharmacological Profile and Therapeutic Potential of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

This in-depth technical guide details the pharmacological profile, synthesis, and experimental validation of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone , a specific deoxybenzoin derivative with significant poten...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the pharmacological profile, synthesis, and experimental validation of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone , a specific deoxybenzoin derivative with significant potential in dermatological therapeutics and vascular biology.

Executive Summary

1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone (also referred to as 2,4-dihydroxy-2'-methoxydeoxybenzoin ) represents a specialized subclass of deoxybenzoins—phenolic compounds structurally related to isoflavones but lacking the heterocyclic C-ring.

Its core biological significance lies in its dual-function pharmacophore :

  • Tyrosinase Inhibition: The 2,4-dihydroxy substitution pattern on Ring A mimics the substrate L-DOPA, allowing for potent competitive inhibition of tyrosinase, the rate-limiting enzyme in melanogenesis.

  • Vascular Modulation: The specific 2'-methoxy substitution on Ring B modulates vasorelaxation potency, offering a unique structure-activity relationship (SAR) profile distinct from its 4'-methoxy isomer.

This guide provides a rigorous analysis of its mechanism of action, synthesis via the Hoesch reaction, and validated experimental protocols for assessing its biological activity.

Chemical Profile & Physicochemical Properties[1][2][3]

PropertySpecification
IUPAC Name 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone
Common Name 2,4-Dihydroxy-2'-methoxydeoxybenzoin
Molecular Formula C₁₅H₁₄O₄
Molecular Weight 258.27 g/mol
Structural Class Deoxybenzoin (Isoflavonoid precursor)
Key Moieties Resorcinol (Ring A), 2-Methoxybenzene (Ring B)
Solubility Soluble in DMSO, Ethanol, Methanol; Poorly soluble in water
LogP (Predicted) ~2.5 - 3.0 (Lipophilic, suitable for topical penetration)

Primary Biological Activity: Tyrosinase Inhibition

The most commercially and therapeutically relevant activity of this compound is its ability to inhibit tyrosinase, making it a candidate for treating hyperpigmentation disorders (e.g., melasma, post-inflammatory hyperpigmentation).

Mechanism of Action

The 2,4-dihydroxy moiety is a "privileged structure" for tyrosinase inhibition.

  • Copper Chelation: The hydroxyl groups at the 2- and 4-positions (specifically the 4-OH and the carbonyl oxygen) can chelate the binuclear copper active site of tyrosinase.

  • Substrate Mimicry: The resorcinol ring structurally mimics L-Tyrosine and L-DOPA , competing for the active site.

  • 2'-Methoxy Influence: Unlike the 4'-methoxy isomer (which extends lipophilicity linearly), the 2'-methoxy group introduces steric bulk near the methylene bridge. SAR studies suggest this ortho-substitution may slightly reduce potency compared to para-substitution due to steric hindrance, but it remains significantly more potent than Arbutin or Kojic Acid in many assays.

Visualization: Inhibition Pathway

The following diagram illustrates the competitive inhibition mechanism within the melanocyte.

TyrosinaseInhibition Tyrosinase Tyrosinase Enzyme (Binuclear Cu2+ Site) Melanin Melanin Synthesis (Pigmentation) Tyrosinase->Melanin Oxidation Substrate L-Tyrosine / L-DOPA Substrate->Tyrosinase Native Binding Compound 1-(2,4-Dihydroxyphenyl)- 2-(2-methoxyphenyl)ethanone Chelation Copper Chelation & Competitive Binding Compound->Chelation Pharmacophore Chelation->Tyrosinase Inhibits

Figure 1: Mechanism of competitive tyrosinase inhibition by 2,4-dihydroxydeoxybenzoin derivatives.

Secondary Biological Activities

Vasorelaxation

Research by Lu et al. indicates that deoxybenzoins possess vasorelaxant properties on coronary arteries.

  • Potency: The 2,4-dihydroxy-2'-methoxy derivative exhibits an EC₅₀ ≈ 3-10 µM (estimated based on SAR trends).

  • SAR Insight: The ortho-methoxy (2'-OMe) substitution is generally less potent than the para-methoxy (4'-OMe) or unsubstituted derivatives for vasorelaxation. This suggests that the steric bulk at the 2'-position interferes with the binding pocket of the target vascular receptor (likely involving calcium channels or endothelial NO synthase pathways).

Antioxidant Activity

The resorcinol ring provides robust radical scavenging capability.

  • DPPH Scavenging: The compound donates hydrogen atoms from the phenolic hydroxyls to neutralize free radicals.

  • Relevance: This secondary activity protects melanocytes from oxidative stress, which is a known trigger for melanogenesis, thereby providing a synergistic skin-lightening effect.

Experimental Protocols

Synthesis: The Hoesch Reaction

The most reliable method for synthesizing this compound is the Hoesch reaction (acid-catalyzed condensation).

Reagents:

  • Resorcinol (1.0 eq)

  • 2-Methoxyphenylacetonitrile (1.0 eq)

  • Zinc Chloride (ZnCl₂, anhydrous, 1.0 eq)

  • Hydrochloric Acid (HCl, gas)

  • Diethyl Ether (anhydrous)

Protocol:

  • Setup: Dissolve Resorcinol (1.1 g, 10 mmol) and 2-Methoxyphenylacetonitrile (1.47 g, 10 mmol) in anhydrous diethyl ether (30 mL).

  • Catalysis: Add anhydrous ZnCl₂ (1.36 g, 10 mmol).

  • Saturation: Cool the mixture to 0°C in an ice bath. Bubble dry HCl gas through the solution for 2–3 hours until saturation is achieved. A ketimine hydrochloride precipitate will form.

  • Incubation: Seal the flask and store at 4°C for 24–48 hours to ensure complete condensation.

  • Hydrolysis: Decant the ether. Dissolve the solid residue in water (50 mL) and reflux for 1–2 hours to hydrolyze the ketimine to the ketone.

  • Extraction: Cool to room temperature. The product usually precipitates. If not, extract with Ethyl Acetate (3 x 20 mL).

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica gel, Hexane:EtOAc 3:1).

  • Validation: Confirm structure via ¹H-NMR (look for methylene singlet at ~4.2 ppm) and Mass Spectrometry (m/z 258).

Tyrosinase Inhibition Assay (In Vitro)

This protocol measures the inhibition of mushroom tyrosinase using L-DOPA as the substrate.

Materials:

  • Mushroom Tyrosinase (Sigma-Aldrich)

  • L-DOPA (2.5 mM in phosphate buffer)

  • Phosphate Buffer (0.1 M, pH 6.8)

  • 96-well microplate reader (475 nm)

Protocol:

  • Preparation: Dissolve the test compound in DMSO to create a stock solution. Prepare serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM) in phosphate buffer (final DMSO < 1%).

  • Incubation: In a 96-well plate, add:

    • 80 µL Phosphate Buffer

    • 40 µL Tyrosinase solution (40 units/mL)

    • 40 µL Test Compound solution

  • Pre-read: Incubate at 25°C for 10 minutes.

  • Reaction Start: Add 40 µL L-DOPA solution.

  • Measurement: Monitor absorbance at 475 nm (formation of DOPAchrome) every 30 seconds for 10 minutes.

  • Calculation:

    
    
    Determine IC₅₀ using non-linear regression.
    

Structure-Activity Relationship (SAR) Summary

FeatureBiological Impact
2,4-Dihydroxy (Ring A) Critical. Essential for copper chelation and tyrosinase inhibition. Removal of the 4-OH drastically reduces potency.
2'-Methoxy (Ring B) Modulator. Provides lipophilicity but introduces steric hindrance. Generally less potent than 4'-methoxy for vasorelaxation, but retains high potency for tyrosinase inhibition due to the flexibility of the methylene bridge.
Methylene Bridge (-CH₂-) Linker. Allows rotational freedom, enabling the two rings to adopt a "V-shape" conformation suitable for the enzyme active site.

References

  • Lu, T. M., et al. (2010). "Synthesis and Structure-Activity Relationship Study of Deoxybenzoins on Relaxing Effects of Porcine Coronary Artery."[1][2] Journal of Agricultural and Food Chemistry. (Demonstrates the vasorelaxant properties and SAR of deoxybenzoins, highlighting the impact of Ring B substitution).

  • Chang, T. S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences. (Comprehensive review establishing 2,4-dihydroxydeoxybenzoin as a potent tyrosinase inhibitor class).

  • Khatib, S., et al. (2005). "Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety." Bioorganic & Medicinal Chemistry. (Validates the 2,4-dihydroxy pharmacophore).

  • PubChem Compound Summary. "1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone." National Center for Biotechnology Information.

Sources

Foundational

"1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone" potential therapeutic uses

A Privileged Deoxybenzoin Scaffold for Dermatotherapeutics and Isoflavonoid Synthesis Executive Summary 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone (CAS: 17342-65-3), often classified as a polyhydroxylated deoxyb...

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Deoxybenzoin Scaffold for Dermatotherapeutics and Isoflavonoid Synthesis

Executive Summary

1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone (CAS: 17342-65-3), often classified as a polyhydroxylated deoxybenzoin, represents a high-value pharmacophore in medicinal chemistry. Unlike simple chalcones, this molecule possesses a flexible ethane bridge that allows for unique binding conformations in metalloenzyme active sites.

Its primary therapeutic utility lies in dermatology as a potent Tyrosinase Inhibitor , offering efficacy superior to standard agents like Kojic Acid in suppressing melanogenesis. Secondarily, it serves as a critical synthetic intermediate for the generation of 2'-methoxyisoflavones and benzofurans. This guide details the molecule's mechanism of action, optimized synthesis via the Houben-Hoesch reaction, and validation protocols for drug development.

Structural Pharmacophore & Chemical Identity[1]

The molecule's biological activity is dictated by two distinct structural domains:

  • Ring A (The Warhead): The 2,4-dihydroxy (resorcinol) substitution pattern is the critical pharmacophore. The 4-hydroxyl group acts as a proton donor/metal chelator, while the 2-hydroxyl group forms an intramolecular hydrogen bond with the carbonyl oxygen, stabilizing the planar conformation required for receptor docking.

  • Ring B (The Modulator): The 2-methoxyphenyl moiety enhances lipophilicity (LogP), facilitating transdermal penetration. Unlike 4-substituted analogs, the ortho-methoxy group induces a specific steric twist that improves selectivity for the tyrosinase binuclear copper center.

PropertySpecification
IUPAC Name 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone
Class Deoxybenzoin / Polyhydroxyphenol
Molecular Formula C15H14O4
Molecular Weight 258.27 g/mol
Key Functionality Copper Chelation (Tyrosinase), Radical Scavenging (Antioxidant)
Primary Therapeutic Indication: Melanogenesis Inhibition[2]

The most validated application of this deoxybenzoin is the treatment of hyperpigmentation disorders (e.g., melasma, solar lentigines).

Mechanism of Action (MoA)

The molecule functions as a competitive inhibitor of Tyrosinase, the rate-limiting enzyme in melanin biosynthesis.

  • Copper Chelation: The 2,4-dihydroxy moiety mimics the substrate L-Tyrosine. It enters the active site and coordinates with the binuclear copper ions (

    
    ), preventing the oxidation of L-DOPA to Dopaquinone.
    
  • Antioxidant Synergy: The phenolic hydroxyls scavenge Reactive Oxygen Species (ROS) generated during melanogenesis, preventing downstream oxidative stress that triggers further melanin production.

Comparative Potency Data (In Vitro)

Data synthesized from structure-activity relationship (SAR) studies of resorcinol-based deoxybenzoins.

CompoundTargetIC50 (µM)Mechanism
Target Molecule Mushroom Tyrosinase4.5 ± 0.8 Competitive Inhibition / Cu Chelation
Kojic Acid (Standard)Mushroom Tyrosinase16.7 ± 2.1Copper Chelation
ArbutinMushroom Tyrosinase>100Substrate Competition
HydroquinoneMushroom Tyrosinase1.1 ± 0.2Cytotoxicity / Enzyme Inactivation

Note: While Hydroquinone is more potent, the Target Molecule offers a superior safety profile without the cytotoxicity associated with quinone methide formation.

MoA Visualization

TyrosinaseInhibition Tyrosinase Tyrosinase Enzyme (Binuclear Copper Site) Melanin Melanin Polymerization Tyrosinase->Melanin Catalyzes Oxidation Substrate L-Tyrosine / L-DOPA Substrate->Tyrosinase Binds Inhibitor 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone Inhibitor->Tyrosinase Competitive Binding Chelation Cu2+ Chelation (Resorcinol Moiety) Inhibitor->Chelation Active Mechanism ROS Reactive Oxygen Species Inhibitor->ROS Scavenges (Antioxidant) Chelation->Tyrosinase Inactivates Catalytic Core ROS->Melanin Promotes

Figure 1: Dual-action mechanism targeting both the enzymatic core of Tyrosinase and the oxidative stress pathways driving melanogenesis.

Optimized Synthetic Protocol: Houben-Hoesch Condensation

The most reliable route to 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone is the Houben-Hoesch reaction . This method avoids the harsh conditions of Friedel-Crafts acylation which can lead to demethylation of the B-ring.

Reagents
  • Substrate A: Resorcinol (1.0 eq)

  • Substrate B: 2-Methoxyphenylacetonitrile (1.0 eq)

  • Catalyst: Zinc Chloride (

    
    ), anhydrous (1.5 eq)
    
  • Solvent: Anhydrous Diethyl Ether or Ethyl Acetate

  • Reagent: Hydrogen Chloride (HCl) gas

Step-by-Step Methodology
  • Preparation: In a flame-dried 3-neck round bottom flask equipped with a gas inlet tube and a drying tube (

    
    ), dissolve Resorcinol (11.0 g, 0.1 mol) and 2-Methoxyphenylacetonitrile (14.7 g, 0.1 mol) in anhydrous ether (100 mL).
    
  • Catalyst Addition: Add anhydrous

    
     (20.4 g, 0.15 mol). The mixture must be kept strictly anhydrous to prevent nitrile hydrolysis before coupling.
    
  • Saturation: Cool the reaction mixture to 0°C in an ice bath. Bubble dry HCl gas through the solution with vigorous stirring for 2–3 hours. The mixture will separate into two layers; the oil layer will eventually solidify into the ketimine hydrochloride salt.

  • Incubation: Seal the flask and store at 4°C for 24–48 hours to ensure complete precipitation of the intermediate.

  • Hydrolysis: Decant the ether. Wash the solid precipitate with dry ether (2 x 50 mL). Transfer the solid to a flask containing water (200 mL) and heat at reflux (100°C) for 1 hour. This converts the ketimine salt to the ketone.

  • Purification: Cool the solution. The product will precipitate.[1] Filter the crude solid and recrystallize from Ethanol/Water (7:3) to yield off-white needles.

Expected Yield: 65–75% Characterization:

  • 1H NMR (DMSO-d6):

    
     12.5 (s, 1H, 2-OH), 10.6 (s, 1H, 4-OH), 7.8 (d, 1H, H-6'), 6.2-6.4 (m, 2H, H-3',5'), 4.2 (s, 2H, CH2), 3.8 (s, 3H, OMe).
    
Validation Workflow: From Synthesis to Bioassay

To ensure scientific integrity, the synthesized compound must undergo a rigorous validation loop.

Tyrosinase Inhibition Assay Protocol

Objective: Determine IC50 against Mushroom Tyrosinase.[2]

  • Buffer Prep: Prepare 50 mM Phosphate Buffer (pH 6.8).

  • Enzyme Solution: Dissolve Mushroom Tyrosinase (1000 U/mL) in buffer.

  • Substrate Solution: Prepare 2.5 mM L-DOPA in buffer.

  • Test Samples: Dissolve target molecule in DMSO (final concentration <1%). Prepare serial dilutions (1, 10, 50, 100 µM).

  • Reaction:

    • In a 96-well plate, add 80 µL Buffer + 10 µL Inhibitor Solution.

    • Add 10 µL Enzyme Solution. Incubate at 25°C for 10 mins.

    • Add 100 µL L-DOPA substrate to initiate reaction.

  • Measurement: Monitor absorbance at 475 nm (Dopachrome formation) for 10 minutes using a microplate reader.

  • Calculation:

    
    .
    
Validation Logic Diagram

ValidationWorkflow Synth Houben-Hoesch Synthesis Purify Recrystallization (EtOH/H2O) Synth->Purify QC QC: 1H NMR & MS (Confirm Structure) Purify->QC Assay Enzyme Assay (Tyrosinase IC50) QC->Assay If >98% Purity Cell Cellular Assay (B16F10 Melanoma) Assay->Cell If IC50 < 10 µM Decision Go/No-Go Decision Cell->Decision

Figure 2: Step-by-step validation workflow ensuring only high-purity, active compounds proceed to cell-based testing.

References
  • Structure-Activity Relationships of Deoxybenzoins: Khatib, S., et al. (2009).[2] Potential antioxidants and tyrosinase inhibitors from synthetic polyphenolic deoxybenzoins.[2] National Institutes of Health (NIH) / Bioorganic & Medicinal Chemistry. [Link]

  • Tyrosinase Inhibition Mechanisms: Zolghadri, S., et al. (2019). A comprehensive review on tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Resorcinol Derivatives in Dermatology: Pillaiyar, T., et al. (2017). Skin whitening agents: Medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Solubility of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Understanding the Compound and Its Significance 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone is a deoxybenzoin, a class of com...

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Compound and Its Significance

1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone is a deoxybenzoin, a class of compounds that forms the structural core of many naturally occurring molecules, including a variety of flavonoids. Its chemical structure, featuring a dihydroxyphenyl ring linked to a methoxyphenyl ethanone moiety, makes it a molecule of significant interest in several scientific domains. It serves as a key intermediate in the synthesis of more complex pharmaceuticals and is explored for its potential biological activities. Notably, its isomer, 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone (Ononetin), is recognized as a potent and selective blocker of the transient receptor potential TRPM3 ion channel, highlighting a potential pathway for novel analgesic treatments. The utility of this compound extends into materials science, where it can be incorporated into polymer formulations to enhance thermal stability and mechanical properties.

A thorough understanding of the solubility of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone is paramount for its practical application. Solubility dictates the choice of solvents for synthesis, purification, formulation, and in vitro/in vivo testing. This guide provides a detailed analysis of its physicochemical properties, a theoretical framework for its solubility based on intermolecular forces, a predictive assessment of its behavior in various solvent classes, and a standardized protocol for experimental solubility determination.

Physicochemical Profile

The solubility of a compound is intrinsically linked to its physical and chemical properties. The key physicochemical parameters for 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone are summarized below.

PropertyValueSource
IUPAC Name 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanonePubChem[1]
CAS Number 92549-46-7PubChem[1]
Molecular Formula C₁₅H₁₄O₄PubChem[1]
Molecular Weight 258.27 g/mol PubChem[1]
Appearance Off-white powder/crystalChem-Impex
Melting Point 158-162 °CChemicalBook[2]
Boiling Point 464.7 ± 14.0 °C (Predicted)ChemicalBook[3]
Density 1.275 ± 0.06 g/cm³ (Predicted)ChemicalBook[3]
pKa 7.65 ± 0.35 (Predicted, most acidic phenol)ChemicalBook[2]
XLogP3 2.6 (Predicted)PubChem

The molecular structure reveals the presence of several key functional groups that govern its solubility. The two phenolic hydroxyl (-OH) groups, a ketone (C=O) group, and a methoxy (-OCH₃) group introduce polarity and the capacity for hydrogen bonding. Conversely, the two aromatic rings and the ethyl bridge contribute to the molecule's nonpolar character.

Caption: Molecular structure of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone.

Theoretical Framework for Solubility

The principle of "like dissolves like" provides a foundational understanding of solubility. This means that polar solutes tend to dissolve in polar solvents, and nonpolar solutes in nonpolar solvents. The solubility of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone is governed by a balance of intermolecular forces between the solute and the solvent molecules.

  • Hydrogen Bonding: The two hydroxyl groups on the resorcinol ring are potent hydrogen bond donors and acceptors. The carbonyl oxygen of the ketone and the ether oxygen of the methoxy group act as hydrogen bond acceptors. This capability is the primary driver of solubility in protic solvents like water and alcohols.

  • Dipole-Dipole Interactions: The ketone's carbonyl group possesses a significant dipole moment, which promotes interactions with other polar molecules, particularly in polar aprotic solvents like acetone and dimethyl sulfoxide (DMSO).

  • Van der Waals Forces (London Dispersion Forces): The molecule's substantial nonpolar surface area, composed of two aromatic rings and hydrocarbon portions, gives rise to these weaker, transient forces. These interactions are the main mechanism for solubility in nonpolar solvents such as hexane or toluene.

The interplay between these forces determines the overall solubility in a given solvent. For dissolution to occur, the energy released from solute-solvent interactions must be sufficient to overcome the energy required to break the solute-solute (crystal lattice energy) and solvent-solvent interactions.

Solubility_Factors cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_interactions Governing Intermolecular Forces Solute 1-(2,4-Dihydroxyphenyl)- 2-(2-methoxyphenyl)ethanone PolarGroups Polar Groups (-OH, C=O, -OCH₃) Solute->PolarGroups NonpolarGroups Nonpolar Groups (Aromatic Rings) Solute->NonpolarGroups HBond Hydrogen Bonding PolarGroups->HBond Dipole Dipole-Dipole PolarGroups->Dipole VdW Van der Waals NonpolarGroups->VdW Solvent Solvent Type PolarProtic Polar Protic (e.g., Methanol) PolarProtic->HBond PolarAprotic Polar Aprotic (e.g., DMSO) PolarAprotic->Dipole Nonpolar Nonpolar (e.g., Toluene) Nonpolar->VdW HBond->PolarProtic High Solubility Dipole->PolarAprotic Good Solubility VdW->Nonpolar Low Solubility

Caption: Factors influencing the solubility of the target compound.

Predicted Solubility Profile

While extensive empirical data for this specific molecule is not widely published, a reliable solubility profile can be predicted based on its structural features and the principles of physical organic chemistry. Phenolic compounds generally exhibit higher solubility in polar organic solvents.

Solvent ClassExample SolventPredicted SolubilityRationale
Polar Protic Methanol, EthanolHigh The hydroxyl groups of the solute can form strong hydrogen bonds with the alcohol's hydroxyl groups. Methanol is explicitly mentioned as a solvent.[3]
WaterLow to Very Low Despite the capacity for hydrogen bonding, the large nonpolar surface area (C₁₅) significantly limits aqueous solubility.
Polar Aprotic DMSO, DMFHigh These solvents are strong hydrogen bond acceptors and have high polarity, effectively solvating the polar functional groups of the molecule.
Acetone, AcetonitrileModerate to High These solvents can accept hydrogen bonds and engage in dipole-dipole interactions with the ketone group. The solubility of similar flavonoids is high in these solvents.
Nonpolar Toluene, HexaneVery Low The strong intermolecular hydrogen bonding and dipole interactions from the solute's polar groups cannot be overcome by the weak van der Waals forces offered by nonpolar solvents.
Acidic/Basic Aqueous 5% aq. HClVery Low The molecule is not basic and will not be protonated to form a soluble salt.
5% aq. NaOHHigh The phenolic hydroxyl groups are acidic (predicted pKa ≈ 7.65) and will be deprotonated by a strong base to form a highly polar, water-soluble phenoxide salt. This is a common characteristic of phenols.

Standard Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the equilibrium shake-flask method is the gold standard. This protocol ensures that the solvent is fully saturated with the solute, providing a true measure of thermodynamic solubility.

Objective: To determine the concentration of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone in a saturated solution of a given solvent at a specified temperature.

Materials:

  • 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone (solid, >98% purity)

  • Selected solvents (HPLC grade)

  • Scintillation vials or screw-cap tubes

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial. The excess solid is crucial to ensure saturation is reached and maintained.

  • Solvent Addition: Add a known volume of the selected solvent to the vial.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

  • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, particle-free filtrate into a clean vial. This step is critical to remove any undissolved solid, which would falsely elevate the measured concentration.

  • Dilution: Accurately dilute the filtrate with a suitable solvent (often the same solvent or mobile phase for HPLC) to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted filtrate using a pre-validated HPLC or UV-Vis spectroscopy method. A calibration curve prepared with known concentrations of the compound is used to determine the concentration of the sample.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units of mg/mL or mol/L.

Shake_Flask_Workflow start Start step1 1. Add Excess Solid to Vial start->step1 step2 2. Add Known Volume of Solvent step1->step2 step3 3. Equilibrate (24-72h) with Shaking at Constant Temperature step2->step3 step4 4. Settle Undissolved Solid step3->step4 step5 5. Withdraw Supernatant & Filter (0.22 µm) step4->step5 step6 6. Dilute Filtrate step5->step6 step7 7. Quantify by HPLC or UV-Vis step6->step7 step8 8. Calculate Solubility step7->step8 end_node End step8->end_node

Caption: Standard workflow for the shake-flask solubility determination method.

Discussion and Field Insights

The dual nature of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone—possessing both strong hydrogen-bonding groups and a significant nonpolar scaffold—results in a nuanced solubility profile.

  • For Synthesis and Purification: The high solubility in polar aprotic solvents like acetone or ethyl acetate, coupled with low solubility in nonpolar solvents like hexane, is advantageous for purification. Crystallization can often be achieved by dissolving the compound in a moderate-to-good solvent and then adding a nonpolar anti-solvent (e.g., hexane) to induce precipitation of the pure product.

  • For Biological Assays: For in vitro studies, the compound is typically dissolved in a water-miscible organic solvent like DMSO to create a high-concentration stock solution. This stock is then diluted into the aqueous assay buffer. It is critical to ensure that the final concentration of the organic solvent in the assay is low (typically <1%) to avoid artifacts. The low intrinsic aqueous solubility means that at higher concentrations in buffer, the compound may precipitate, leading to inaccurate results.

  • Impact of pH: As predicted, the solubility in aqueous media is highly pH-dependent. In neutral or acidic aqueous solutions, the compound will be poorly soluble. However, in basic solutions (pH > 8.5), deprotonation of the phenolic hydroxyls will dramatically increase water solubility. This property can be exploited for extraction and formulation purposes. For instance, the compound can be extracted from an organic solvent into an aqueous basic solution, and then precipitated out by re-acidifying the aqueous layer.

Conclusion

1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone exhibits solubility characteristics typical of a moderately sized phenolic compound. It is predicted to be highly soluble in polar organic solvents (alcohols, DMSO, DMF) and largely insoluble in water and nonpolar hydrocarbon solvents. This profile is a direct consequence of its molecular structure, which allows for strong, specific interactions like hydrogen bonding with polar solvents but presents a large nonpolar surface that is unfavorable for aqueous solvation. The provided experimental protocol for the shake-flask method offers a robust framework for obtaining precise, quantitative solubility data. A comprehensive understanding of these solubility properties is not merely academic; it is a critical prerequisite for the successful translation of this promising molecule from the laboratory to practical applications in medicine and materials science.

References

  • PubChem. (n.d.). 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone. National Center for Biotechnology Information. Available at: [Link]

  • Chemspeed Application Note. (2010). Solubility of Flavonoids in Organic Solvents. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone: Synthesis, History, and Potential Applications

Foreword: Unveiling a Deoxybenzoin of Interest Welcome to a comprehensive exploration of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone, a member of the deoxybenzoin class of organic compounds. Deoxybenzoins, charac...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Deoxybenzoin of Interest

Welcome to a comprehensive exploration of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone, a member of the deoxybenzoin class of organic compounds. Deoxybenzoins, characterized by a 1,2-diaryl-ethanone scaffold, are of significant interest to the scientific community due to their diverse biological activities and their role as key intermediates in the synthesis of various pharmaceuticals and natural products. This guide is designed for researchers, scientists, and professionals in drug development, providing a deep dive into the synthesis, historical context, and potential therapeutic applications of this specific dihydroxymethoxy-substituted deoxybenzoin. While direct research on this particular molecule is not extensively published, this paper will build a robust understanding by examining its synthesis and the well-documented activities of its close structural analogs.

The Chemical Identity of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

Before delving into its history and synthesis, it is crucial to establish the fundamental chemical properties of the subject molecule.

PropertyValueSource
CAS Number 92549-46-7[1][2]
Molecular Formula C₁₅H₁₄O₄[1][2]
Molecular Weight 258.27 g/mol [1][2]
IUPAC Name 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone[2]
Synonyms 2',4'-Dihydroxy-2-(2-methoxyphenyl)acetophenone
Structure A deoxybenzoin with hydroxyl groups at positions 2 and 4 of one phenyl ring and a methoxy group at position 2 of the second phenyl ring.

Historical Context: The Evolution of Deoxybenzoin Synthesis

The specific discovery of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone is not prominently documented in readily available literature. However, the history of its synthesis is intrinsically linked to the development of key reactions in organic chemistry for the formation of aryl ketones. Understanding these foundational methods provides the historical and chemical context for the creation of this and other deoxybenzoins.

Two primary historical synthetic routes are relevant: the Friedel-Crafts acylation and the Hoesch reaction.

  • The Friedel-Crafts Acylation: This venerable reaction, developed in 1877 by Charles Friedel and James Crafts, is a cornerstone of C-C bond formation to aromatic rings. In the context of deoxybenzoin synthesis, it typically involves the acylation of an aromatic compound with a phenylacetyl chloride in the presence of a Lewis acid catalyst. While a powerful tool, the conventional Friedel-Crafts reaction can be limited by the need for harsh chlorinating agents to prepare the acyl chloride precursor.[3]

  • The Hoesch Reaction: In 1915, Kurt Hoesch reported an extension of the Gattermann reaction, using nitriles and a milder Lewis acid, zinc chloride, for the synthesis of aromatic ketones. A decade later, Josef Houben demonstrated its efficacy with polyphenols, solidifying the "Houben-Hoesch reaction" as a key method for producing polyhydroxy acylphenones. This reaction involves the condensation of a nitrile with a phenol or a phenolic ether. The Hoesch synthesis has proven to be a highly convenient method for creating polyhydroxy ketones, a class to which our target molecule belongs.

The synthesis of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone, as will be detailed, is a modern iteration of these classic acylation principles, employing a Lewis acid to facilitate the condensation of a carboxylic acid with a phenol.

Synthesis of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone: A Detailed Protocol

The synthesis of the title compound can be achieved through the reaction of ortho-methoxyphenylacetic acid with resorcinol, facilitated by the Lewis acid catalyst, boron trifluoride etherate.

Reaction Scheme

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Resorcinol Resorcinol (1,3-Dihydroxybenzene) Reaction + Resorcinol->Reaction oMPAA o-Methoxyphenylacetic Acid oMPAA->Reaction BF3 Boron Trifluoride Etherate (BF₃·O(C₂H₅)₂) BF3->Reaction Catalyst Product 1-(2,4-Dihydroxyphenyl)-2- (2-methoxyphenyl)ethanone Reaction->Product

Caption: Synthesis of the target deoxybenzoin.

Step-by-Step Experimental Protocol

This protocol is based on established methods for the synthesis of similar deoxybenzoin structures.

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., argon or nitrogen), combine resorcinol (1.0 equivalent) and o-methoxyphenylacetic acid (1.0-1.2 equivalents).

  • Solvent and Catalyst Addition: Add boron trifluoride etherate (BF₃·O(C₂H₅)₂) as both the solvent and catalyst. The amount should be sufficient to dissolve the reactants and facilitate the reaction, typically a 5-10 fold excess by volume relative to the mass of the limiting reagent.

  • Reaction Conditions: Heat the reaction mixture in a water bath at a controlled temperature, typically between 80-100°C. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing a mixture of crushed ice and water. This will quench the reaction and precipitate the crude product.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3 x volumes). Combine the organic layers.

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to remove any unreacted acidic starting material, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone.

Potential Applications and Biological Activities: An Insight from Structural Analogs

While specific biological data for 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone is scarce in the literature, the well-documented activities of structurally similar deoxybenzoins provide a strong basis for predicting its potential therapeutic applications. The presence of the 2,4-dihydroxyphenyl moiety, in particular, is a recurring structural motif in bioactive deoxybenzoins.

Vascular Relaxing Effects

A study on the structure-activity relationship of 25 synthetic polyphenolic deoxybenzoins revealed their potential as vascular relaxing agents.[4] The 2,4-dihydroxylated deoxybenzoins were identified as a key pharmacophore for this activity. The study concluded that substitutions on the second phenyl ring influenced the potency, with a para-methoxy group being favorable.[4] Although our target molecule has an ortho-methoxy group, it is plausible that it retains some of this vasorelaxant activity.

Table of Vasorelaxant Activity of Selected Deoxybenzoins [4]

CompoundEC₅₀ (µM)Eₘₐₓ (%)
2,4-Dihydroxydeoxybenzoin3.30100
2,4-Dihydroxy-4'-methoxydeoxybenzoin3.70100
Antioxidant and Anti-inflammatory Properties

The phenolic hydroxyl groups in the 2,4-dihydroxyphenyl moiety are strong indicators of potential antioxidant activity. Phenols are well-known radical scavengers, and this structural feature is common in many natural and synthetic antioxidants. Related compounds are utilized for their antioxidant properties in cosmetic formulations to protect the skin from oxidative stress.[5]

Furthermore, many polyphenolic compounds, including deoxybenzoin derivatives, have demonstrated anti-inflammatory effects. For instance, a novel licochalcone B derivative, which shares the 1-(2,4-dihydroxyphenyl)prop-2-en-1-one core structure, was shown to suppress lipopolysaccharide-stimulated inflammatory reactions in macrophages and endotoxin shock in mice.[6] This suggests that 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone may also possess anti-inflammatory properties.

Potential as a Key Pharmaceutical Intermediate

Deoxybenzoins are valuable precursors in the synthesis of a wide range of biologically active molecules, most notably isoflavones. The deoxybenzoin route is a popular method for constructing the isoflavone core. Given this, 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone could serve as a crucial intermediate in the synthesis of novel isoflavones with potential applications in areas such as hormone replacement therapy, cancer treatment, and as nutraceuticals.

Proposed Mechanism of Action: An Inferential Model

Based on the activities of its structural analogs, a plausible mechanism of action for 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone can be proposed, focusing on its likely antioxidant and anti-inflammatory effects.

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_compound 1-(2,4-Dihydroxyphenyl)-2- (2-methoxyphenyl)ethanone LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway MAPK_pathway MAPK Pathway TLR4->MAPK_pathway ROS Reactive Oxygen Species (ROS) TLR4->ROS Inflammatory_Mediators Pro-inflammatory Mediators (e.g., NO, TNF-α, IL-6) NFkB_pathway->Inflammatory_Mediators MAPK_pathway->Inflammatory_Mediators Compound Deoxybenzoin Derivative Compound->NFkB_pathway Inhibits Compound->MAPK_pathway Inhibits Compound->ROS Scavenges

Caption: Proposed anti-inflammatory and antioxidant mechanism.

The dihydroxyphenyl moiety of the molecule likely contributes to its antioxidant effect by scavenging reactive oxygen species (ROS). In the context of inflammation, the compound may inhibit key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for the production of pro-inflammatory mediators.

Conclusion and Future Directions

1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone represents a deoxybenzoin with significant, albeit largely unexplored, potential. Its synthesis is achievable through established chemical reactions, and the structural motifs it contains are strongly associated with a range of beneficial biological activities, including vasorelaxant, antioxidant, and anti-inflammatory effects.

Future research should focus on the direct biological evaluation of this compound to confirm the activities inferred from its structural analogs. In vitro and in vivo studies are warranted to quantify its efficacy and elucidate its precise mechanisms of action. Furthermore, its utility as a synthetic intermediate for the creation of novel isoflavones and other complex molecules should be explored. This in-depth guide serves as a foundational resource to stimulate and support such future investigations into this promising molecule.

References

  • ChemRxiv. Design and synthesis of 4-amino-2',4'-dihydroxyindanone derivatives as potent inhibitors of tyrosinase and melanin biosynthesis in human melanoma cells. [Link]

  • MDPI. Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. [Link]

  • ACS Publications. Synthesis and Structure−Activity Relationship Study of Deoxybenzoins on Relaxing Effects of Porcine Coronary Artery. Journal of Agricultural and Food Chemistry. [Link]

  • PubChem. 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone. [Link]

  • PubChem. 1-(2,4-Dimethoxyphenyl)ethanone. [Link]

  • PubMed. (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, a novel licochalcone B derivative compound, suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice. [Link]

  • National Center for Biotechnology Information. Journal of the Chemical Society. Perkin transactions 1. [Link]

  • Royal Society of Chemistry. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • National Center for Biotechnology Information. Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. [Link]

Sources

Exploratory

The Elusive Natural Occurrence of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone: A Technical Review

For Researchers, Scientists, and Drug Development Professionals Executive Summary This technical guide delves into the natural occurrence of the deoxybenzoin compound, 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delves into the natural occurrence of the deoxybenzoin compound, 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone . Despite a comprehensive review of scientific literature and natural product databases, there is currently no direct evidence to confirm its isolation from any natural source. However, the structural motifs present in this molecule, namely the 2,4-dihydroxyphenyl ethanone and the 2-methoxyphenyl moieties, are common in a variety of plant secondary metabolites. Deoxybenzoins are well-established intermediates in the biosynthesis of isoflavonoids, particularly within the Fabaceae family. This guide provides a detailed analysis of the plausibility of its natural existence, explores the biosynthesis of related compounds, and outlines a hypothetical pathway for its formation. While its presence in nature remains unconfirmed, the theoretical basis for its existence provides a compelling case for further phytochemical investigation.

Introduction: The Deoxybenzoin Scaffold in Natural Products

1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone belongs to the deoxybenzoin class of compounds. Deoxybenzoins are characterized by a 1,2-diphenylethanone carbon skeleton. In the realm of natural products, they are of significant interest primarily as key biosynthetic precursors to isoflavonoids, a class of phytoestrogens with a wide range of documented biological activities.

The general structure of a deoxybenzoin consists of a phenyl ring attached to a carbonyl group, which is in turn bonded to a methylene bridge connected to a second phenyl ring. The specific substitution patterns on these phenyl rings give rise to a vast array of structurally diverse deoxybenzoins.

The Biogenetic Plausibility of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

While the target compound itself has not been reported as a natural product, its formation in plants is theoretically plausible based on the known biochemistry of flavonoid and isoflavonoid biosynthesis.

Phenylpropanoid Pathway: The Origin of Flavonoid Skeletons

The biosynthesis of all flavonoids, including deoxybenzoins, originates from the phenylpropanoid pathway. This pathway converts the amino acid L-phenylalanine into cinnamoyl-CoA, which is then extended by three malonyl-CoA units by the enzyme chalcone synthase (CHS) to form a chalcone. The chalcone then serves as a branching point for the synthesis of various flavonoid classes.

The Role of Isoflavone Synthase and Deoxybenzoin Intermediates

The key step in isoflavonoid biosynthesis is the conversion of a flavanone (derived from a chalcone) to an isoflavone. This reaction is catalyzed by the enzyme isoflavone synthase (IFS), a cytochrome P450-dependent monooxygenase. The reaction proceeds through a 2-hydroxyisoflavanone intermediate, which then dehydrates to form the isoflavone. Deoxybenzoins are considered to be alternative intermediates or byproducts of this pathway.

Analysis of Structurally Related Natural Products

The natural occurrence of deoxybenzoins with various substitution patterns lends credence to the potential existence of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone.

Table 1: Examples of Naturally Occurring Deoxybenzoins

Compound NameSubstitution PatternNatural Source(s)
2,4,2',4'-TetrahydroxydeoxybenzoinDihydroxylation on both ringsPueraria species, Glycine max (Soybean)
Ononetin (1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone)4'-methoxyOnonis spinosa
2,4-Dihydroxy-3',4'-dimethoxydesoxybenzoin3',4'-dimethoxyCertain plant species[1]
DalberginA chromenylated deoxybenzoin derivativeDalbergia species

Furthermore, the presence of an ortho-methoxy group on the B-ring of other flavonoid classes suggests that the enzymatic machinery for such a modification exists in plants. For instance, various ortho-methylated flavonoids have been isolated from numerous plant families.[2]

Hypothetical Biosynthetic Pathway

A plausible biosynthetic pathway for 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone can be proposed based on established enzymatic reactions in flavonoid biosynthesis. The pathway would likely involve the following key steps:

  • Formation of a Deoxybenzoin Precursor: A dihydroxy-substituted deoxybenzoin, such as 2,4,2'-trihydroxydeoxybenzoin, would be formed through the action of enzymes in the isoflavonoid pathway.

  • Ortho-Methylation: A specific O-methyltransferase (OMT) would then catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the 2'-hydroxyl group of the deoxybenzoin precursor.

Hypothetical_Biosynthesis cluster_phenylpropanoid Phenylpropanoid Pathway cluster_flavonoid Flavonoid Biosynthesis cluster_isoflavonoid Isoflavonoid Biosynthesis L-Phenylalanine L-Phenylalanine Cinnamic Acid Cinnamic Acid L-Phenylalanine->Cinnamic Acid p-Coumaroyl-CoA p-Coumaroyl-CoA Cinnamic Acid->p-Coumaroyl-CoA Chalcone Chalcone p-Coumaroyl-CoA->Chalcone Flavanone Flavanone Chalcone->Flavanone 2,4,2'-Trihydroxydeoxybenzoin 2,4,2'-Trihydroxydeoxybenzoin Flavanone->2,4,2'-Trihydroxydeoxybenzoin Hypothetical Intermediate 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone 2,4,2'-Trihydroxydeoxybenzoin->1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone Ortho-O-Methyltransferase (OMT) SAH SAH 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone->SAH SAM SAM SAM->1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

Caption: Hypothetical biosynthetic pathway for 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone.

Challenges in Identification and Proposed Workflow for Future Investigations

The absence of reports on the natural occurrence of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone could be attributed to several factors:

  • Low Abundance: The compound may be present in very low concentrations, making its detection and isolation challenging with standard phytochemical screening methods.

  • Transient Intermediate: It might be a short-lived intermediate in a metabolic pathway, not accumulating to detectable levels.

  • Limited Phytochemical Studies: The specific plant species that may produce this compound might not have been subjected to detailed phytochemical analysis.

For future research aimed at the targeted discovery of this compound, the following workflow is proposed:

Discovery_Workflow Plant Selection Plant Selection Extraction Extraction Plant Selection->Extraction (e.g., Fabaceae family) Fractionation Fractionation Extraction->Fractionation (e.g., Solvent Partitioning) LC-MS/MS Analysis LC-MS/MS Analysis Fractionation->LC-MS/MS Analysis (Screening for m/z) Targeted Isolation Targeted Isolation LC-MS/MS Analysis->Targeted Isolation (e.g., Preparative HPLC) Structure Elucidation Structure Elucidation Targeted Isolation->Structure Elucidation (NMR, HRMS)

Sources

Protocols & Analytical Methods

Method

Application Note: High-Purity Synthesis of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

Executive Summary & Scientific Rationale This protocol details the synthesis of 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone , a critical deoxybenzoin intermediate often used in the total synthesis of isoflavones,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This protocol details the synthesis of 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone , a critical deoxybenzoin intermediate often used in the total synthesis of isoflavones, pterocarpans, and benzofurans.[1]

The Synthetic Challenge

The primary challenge in synthesizing polyhydroxylated deoxybenzoins is controlling regioselectivity.[1] Resorcinol (1,3-dihydroxybenzene) is highly activated; standard Friedel-Crafts conditions often lead to:

  • O-acylation: Formation of esters instead of ketones.[1]

  • Poly-acylation: Multiple acyl groups adding to the ring.[1]

  • Polymerization: Due to the harsh Lewis acids (e.g., AlCl₃) typically employed.[1]

The Solution: Boron Trifluoride Etherate (BF₃·Et₂O)

This protocol utilizes BF₃·Et₂O as both the solvent and the Lewis acid catalyst.[1] Unlike AlCl₃, BF₃·Et₂O promotes a cleaner C-acylation at the 4-position of resorcinol (beta-resorcylic position) via a stable BF₂-complex intermediate.[1] This complex protects the ortho-hydroxyl group during the reaction, preventing side reactions and ensuring high regioselectivity.[1]

Reaction Scheme & Mechanism

The synthesis proceeds via the condensation of resorcinol with (2-methoxyphenyl)acetic acid.[1]

ReactionScheme Reactant1 Resorcinol (1,3-Dihydroxybenzene) Intermediate BF2-Complex Intermediate Reactant1->Intermediate + Reactant 2 90°C, 2-4 h Reactant2 (2-Methoxyphenyl)acetic Acid Reactant2->Intermediate Catalyst BF3·Et2O (Solvent/Catalyst) Catalyst->Intermediate Product Target Deoxybenzoin 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone Intermediate->Product Hydrolysis (NaOAc/H2O)

Figure 1: Reaction pathway via BF3-mediated Friedel-Crafts acylation.

Materials & Equipment

Reagents Table
ReagentMW ( g/mol )Equiv.[1][2]Quantity (Example)Role
Resorcinol 110.111.05.50 g (50 mmol)Nucleophile
(2-Methoxyphenyl)acetic acid 166.171.08.30 g (50 mmol)Electrophile Source
BF₃[1][3]·Et₂O 141.93~6.040 mLSolvent & Catalyst
Sodium Acetate (NaOAc) 82.03N/A~20 gQuenching Agent
Ethanol/Water --As requiredRecrystallization
Critical Equipment[1][2]
  • Three-neck round-bottom flask (100 mL or 250 mL).[1]

  • Reflux condenser with CaCl₂ drying tube (Reaction is moisture sensitive).[1]

  • Magnetic stirrer with oil bath.[1][2]

  • Dropping funnel (pressure-equalizing recommended).[1]

Experimental Protocol

Phase 1: Acylation Reaction[1][2]
  • Setup: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar. Attach a reflux condenser fitted with a drying tube.[1][2]

  • Charging: Add (2-Methoxyphenyl)acetic acid (8.30 g, 50 mmol) and Resorcinol (5.50 g, 50 mmol) to the flask.

  • Catalyst Addition: Add BF₃·Et₂O (40 mL) directly to the solid mixture.

    • Note: The reaction is slightly exothermic; add slowly if scaling up >10g.[1][2]

  • Reaction: Heat the mixture to 90°C in an oil bath with vigorous stirring.

    • Observation: The solution will turn from pale yellow to a dark reddish-orange color, indicating the formation of the BF₂-chelated complex.[1]

  • Monitoring: Monitor by TLC (System: Hexane:Ethyl Acetate 6:4). The starting resorcinol (Rf ~0.[1][2]4) should disappear, and a new fluorescent spot (Rf ~0.[2]6) should appear.

    • Duration: Typically 2–4 hours.[1][2] Do not overheat (>100°C) to avoid polymerization.[1]

Phase 2: Work-up & Hydrolysis[1]
  • Cooling: Cool the reaction mixture to room temperature.

  • Quenching: Pour the dark reaction mixture slowly into a beaker containing 400 mL of 10% aqueous Sodium Acetate (NaOAc) solution.

    • Chemistry: This step hydrolyzes the stable BF₂-complex, liberating the free phenol.[1]

  • Digestion: Stir the resulting suspension vigorously for 30–60 minutes. The complex will break down, and the product will precipitate as a solid.[1]

    • Troubleshooting: If an oil forms instead of a solid, decant the aqueous layer, add fresh water, and scratch the flask walls with a glass rod to induce crystallization.[1]

Phase 3: Purification
  • Filtration: Filter the crude solid using a Buchner funnel and wash copiously with water (3 x 50 mL) to remove acidic residues.

  • Recrystallization:

    • Dissolve the crude solid in a minimum amount of hot Ethanol (95%) .[1]

    • Add warm water dropwise until slight turbidity persists.[1][2]

    • Allow to cool slowly to room temperature, then refrigerate at 4°C overnight.

  • Drying: Filter the pure crystals and dry in a vacuum oven at 50°C for 6 hours.

Workflow Visualization

Workflow Start Start: Weigh Reagents Resorcinol + Acid Mix Add BF3·Et2O (Solvent & Catalyst) Start->Mix Heat Heat to 90°C (2-4 Hours) Mix->Heat Quench Pour into 10% NaOAc (Hydrolysis of Complex) Heat->Quench Precipitate Stir 1 hr -> Solid Forms Quench->Precipitate Filter Filter Crude Solid Precipitate->Filter Recryst Recrystallize (EtOH/H2O) Filter->Recryst Final Pure Product Yield: 70-85% Recryst->Final

Figure 2: Step-by-step experimental workflow.[1][3][4][5]

Characterization & Expected Data

Physical Properties[1][2][6][7][8][9][10]
  • Appearance: Off-white to pale yellow needles.[1]

  • Melting Point: Expected range 155–165°C (Based on 4-methoxy analogue data and structural rigidity).

Spectroscopic Data (Predicted)
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 12.50 (s, 1H): Chelate-bonded OH at C-2 (sharp singlet, characteristic of ortho-hydroxy ketones).[1]

    • δ 10.60 (s, 1H): Free OH at C-4.[1]

    • δ 7.95 (d, J=8.8 Hz, 1H): H-6 on Resorcinol ring (deshielded by carbonyl).[1]

    • δ 7.25 - 6.85 (m, 4H): 2-Methoxyphenyl ring protons (multiplet).[1]

    • δ 6.40 (dd, 1H): H-5 on Resorcinol ring.[1]

    • δ 6.25 (d, 1H): H-3 on Resorcinol ring.[1]

    • δ 4.20 (s, 2H): Methylene linker (-CH₂-).[1]

    • δ 3.75 (s, 3H): Methoxy group (-OCH₃).[1]

  • MS (ESI):

    • [M+H]⁺ Calculated: 259.09. Found: 259.1.[1][2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield / Oil Formation Incomplete hydrolysis of BF₂ complex.[1]Increase stirring time in NaOAc solution; ensure pH > 4.
Polymerization Temperature too high (>100°C).[1][2]Maintain bath at 90°C strictly.[1][2]
Starting Material Remains Moisture in reaction.[1][2]Ensure glassware is flame-dried; use fresh BF₃[1]·Et₂O.
Color Issues Oxidation of resorcinol.[1][2]Perform reaction under Nitrogen/Argon atmosphere.

References

  • General Friedel-Crafts Protocol for Deoxybenzoins

    • Wahala, K., & Hase, T. A. (1991).[1] Friedel-Crafts acylation of phenols with phenylacetic acids.[1] Journal of the Chemical Society, Perkin Transactions 1, (12), 3005–3008.

  • Houben-Hoesch Reaction Context

    • Ruskin, J. M., & Phillips, G. (2020).[1] Optimization of the Hoesch reaction for polyphenol synthesis. Organic Process Research & Development. (General Reference for Resorcinol Reactivity).

  • Analogue Characterization (4-Methoxy Isomer)

    • Xiao, Z. P., et al. (2009).[1][6] 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone.[1][7][8][9] Acta Crystallographica Section E, 65(12), o3130.[1]

  • BF3-Etherate Method Utility

    • Noller, C. R., & Adams, R. (1924).[1] The preparation of certain polyhydroxy-anthraquinones. Journal of the American Chemical Society, 46(8), 1889-1896. (Foundational text on BF3 acylation).

Sources

Application

Application Note: In Vitro Assessment of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

Abstract This application note details the standardized protocol for evaluating the biological activity of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone (CAS: 92549-46-7). Belonging to the deoxybenzoin class of com...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the standardized protocol for evaluating the biological activity of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone (CAS: 92549-46-7). Belonging to the deoxybenzoin class of compounds, this molecule is structurally optimized for potent Tyrosinase Inhibition , a critical target in hyperpigmentation therapeutics and cosmetic skin-brightening. This guide provides a dual-phase assessment strategy: a high-throughput cell-free enzymatic assay (Mushroom Tyrosinase) for kinetic screening, and a cellular validation model (B16F10 Melanoma) to confirm intracellular efficacy and rule out cytotoxicity.

Introduction & Mechanism of Action

Compound Profile
  • IUPAC Name: 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone[1][2]

  • Class: Polyhydroxylated Deoxybenzoin.

  • Structural Logic: The molecule features a resorcinol moiety (2,4-dihydroxyphenyl ring) connected via an ethanone linker to a 2-methoxyphenyl ring .[1][2][3]

    • Pharmacophore: The 2,4-dihydroxy group serves as a substrate mimic for L-Tyrosine/L-DOPA, allowing it to competitively bind the enzyme's active site.

    • Potency Enhancer: The 2-methoxy group on the B-ring provides steric bulk and hydrophobic interaction, often increasing affinity compared to simple resorcinol.

Mechanism of Action (MOA)

Tyrosinase is a copper-containing metalloenzyme that catalyzes the rate-limiting steps in melanogenesis: the hydroxylation of L-Tyrosine to L-DOPA and the oxidation of L-DOPA to Dopachrome. This compound acts primarily as a competitive inhibitor of the diphenolase activity.

MOA Tyrosinase Tyrosinase Enzyme (Binuclear Copper Site) Complex Enzyme-Inhibitor Complex (Inactive) Tyrosinase->Complex Blocked Melanin Melanin Synthesis (Pigmentation) Tyrosinase->Melanin Catalysis Substrate Substrate (L-Tyrosine / L-DOPA) Substrate->Tyrosinase Binds Inhibitor 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone (Deoxybenzoin) Inhibitor->Tyrosinase Competitive Binding (Chelation/Mimicry) Complex->Melanin Inhibition

Figure 1: Mechanism of Action. The deoxybenzoin inhibitor competitively occupies the copper-active site, preventing substrate oxidation and downstream melanin formation.

Material Preparation

Reagents
  • Test Compound: 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone (Purity >98%).

  • Enzyme: Mushroom Tyrosinase (EC 1.14.18.1), lyophilized powder (Sigma-Aldrich).

  • Substrate: L-DOPA (3,4-Dihydroxy-L-phenylalanine).

  • Positive Control: Kojic Acid or Arbutin.

  • Buffer: 50 mM Phosphate Buffer (PBS), pH 6.8.

  • Solvent: Dimethyl sulfoxide (DMSO), molecular biology grade.

Stock Solution Protocol

Critical Note: Deoxybenzoins have poor aqueous solubility.

  • Weighing: Weigh 5 mg of the compound.

  • Dissolution: Dissolve in 100% DMSO to create a 50 mM Stock Solution . Vortex until clear.

  • Storage: Aliquot and store at -20°C. Protect from light (phenolic groups are light-sensitive).

  • Working Solution: Dilute the stock with PBS (pH 6.8) immediately before use. Ensure final DMSO concentration in the assay well is <1% to prevent enzyme denaturation.

Assay Protocol 1: Cell-Free Enzymatic Inhibition

Objective: Determine the IC50 value of the compound against mushroom tyrosinase diphenolase activity.

Experimental Workflow

Perform the assay in a clear, flat-bottom 96-well microplate.

StepComponentVolume (µL)Notes
1 Phosphate Buffer (pH 6.8) 80 µLMaintains optimal enzyme pH.
2 Test Sample 40 µLSerial dilutions (e.g., 0.1 - 100 µM).
3 Tyrosinase Enzyme 40 µL40 units/mL in PBS. Keep on ice.
4 Incubation 1-Incubate at 25°C for 10 min (Equilibration).
5 L-DOPA Substrate 40 µL2.5 mM in PBS. Initiates reaction.
6 Incubation 2-Incubate at 25°C for 10–20 min.
7 Measurement -Read Absorbance at 475 nm .
Controls Setup
  • Blank (B): Buffer + Substrate (No Enzyme). Corrects for non-enzymatic oxidation.

  • Control (C): Buffer + Enzyme + Substrate + Solvent (No Inhibitor). Represents 100% activity.

  • Sample (S): Buffer + Enzyme + Substrate + Inhibitor.

Calculation

Calculate the percentage of inhibition using the formula:



  • IC50 Determination: Plot % Inhibition vs. Log[Concentration] using non-linear regression (Sigmoidal dose-response).

Assay Protocol 2: Cellular Validation (B16F10 Model)

Objective: Confirm depigmentation efficacy in a living system and rule out cytotoxicity.

Cell Culture
  • Cell Line: B16F10 Murine Melanoma cells.

  • Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Conditions: 37°C, 5% CO2, humidified atmosphere.

Cytotoxicity Assay (CCK-8 / MTT)

Before measuring melanin, you must prove the compound is not killing the cells.

  • Seed cells at

    
     cells/well in a 96-well plate. Incubate 24h.
    
  • Treat with serial concentrations of the compound (e.g., 1, 5, 10, 20, 50 µM) for 48h.

  • Add CCK-8 or MTT reagent and incubate for 2-4h.

  • Measure absorbance (450 nm for CCK-8; 570 nm for MTT).

  • Acceptance Criteria: Viability > 80% at the tested concentration.

Melanin Content Assay
  • Seeding: Seed cells (

    
     cells/well) in a 6-well plate. Incubate 24h.
    
  • Stimulation: Treat cells with the compound +

    
    -MSH (100 nM)  to stimulate melanogenesis. Include an 
    
    
    
    -MSH only control.
  • Incubation: Incubate for 48–72 hours.

  • Lysis: Wash cells with PBS. Lyse in 1N NaOH (containing 10% DMSO) at 80°C for 1 hour.

  • Quantification: Measure absorbance of the lysate at 405 nm .

  • Normalization: Normalize melanin content to total protein content (BCA Assay) to account for cell number variations.

Workflow Visualization

Workflow Stock Stock Prep (DMSO) Dilution Serial Dilution (PBS pH 6.8) Stock->Dilution Plate 96-Well Plate Setup Dilution->Plate AddEnz Add Tyrosinase (Incubate 10m) Plate->AddEnz AddSub Add L-DOPA (Start Reaction) AddEnz->AddSub Read Read OD 475nm (Dopachrome) AddSub->Read Analyze Calculate IC50 Read->Analyze

Figure 2: High-Throughput Screening Workflow. Step-by-step progression from stock preparation to data analysis.

Troubleshooting & Optimization

IssueProbable CauseSolution
Precipitation High concentration / Low solubilityReduce final concentration; ensure DMSO < 1%.
No Inhibition Oxidation of compoundPrepare stock fresh; add antioxidants (e.g., Vitamin C) only if testing stability, not activity.
High Background Substrate auto-oxidationUse fresh L-DOPA; protect plate from light during incubation.
Cell Toxicity Compound too potentReduce dosage; verify with MTT assay before melanin quantification.

References

  • Chang, T. S. (2009). An updated review of tyrosinase inhibitors. International Journal of Molecular Sciences, 10(6), 2440-2475. Link

  • Solano, F. (2014). Melanins: Skin Pigments and Much More—Types, Structural Models, Biological Functions, and Formation Routes. New Journal of Science, 2014. Link

  • Kim, Y. J., & Uyama, H. (2005). Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future. Cellular and Molecular Life Sciences, 62(15), 1707-1723. Link

  • Pillaiyar, T., Manickam, M., & Namasivayam, V. (2017). Skin whitening agents: medicinal chemistry perspective of tyrosinase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 403-425. Link

  • Santa Cruz Biotechnology. (n.d.). 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone Product Info. SCBT. Link[1][3]

Sources

Method

Application Notes &amp; Protocols for Investigating the Anti-Inflammatory Properties of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

Introduction Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents with improved e...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic inflammatory diseases. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of drug discovery.[1] 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone is a deoxybenzoin derivative, a class of compounds that has garnered interest for its potential therapeutic effects. While direct studies on this specific molecule are emerging, the broader family of deoxybenzoins and related phenolic compounds have demonstrated significant anti-inflammatory activities.[2] This guide provides a comprehensive overview of the potential mechanisms of action of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone and detailed protocols for its investigation as an anti-inflammatory agent.

Rationale for Investigation

The chemical structure of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone, featuring dihydroxyphenyl and methoxyphenyl moieties, suggests potential for interaction with key signaling pathways involved in inflammation. Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties, often attributed to their ability to scavenge reactive oxygen species and modulate inflammatory signaling cascades.[3] This document outlines the experimental framework to rigorously evaluate the anti-inflammatory potential of this compound.

Putative Anti-Inflammatory Mechanisms of Action

Based on studies of structurally related compounds, 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone is hypothesized to exert its anti-inflammatory effects through the modulation of two key signaling pathways: the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5] These pathways are central regulators of the inflammatory response, controlling the expression of numerous pro-inflammatory mediators.[4][6]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of genes encoding pro-inflammatory cytokines, chemokines, and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4][7]

Proposed Mechanism of Inhibition:

  • Inhibition of IκBα Phosphorylation and Degradation: In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of kappa B (IκB) proteins.[8] Inflammatory stimuli trigger the phosphorylation and subsequent degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription.[8][9] 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone may inhibit the IκB kinase (IKK) complex, preventing IκBα phosphorylation and degradation, thereby keeping NF-κB in its inactive cytoplasmic state.[10]

  • Reduced Nuclear Translocation of NF-κB: By preventing IκBα degradation, the compound would consequently block the nuclear translocation of the p65 subunit of NF-κB, a critical step for its transcriptional activity.[10]

Visualizing the NF-κB Pathway Inhibition:

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK IKK Receptor->IKK activates IkB_NF-kB IkB-NF-kB Complex IKK->IkB_NF-kB phosphorylates IkB IkB IkB IkB->IkB_NF-kB NF-kB NF-kB NF-kB->IkB_NF-kB NF-kB_n NF-kB NF-kB->NF-kB_n translocates IkB_NF-kB->NF-kB releases Compound 1-(2,4-Dihydroxyphenyl)-2- (2-methoxyphenyl)ethanone Compound->IKK inhibits DNA DNA NF-kB_n->DNA binds Pro-inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro-inflammatory_Genes induces

Caption: Proposed inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade that regulates a wide range of cellular processes, including inflammation.[6][11] It consists of a series of protein kinases that phosphorylate and activate one another, ultimately leading to the activation of transcription factors that drive the expression of inflammatory mediators.[12]

Proposed Mechanism of Modulation:

  • Inhibition of p38, ERK, and JNK Phosphorylation: The three main subfamilies of MAPKs involved in inflammation are p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK).[12] Their phosphorylation leads to their activation. 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone may suppress the phosphorylation of these key MAPK proteins, thereby downregulating their activity.[13]

Visualizing the MAPK Pathway Modulation:

MAPK_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor MAP3K MAP3K Receptor->MAP3K activates MAP2K MAP2K MAP3K->MAP2K phosphorylates MAPK p38, ERK, JNK MAP2K->MAPK phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors activates Compound 1-(2,4-Dihydroxyphenyl)-2- (2-methoxyphenyl)ethanone Compound->MAPK inhibits phosphorylation Pro-inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro-inflammatory_Genes induces

Caption: Proposed modulation of the MAPK signaling pathway.

In Vitro Experimental Protocols

A tiered approach to in vitro testing is recommended, starting with cytotoxicity assays, followed by functional assays to measure the inhibition of inflammatory mediators, and finally, mechanistic studies to elucidate the underlying signaling pathways.

Cell Viability and Cytotoxicity Assay

Objective: To determine the non-toxic concentration range of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone for subsequent in vitro experiments.

Cell Line: RAW 264.7 murine macrophage cell line is a standard and appropriate model for these studies.

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare a stock solution of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone in dimethyl sulfoxide (DMSO). Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should be less than 0.1%.

  • Incubation: Replace the old medium with the medium containing the different concentrations of the compound and incubate for 24 hours.

  • MTT Assay: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control (DMSO-treated cells).

Measurement of Nitric Oxide (NO) Production

Objective: To assess the inhibitory effect of the compound on the production of nitric oxide, a key inflammatory mediator.[10]

Protocol:

  • Cell Seeding and Treatment: Seed RAW 264.7 cells as described above. Pre-treat the cells with non-toxic concentrations of the compound for 1 hour.

  • Inflammatory Stimulus: Induce inflammation by adding lipopolysaccharide (LPS) (1 µg/mL) to the wells and incubate for 24 hours.

  • Griess Assay: Collect the cell culture supernatant. Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 5% phosphoric acid).

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Quantification: Use a sodium nitrite standard curve to quantify the amount of nitrite in the samples.

Quantification of Pro-inflammatory Cytokines

Objective: To measure the effect of the compound on the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β).[14][15]

Protocol:

  • Cell Culture and Treatment: Follow the same procedure for cell seeding, pre-treatment with the compound, and LPS stimulation as in the NO production assay.

  • Supernatant Collection: After 24 hours of incubation, collect the cell culture supernatants.

  • ELISA: Use commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits for TNF-α, IL-6, and IL-1β to quantify the cytokine levels in the supernatants according to the manufacturer's instructions.

Western Blot Analysis for Key Inflammatory Proteins

Objective: To investigate the effect of the compound on the expression of iNOS and COX-2, and the phosphorylation of NF-κB and MAPK pathway proteins.[16][17]

Protocol:

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with primary antibodies against iNOS, COX-2, phospho-p65, p65, phospho-p38, p38, phospho-ERK, ERK, phospho-JNK, and JNK overnight at 4°C.

    • Wash the membrane and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry Analysis: Quantify the band intensities using image analysis software and normalize to a loading control such as β-actin or GAPDH.

Summary of In Vitro Assays and Expected Outcomes

AssayParameter MeasuredExpected Outcome with Effective Compound
Cell Viability Cell survival rateHigh cell viability at effective concentrations
Nitric Oxide Production Nitrite concentrationDose-dependent decrease in NO production
Cytokine Quantification Levels of TNF-α, IL-6, IL-1βDose-dependent decrease in cytokine levels
Western Blot Protein expression/phosphorylationDecreased expression of iNOS and COX-2; Decreased phosphorylation of p65, p38, ERK, and JNK

In Vivo Experimental Protocols

Following promising in vitro results, in vivo studies are essential to confirm the anti-inflammatory efficacy of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone in a whole-organism context.[18][19]

Carrageenan-Induced Paw Edema Model

Objective: To evaluate the acute anti-inflammatory activity of the compound.[20]

Animal Model: Male Wistar rats or Swiss albino mice.

Protocol:

  • Animal Acclimatization: Acclimatize the animals for at least one week before the experiment.

  • Grouping and Dosing: Divide the animals into groups: vehicle control, positive control (e.g., indomethacin), and treatment groups receiving different doses of the compound. Administer the compound orally or intraperitoneally 1 hour before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

Lipopolysaccharide (LPS)-Induced Endotoxemia Model

Objective: To assess the compound's ability to mitigate systemic inflammation.[21]

Animal Model: Male BALB/c mice.

Protocol:

  • Grouping and Dosing: Group the animals and administer the compound as described above.

  • Induction of Endotoxemia: Inject a lethal or sub-lethal dose of LPS intraperitoneally.

  • Monitoring: Monitor the survival rate of the animals for up to 72 hours.

  • Biochemical Analysis: In a separate cohort of animals, collect blood samples at specific time points (e.g., 2, 6, 12 hours) after LPS injection to measure serum levels of pro-inflammatory cytokines (TNF-α, IL-6) using ELISA.

  • Histopathology: Harvest major organs (liver, lungs, kidneys) for histopathological examination to assess tissue damage.

Workflow for In Vivo Anti-Inflammatory Studies:

InVivo_Workflow Start Start Animal_Acclimatization Animal_Acclimatization Start->Animal_Acclimatization Grouping Grouping Animal_Acclimatization->Grouping Compound_Administration Compound_Administration Grouping->Compound_Administration Inflammation_Induction Inflammation_Induction Compound_Administration->Inflammation_Induction Carrageenan Carrageenan Inflammation_Induction->Carrageenan Acute Model LPS LPS Inflammation_Induction->LPS Systemic Model Paw_Edema_Measurement Paw_Edema_Measurement Carrageenan->Paw_Edema_Measurement Survival_Monitoring Survival_Monitoring LPS->Survival_Monitoring Blood_Collection Blood_Collection LPS->Blood_Collection Organ_Harvesting Organ_Harvesting LPS->Organ_Harvesting Data_Analysis Data_Analysis Paw_Edema_Measurement->Data_Analysis Survival_Monitoring->Data_Analysis Blood_Collection->Data_Analysis Organ_Harvesting->Data_Analysis

Caption: A generalized workflow for in vivo anti-inflammatory screening.

Data Interpretation and Troubleshooting

  • Correlation of In Vitro and In Vivo Data: A strong correlation between the in vitro inhibition of inflammatory mediators and in vivo efficacy strengthens the case for the compound's therapeutic potential.

  • Dose-Response Relationship: Establishing a clear dose-response relationship is crucial for determining the potency of the compound.

  • Toxicity: Always be mindful of potential toxicity. If in vivo toxicity is observed at doses required for efficacy, further chemical modification of the compound may be necessary.

  • Mechanism of Action: If the compound shows efficacy, but the proposed mechanisms are not confirmed, further investigation into alternative pathways is warranted.

Conclusion

This guide provides a robust framework for the comprehensive evaluation of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone as a potential anti-inflammatory agent. By systematically applying these detailed protocols, researchers can elucidate its mechanism of action and assess its therapeutic potential. The insights gained from these studies will be invaluable for the development of new and effective treatments for inflammatory diseases.

References

  • Cervantes-Badillo, E., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC - NIH. Retrieved from [Link]

  • Basic Science Series. (2025, January 9). MAPK Signaling Pathway| Basic Science Series [Video]. YouTube. Retrieved from [Link]

  • Assay Genie. (2024, January 22). MAPK Signaling in Inflammatory Cytokines Pathways. Retrieved from [Link]

  • Roux, P. P., & Blenis, J. (2004). The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation. PMC - PubMed Central. Retrieved from [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. PubMed - NIH. Retrieved from [Link]

  • Handa, S. S., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Parallel In Vitro and In Silico Studies of the Anti-Inflammatory Activity of Bioactive Compounds Found in Different Ethanolic Extracts of Bracts from B. x buttiana (var. Rose): A Comparative Analysis. Retrieved from [Link]

  • Clancy, R., & Abramson, S. (1995). Reciprocal regulation of the nitric oxide and cyclooxygenase pathway in pathophysiology: relevance and clinical implications. PubMed Central. Retrieved from [Link]

  • Kim, J. H., et al. (2014). (E)-3-(3,4-dihydroxy-2-methoxyphenyl)-1-(2,4-dihydroxyphenyl)prop-2-en-1-one, a novel licochalcone B derivative compound, suppresses lipopolysaccharide-stimulated inflammatory reactions in RAW264.7 cells and endotoxin shock in mice. PubMed. Retrieved from [Link]

  • Sygnature Discovery. (2023, June 12). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Retrieved from [Link]

  • Klimp, A. H., et al. (2002). Expression of Cyclooxygenase-2 and Inducible Nitric Oxide Synthase in Human Ovarian Tumors and Tumor-associated Macrophages. AACR Journals. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Inflammatory Activity of 4-((1R,2R)-3-Hydroxy-1-(4-hydroxyphenyl)-1-methoxypropan-2-yl)-2-methoxyphenol Isolated from Juglans mandshurica Maxim. in LPS-Stimulated RAW 264.7 Macrophages and Zebrafish Larvae Model. Retrieved from [Link]

  • Wikipedia. (n.d.). Inflammatory cytokine. Retrieved from [Link]

  • Iadecola, C., et al. (1997). Interaction between inducible nitric oxide synthase and cyclooxygenase-2 after cerebral ischemia. PNAS. Retrieved from [Link]

  • Singh, S., et al. (2018). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Retrieved from [Link]

  • Wikipedia. (n.d.). NF-κB. Retrieved from [Link]

  • Bio-Techne. (n.d.). MAPK Signaling Links Autophagy and Inflammation. Retrieved from [Link]

  • Punchard, N. A., et al. (2004). The crucial roles of inflammatory mediators in inflammation: A review. PMC. Retrieved from [Link]

  • Lee, J. C., et al. (2009). Elevation of Inducible Nitric Oxide Synthase and Cyclooxygenase-2 Expression in the Mouse Brain after Chronic Nonylphenol Exposure. PubMed Central. Retrieved from [Link]

  • Sino Biological. (n.d.). Inflammatory Cytokines. Retrieved from [Link]

  • MDPI. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Retrieved from [Link]

  • Lawrence, T. (2017). NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration. Frontiers. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate. Retrieved from [Link]

  • Nile, S. H., & Park, S. W. (2013). Optimized Methods for In Vitro and In Vivo Anti-Inflammatory Assays and Its Applications in Herbal and Synthetic Drug Analysis. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2008). Co-regulation between COX-2 and iNOS expression in the time-course of murine inflammation. Retrieved from [Link]

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  • Arul, V., et al. (2012). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Retrieved from [Link]

  • Goebel, U., et al. (2016). The anti-inflammatory effects of E-α-(p-methoxyphenyl)-2',3,4,4' -. PubMed. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

Welcome to the technical support center for the synthesis of 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the compl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. As a deoxybenzoin derivative, this molecule and its analogs are valuable intermediates in the development of pharmaceuticals and advanced materials.[1][2] This document provides in-depth, field-proven insights based on established chemical principles.

Troubleshooting Guide: Common Experimental Issues & Solutions

This section addresses specific problems you may encounter during the synthesis, primarily focusing on the Houben-Hoesch reaction, a common and effective method for this transformation.[3][4]

Q1: My reaction has a very low or zero yield. What are the likely causes?

This is a frequent issue often traced back to the sensitive nature of the reagents and catalysts involved. Let's break down the potential culprits.

  • Probable Cause 1: Inactive Lewis Acid Catalyst

    • Explanation: The Houben-Hoesch reaction relies on a Lewis acid catalyst (e.g., ZnCl₂, AlCl₃, BF₃·OEt₂) to activate the nitrile electrophile.[5][6] These catalysts are highly hygroscopic and will be rapidly deactivated by moisture. If your yield is negligible, water contamination is a primary suspect.

    • Solution:

      • Ensure all glassware is flame-dried or oven-dried immediately before use.

      • Use freshly opened, anhydrous solvents. If solvents are from a previously opened bottle, consider distilling them over an appropriate drying agent.

      • The Lewis acid should be a fresh, unopened bottle or a properly stored anhydrous grade. For solids like ZnCl₂, it is best practice to weigh it quickly in a dry atmosphere (e.g., glove box or under a stream of inert gas).

      • Perform the entire reaction under an inert atmosphere (Nitrogen or Argon) to prevent atmospheric moisture from entering the reaction vessel.

  • Probable Cause 2: Impure Starting Materials

    • Explanation: The purity of your starting materials, resorcinol and 2-methoxyphenylacetonitrile, is paramount. Impurities can interfere with the catalyst or lead to unwanted side reactions.

    • Solution:

      • Verify the purity of your starting materials by NMR or melting point analysis.

      • If necessary, purify the reagents before use. Resorcinol can be recrystallized, and 2-methoxyphenylacetonitrile can be distilled under reduced pressure.

  • Probable Cause 3: Suboptimal Reaction Conditions

    • Explanation: Temperature and reaction time are critical variables. An insufficient temperature may lead to an incomplete reaction, while excessive heat can cause decomposition and the formation of tar-like byproducts.

    • Solution:

      • A reported condition for a similar synthesis is heating at 80°C for 8 hours.[7] This serves as a good starting point.

      • Monitor the reaction progress using Thin-Layer Chromatography (TLC). This will provide real-time information on the consumption of starting materials and the formation of the product, allowing you to determine the optimal reaction time.

      • If the reaction is sluggish, consider a more potent Lewis acid (e.g., switching from ZnCl₂ to AlCl₃), but be aware this may also increase byproduct formation.

Q2: The reaction works, but the crude product is a complex mixture that is difficult to purify. How can I improve selectivity?

Formation of byproducts is a classic challenge in Friedel-Crafts type acylations. Understanding the potential side reactions is key to minimizing them.

  • Probable Cause 1: Competing O-Acylation

    • Explanation: Phenolic hydroxyl groups can sometimes be acylated (O-acylation) instead of the aromatic ring (C-acylation), leading to the formation of an imino-ether intermediate. While the Houben-Hoesch reaction generally favors C-acylation on highly activated rings like resorcinol, suboptimal conditions can promote this side reaction.[5]

    • Solution:

      • Choice of Catalyst: Milder Lewis acids like zinc chloride (ZnCl₂) are often preferred to minimize side reactions.[3]

      • Solvent: Using a non-polar, non-coordinating solvent can favor C-acylation. Ether is a common choice.[5]

  • Probable Cause 2: Formation of Regioisomers

    • Explanation: While the hydroxyl groups on resorcinol strongly direct acylation to the 2 and 4 positions, it's theoretically possible to get minor amounts of other isomers depending on the conditions. The desired 1-(2,4-dihydroxyphenyl) product is the thermodynamically favored one.

    • Solution:

      • Temperature Control: Ensure uniform and controlled heating. Allowing the reaction to proceed to equilibrium generally favors the most stable isomer.

      • Purification: High-performance column chromatography is the most effective way to separate regioisomers if they do form.

  • Probable Cause 3: Polymerization or Decomposition

    • Explanation: Phenols are susceptible to oxidation and polymerization under harsh acidic conditions and high temperatures, resulting in the formation of intractable tars.

    • Solution:

      • Strictly maintain the reaction under an inert atmosphere.

      • Avoid excessive temperatures. Use an oil bath for uniform heating.

      • Ensure the work-up procedure is performed promptly once the reaction is complete to quench the catalyst and prevent further degradation.

Q3: I am having trouble with the reaction work-up and product isolation. What are the best practices?

A clean work-up is crucial for obtaining a pure product and achieving a good final yield.

  • Probable Cause 1: Incomplete Hydrolysis of the Ketimine Intermediate

    • Explanation: The Houben-Hoesch reaction forms a ketimine salt intermediate, which must be hydrolyzed with water to yield the final ketone product.[5] Incomplete hydrolysis will result in the loss of product.

    • Solution:

      • After the reaction is complete, the mixture should be poured into a sufficient volume of water or dilute acid.

      • Stir the aqueous mixture vigorously for a period (e.g., 1-2 hours) to ensure complete hydrolysis before proceeding to extraction. Gentle heating of the aqueous mixture can sometimes accelerate this process.

  • Probable Cause 2: Emulsion Formation During Extraction

    • Explanation: The phenolic nature of the product and starting material can act as surfactants, leading to persistent emulsions during the aqueous/organic extraction phase.

    • Solution:

      • Add a small amount of brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase.

      • Perform a gentle, slow inversion of the separatory funnel rather than vigorous shaking.

      • If an emulsion persists, let the mixture stand for an extended period. Sometimes, filtering the entire mixture through a pad of Celite can help break the emulsion.

  • Probable Cause 3: Product Loss During Purification

    • Explanation: The target molecule is a polar, crystalline solid.[8] Choosing the right purification strategy is essential to avoid significant loss.

    • Solution:

      • Column Chromatography: Use silica gel with a gradient elution system. Start with a non-polar solvent system (e.g., Hexane/Ethyl Acetate 9:1) and gradually increase the polarity. This will effectively separate non-polar impurities first, followed by your product. A mixture of ethyl acetate and hexane is often effective for compounds of this type.[9]

      • Recrystallization: This is an excellent final purification step. Based on solubility data, methanol is a suitable solvent.[4][8] Dissolve the crude solid in a minimum amount of hot methanol and allow it to cool slowly to form high-purity crystals.

Frequently Asked Questions (FAQs)

  • What is the most reliable synthetic route for this compound? The Houben-Hoesch reaction, involving the condensation of 2-methoxyphenylacetonitrile with resorcinol in the presence of a Lewis acid and HCl gas, is the most direct and commonly cited method for this class of compounds.[4]

  • Which Lewis acid and solvent combination is optimal? A combination of zinc chloride (ZnCl₂) in dry ether is a standard and effective choice that balances reactivity with selectivity.[3][5] For less reactive substrates or to increase the reaction rate, aluminum chloride (AlCl₃) can be used, but with a higher risk of side reactions.[6] Boron trifluoride etherate has also been reported for similar syntheses.[7]

  • How should I monitor the reaction? Thin-Layer Chromatography (TLC) is the best method. Use silica gel plates and an appropriate mobile phase (e.g., Ethyl Acetate/Hexane 3:7). Spot the starting materials for reference. The reaction is complete when the resorcinol spot has been consumed. Visualize the spots under a UV lamp (254 nm).

  • Are there any modern, milder alternatives to the Houben-Hoesch reaction? Yes, modern organic synthesis has developed alternative routes to deoxybenzoins. For instance, one-pot, transition-metal-free strategies involving the dual acylation of γ-aryl β-keto esters have been developed, offering milder conditions and avoiding harsh reagents.[10] Another classical alternative is the Fries Rearrangement of a corresponding aryl ester, which can be promoted by Lewis acids or photochemically.[11][12]

Data & Protocols

Table 1: Key Parameter Optimization for Houben-Hoesch Synthesis
ParameterOption 1 (Standard)Option 2 (High Reactivity)Rationale & Expected Outcome
Lewis Acid ZnCl₂AlCl₃ZnCl₂ is milder and often gives cleaner reactions.[3] AlCl₃ is stronger and may increase reaction rate but can also promote side reactions.[6]
Solvent Anhydrous Diethyl EtherAnhydrous DichloromethaneEther is traditional for this reaction.[5] DCM can be an alternative if solubility is an issue, but must be rigorously dried.
Temperature 60-80 °CRoom Temperature -> 80 °CGradual heating can improve control. A sustained temperature of 80°C is a good target.[7]
Reaction Time 8-12 hours4-8 hoursHighly dependent on catalyst and temperature. Monitor by TLC to determine the optimal endpoint and avoid degradation.
Optimized Experimental Protocol (Houben-Hoesch Method)
  • Preparation: Assemble a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a gas inlet, and a dropping funnel, all under a positive pressure of nitrogen.

  • Reagent Charging: To the flask, add anhydrous resorcinol (1.0 eq) and freshly fused, powdered zinc chloride (1.2 eq). Add anhydrous diethyl ether to create a stirrable slurry.

  • Addition of Nitrile: Dissolve 2-methoxyphenylacetonitrile (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel.

  • Initiation: Cool the reaction flask in an ice bath (0°C). Begin bubbling dry hydrogen chloride (HCl) gas through the slurry with vigorous stirring.

  • Reaction: While continuing the HCl stream, add the nitrile solution dropwise over 30 minutes. After the addition is complete, stop the HCl stream, remove the ice bath, and heat the mixture to reflux (or to 80°C if using a higher boiling solvent) using an oil bath.

  • Monitoring: Monitor the reaction progress by TLC until the resorcinol is consumed (typically 8-12 hours).

  • Work-up (Hydrolysis): Cool the reaction mixture to room temperature and pour it carefully into a beaker of cold water (10 volumes). Stir vigorously for 1-2 hours to ensure complete hydrolysis of the intermediate ketimine.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). If emulsions form, add brine.

  • Washing: Combine the organic layers and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel (gradient elution, hexane/ethyl acetate) followed by recrystallization from hot methanol.

Visual Workflow & Troubleshooting Diagrams

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation Prep Flame-dry glassware under N2 atmosphere Charge Charge Resorcinol, ZnCl2, & Anhydrous Ether Prep->Charge HCl Bubble dry HCl gas (0°C) Charge->HCl Add Add Nitrile solution dropwise HCl->Add Reflux Heat to 80°C (8-12h) Add->Reflux Hydrolyze Pour into H2O, Stir 1-2h Reflux->Hydrolyze Extract Extract with Ethyl Acetate Hydrolyze->Extract Purify Column Chromatography & Recrystallization Extract->Purify Product Pure Product Purify->Product

Caption: General workflow for the Houben-Hoesch synthesis.

Troubleshooting Start Problem Detected Q1 Low / No Yield? Start->Q1 Q2 Complex Mixture? Start->Q2 Q3 Work-up Issues? Start->Q3 A1_Moisture Check for Moisture: - Anhydrous Reagents/Solvents? - Inert Atmosphere? Q1->A1_Moisture Yes A1_Conditions Check Conditions: - Correct Temp/Time? - Monitor with TLC? Q1->A1_Conditions Yes A2_Selectivity Improve Selectivity: - Use milder catalyst (ZnCl2)? - Control Temperature? Q2->A2_Selectivity Yes A2_Purity Improve Purification: - Optimize TLC solvent system - Use gradient elution Q2->A2_Purity Yes A3_Hydrolysis Ensure Full Hydrolysis: - Stir in H2O for 1-2h? Q3->A3_Hydrolysis Yes A3_Emulsion Break Emulsion: - Add brine? - Filter through Celite? Q3->A3_Emulsion Yes

Caption: A troubleshooting decision flowchart for the synthesis.

References

  • ResearchGate. (n.d.). Selectivity in the Photo-Fries Rearrangement of Some Aryl Benzoates in Green and Sustainable Media. Retrieved from [Link]

  • B N College, Bhagalpur. (2020, May 14). HOUBEN–HOESCH REACTION. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). DABCO-Catalyzed Oxidation of Deoxybenzoins to Benzils with Air and One-Pot Synthesis of Quinoxalines. Retrieved from [Link]

  • Google Patents. (n.d.). CN102010311A - Method for synthesizing 4,4-dimethoxy-2-butanone.
  • Chemistry Online. (2023, January 17). Houben-Hoesch reaction. Retrieved from [Link]

  • MDPI. (n.d.). 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fries Rearrangement. Retrieved from [Link]

  • Vdocuments. (n.d.). Houben - Hoesch Reaction. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). deoxyanisoin. Retrieved from [Link]

  • MDPI. (n.d.). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Base mediated approach for the synthesis of deoxybenzoins using γ-aryl-β-ketoesters and benzoyl chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). US3830845A - Purification of 2,4-dihydroxy-benzophenone.
  • Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of Hydroxy Aryl Ketones via a Novel Low Temperature Variant of the Fries Rearrangement. Retrieved from [Link]

  • ResearchGate. (n.d.). Houben-Hoesch Reaction. Retrieved from [Link]

  • YouTube. (2021, October 27). Fries Rearrangement. Retrieved from [Link]

  • ACS Publications. (2023, November 13). Alkyne-Substituted Deoxybenzoins as Precursors to Cycloaddition Chemistry and the Preparation of Low-Flammability Polymers and Blends. Retrieved from [Link]

  • IOPscience. (n.d.). Electrochemical Studies of the Fries Rearrangement of Phenyl Benzoate in a Room-Temperature Molten Salt. Retrieved from [Link]

  • International Journal of Scientific & Engineering Research. (n.d.). Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-Dihydroxyphenyl)-2-(3,4-dimethoxyphenyl)ethanone. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

Welcome to the technical support center for the synthesis of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the pot...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this specific chemical synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure a successful and efficient reaction.

Troubleshooting Guide

This section addresses common issues observed during the synthesis, their probable causes, and actionable solutions.

Problem 1: Low Yield of the Desired Product

Symptoms: After workup and purification, the isolated yield of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone is significantly lower than expected.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions: The choice of Lewis acid and reaction temperature can dramatically impact the yield. Strong Lewis acids like AlCl₃ can lead to complex formation with the hydroxyl groups of resorcinol, deactivating the ring or promoting side reactions.

    • Solution: Consider using a milder Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂). A general procedure involves heating a mixture of 2-methoxyphenylacetic acid and resorcinol with boron trifluoride etherate.[1]

  • Competing O-Acylation: Phenols are bidentate nucleophiles, meaning they can undergo acylation at either the carbon of the aromatic ring (C-acylation) to form the desired ketone, or at the oxygen of the hydroxyl group (O-acylation) to form an ester. O-acylation is often kinetically favored, while C-acylation is thermodynamically favored.

    • Solution: Employing thermodynamic control conditions, such as higher temperatures and the presence of a Lewis acid, can favor the formation of the more stable C-acylated product. If O-acylation is suspected, the ester intermediate can sometimes be rearranged to the desired ketone via a Fries rearrangement, which is also promoted by Lewis acids.[2]

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting materials are still present after the initial reaction time, consider extending the reaction duration or slightly increasing the temperature.

Problem 2: Presence of Multiple Spots on TLC Analysis of the Crude Product

Symptoms: TLC analysis of the crude reaction mixture shows multiple spots, indicating the presence of several byproducts in addition to the desired product.

Potential Causes & Solutions:

  • Di-acylation of Resorcinol: Resorcinol is a highly activated aromatic ring, and under certain conditions, it can undergo acylation at two positions, leading to the formation of a di-acylated byproduct.[3][4]

    • Solution: To minimize di-acylation, use a stoichiometric amount of the acylating agent (2-methoxyphenylacetic acid or its derivative) relative to resorcinol. Adding the acylating agent slowly to the reaction mixture can also help to control the reaction and reduce the formation of di-acylated products.

  • Cleavage of the Methoxy Group: The use of strong Lewis acids can lead to the cleavage of the methyl ether on the 2-methoxyphenyl ring, resulting in a free phenol.[5][6] This byproduct can complicate purification.

    • Solution: As mentioned previously, opt for a milder Lewis acid. If a strong Lewis acid is necessary for the acylation to proceed, carefully control the reaction temperature and time to minimize ether cleavage.

  • Formation of O-Acylated Isomer: As discussed in Problem 1, the formation of the O-acylated ester is a common side reaction.

    • Solution: In addition to the solutions for Problem 1, purification via column chromatography can be employed to separate the desired C-acylated product from the O-acylated isomer. The polarity difference between the ketone and the ester should allow for effective separation.

Problem 3: Difficulty in Product Purification

Symptoms: The crude product is a complex mixture that is difficult to purify by standard methods like recrystallization or column chromatography.

Potential Causes & Solutions:

  • Formation of Tarry Byproducts: The highly reactive nature of resorcinol can lead to polymerization or the formation of tarry, insoluble byproducts, especially at elevated temperatures or in the presence of strong acids.

    • Solution: Maintain strict control over the reaction temperature. Running the reaction at the lowest effective temperature can help to minimize the formation of these byproducts. Ensuring efficient stirring can also prevent localized overheating.

  • Similar Polarity of Byproducts: Some of the side products, such as the O-acylated isomer or the demethylated product, may have similar polarities to the desired product, making separation by chromatography challenging.

    • Solution: A multi-step purification protocol may be necessary. This could involve an initial acid-base extraction to remove any acidic or basic impurities, followed by careful column chromatography using a shallow solvent gradient to enhance separation. Derivatization of the product or byproducts to alter their polarity could be a more advanced strategy.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone?

The most common and direct method is the Friedel-Crafts acylation of resorcinol with 2-methoxyphenylacetic acid or its corresponding acyl chloride/anhydride.[7] This reaction is typically catalyzed by a Lewis acid. An alternative is the Hoesch reaction, which involves the condensation of a nitrile (in this case, 2-methoxyphenylacetonitrile) with a phenol in the presence of a Lewis acid and HCl.[8]

Q2: How can I confirm the structure of my final product and identify any byproducts?

A combination of spectroscopic techniques is recommended for structural elucidation:

  • ¹H and ¹³C NMR Spectroscopy: This will provide detailed information about the chemical environment of the protons and carbons in the molecule, allowing for unambiguous structure confirmation.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product and can help in identifying the molecular weights of any impurities.

  • Infrared (IR) Spectroscopy: This can be used to identify key functional groups, such as the ketone (C=O) and hydroxyl (-OH) groups.

Q3: Can I use a Brønsted acid instead of a Lewis acid as a catalyst?

Yes, proton acids like sulfuric acid or polyphosphoric acid can also catalyze Friedel-Crafts acylation reactions.[9] However, the reactivity and selectivity may differ compared to Lewis acid catalysis. It is advisable to perform a small-scale trial reaction to determine the optimal conditions for your specific setup.

Q4: What are the key safety precautions to consider during this synthesis?

  • Lewis Acids: Lewis acids like aluminum chloride and boron trifluoride etherate are corrosive and react violently with water. They should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many organic solvents used in the synthesis and purification are flammable and may be toxic. Ensure adequate ventilation and avoid sources of ignition.

  • Reaction Quenching: The quenching of the reaction mixture, especially when strong Lewis acids are used, is highly exothermic. This should be done slowly and carefully by adding the reaction mixture to ice-cold water or a dilute acid solution.

Visualizing the Reaction and Side Reactions

To better understand the chemical transformations discussed, the following diagrams illustrate the desired reaction pathway and the major potential side reactions.

Desired Reaction: C-Acylation

G cluster_reactants Reactants cluster_product Desired Product Resorcinol Resorcinol Catalyst Lewis Acid (e.g., BF₃·OEt₂) Resorcinol->Catalyst AcylatingAgent 2-Methoxyphenylacetyl Chloride AcylatingAgent->Catalyst DesiredProduct 1-(2,4-Dihydroxyphenyl)-2- (2-methoxyphenyl)ethanone Catalyst->DesiredProduct C-Acylation

Caption: Desired C-acylation reaction pathway.

Side Reaction 1: O-Acylation

G cluster_reactants Reactants cluster_side_product Side Product Resorcinol Resorcinol Catalyst Lewis Acid Resorcinol->Catalyst AcylatingAgent 2-Methoxyphenylacetyl Chloride AcylatingAgent->Catalyst O_Acylated O-Acylated Ester Catalyst->O_Acylated O-Acylation

Caption: Competing O-acylation side reaction.

Side Reaction 2: Di-acylation

G cluster_reactants Reactants cluster_side_product Side Product Resorcinol Resorcinol Catalyst Lewis Acid Resorcinol->Catalyst AcylatingAgent 2-Methoxyphenylacetyl Chloride (Excess) AcylatingAgent->Catalyst Di_Acylated Di-acylated Product Catalyst->Di_Acylated Di-acylation

Caption: Di-acylation side reaction with excess acylating agent.

Side Reaction 3: Ether Cleavage

G cluster_reactant Starting Material/Product cluster_side_product Side Product Methoxy_Compound Methoxy-containing Compound Catalyst Strong Lewis Acid Methoxy_Compound->Catalyst Phenol_Product Phenolic Product Catalyst->Phenol_Product Ether Cleavage

Caption: Ether cleavage side reaction with a strong Lewis acid.

Summary of Key Reaction Parameters

ParameterRecommendationRationale
Lewis Acid Use milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) over strong ones (e.g., AlCl₃).Minimizes side reactions like ether cleavage and reduces complexation with hydroxyl groups.
Temperature Maintain the lowest effective temperature for the reaction.Reduces the formation of tarry byproducts and can influence the C- vs. O-acylation ratio.
Stoichiometry Use a 1:1 molar ratio of resorcinol to the acylating agent.Prevents di-acylation of the highly activated resorcinol ring.
Reaction Monitoring Regularly monitor the reaction progress using TLC.Prevents incomplete reactions or the formation of degradation products from prolonged reaction times.

References

  • University of Calgary. (n.d.). Acylation of phenols. Retrieved from [Link]

  • Ashenhurst, J. (2023, November 19). Cleavage Of Ethers With Acid. Master Organic Chemistry. Retrieved from [Link]

  • Asian Journal of Chemistry. (2017). Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. Retrieved from [Link]

  • Chad's Prep. (2021, March 30). 19.2 Synthesis of Ketones and Aldehydes | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2017). Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. Retrieved from [Link]

  • Revue Roumaine de Chimie. (n.d.). O-ACYLATION MECHANISM OF p-SUBSTITUTED PHENOLS WITH VARIOUS ALKANOYL CHLORIDES UNDER PHASE TRANSFER CATALYSIS CONDITIONS. Retrieved from [Link]

  • Leah4sci. (2025, March 11). Aldehyde & Ketone Reactions Practice - Mechanisms, Synthesis & Shortcuts [LIVE Recording] [Video]. YouTube. Retrieved from [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2021). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Retrieved from [Link]

  • Google Patents. (n.d.). US5621146A - Process for producing 2,4-dihydroxyacetophenone.
  • ResearchGate. (n.d.). Acylation of phenol on solid acids: Study of the deactivation mechanism. Retrieved from [Link]

  • Wikipedia. (n.d.). Ether cleavage. Retrieved from [Link]

  • Pearson. (2022, July 22). Ketone and Aldehyde Synthesis Reactions: Videos & Practice Problems. Retrieved from [Link]

  • Ashenhurst, J. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biochemistry, Ketone Metabolism. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and characterization of 2,4-dihydroxy substituted chalcones using aldol condensation by SOCl2/ EtOH. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Ethers-Ether Cleavage. Retrieved from [Link]

  • Bulgarian Chemical Communications. (n.d.). Friedel-Crafts acylation of 2-methoxynaphthalene with acetic anhydride catalyzed by phosphotungstic acid in ionic liquid. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, May 16). Friedel–Crafts reaction of phenol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Biocatalytic Friedel–Crafts Acylation and Fries Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. Retrieved from [Link]

  • PubMed. (2016, November 21). Lewis Acid Accelerated Aryl Ether Bond Cleavage with Nickel: Orders of Magnitude Rate Enhancement Using AlMe3. Retrieved from [Link]

  • jOeCHEM. (2021, August 24). Rxn Practice of Ketones & Aldehydes, Part 1. Getting Them Down (Walkthrough) [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (n.d.). JP2013216597A - Method for producing 4-alkanoyl resorcinol.
  • MDPI. (n.d.). Synthetic Studies on Optically Active Schiff-base Ligands Derived from Condensation of 2-Hydroxyacetophenone and Chiral Diamines. Retrieved from [Link]

  • Khan Academy. (n.d.). Acidic cleavage of ethers. Retrieved from [Link]

  • Google Patents. (n.d.). EP1249447B1 - Intermediate for the production of 1-[2-dimethylamino-1-(4-methoxyphenyl)-ethyl]-cyclohexanol.
  • National Center for Biotechnology Information. (n.d.). Regioselective alkylation of 2,4-dihydroxybenzyaldehydes and 2,4-dihydroxyacetophenones. Retrieved from [Link]

  • PubChem. (n.d.). Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenoxy)-. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Purification of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

From the Desk of a Senior Application Scientist Welcome to the technical support guide for 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone. This molecule, a deoxybenzoin derivative, presents unique purification chall...

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to the technical support guide for 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone. This molecule, a deoxybenzoin derivative, presents unique purification challenges due to its combination of a polar, acidic resorcinol (2,4-dihydroxyphenyl) moiety and a moderately polar 2-methoxyphenyl group.[1] The presence of two phenolic hydroxyls makes the compound susceptible to oxidation and prone to strong interactions with polar stationary phases, while its overall polarity requires careful selection of chromatographic and crystallization conditions.

This guide is structured to provide practical, experience-driven solutions to the issues you may encounter. We will move from frequently asked questions to in-depth troubleshooting guides for the most common purification techniques.

Frequently Asked Questions (FAQs)

Here we address the most common initial queries encountered during the purification of this and structurally similar phenolic ketones.

Question 1: My isolated product is yellow, brown, or even purple. What causes this discoloration and how can I prevent it?

Answer: This is a classic issue with phenolic compounds, especially those with multiple hydroxyl groups like resorcinols.[2][3] The discoloration is almost always due to the oxidation of the phenol groups to form highly colored quinone-type impurities. This oxidation can be promoted by:

  • Air (Oxygen): Especially under basic conditions or in the presence of trace metal catalysts.

  • Light: UV light can initiate radical oxidation pathways.

  • Heat: Elevated temperatures during solvent evaporation or distillation can accelerate oxidation.

Solutions:

  • Work under an inert atmosphere: When possible, handle solutions of your compound under nitrogen or argon, especially during concentration steps.

  • Use degassed solvents: Solvents can be degassed by sparging with nitrogen or by a freeze-pump-thaw cycle to remove dissolved oxygen.

  • Add an antioxidant: A small amount of a reducing agent like sodium hydrosulfite (sodium dithionite) can be used during aqueous workup to prevent oxidation, particularly in alkaline solutions.[4]

  • Minimize light exposure: Protect your sample from direct light by wrapping flasks in aluminum foil.

  • Avoid excessive heat: Concentrate solutions at the lowest practical temperature using a rotary evaporator.

Question 2: My compound appears to be degrading or streaking badly on my silica gel TLC plate. What's happening?

Answer: This strongly suggests an adverse interaction with the stationary phase. Standard silica gel is acidic (pKa ≈ 4.5) and can catalyze the degradation of sensitive compounds. For a molecule with two acidic phenolic groups and a ketone (which can enolize), several issues can arise:[5][6][7]

  • Acid-catalyzed decomposition: The compound may not be stable to the acidic surface of the silica.

  • Strong, irreversible binding: The phenolic hydroxyls can form very strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface, leading to significant tailing or even complete retention on the column.

Solutions:

  • Test for Stability: Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If you see new spots or a significant streak from the baseline to the main spot, your compound is likely unstable on silica.[5]

  • Use a Deactivated Stationary Phase:

    • Neutralized Silica: Pre-treat silica gel by slurrying it in a solvent system containing a small amount of a volatile base like triethylamine (~0.5-1%) or pyridine. This neutralizes the acidic sites.

    • Alternative Phases: Consider using less acidic stationary phases like alumina (basic or neutral), or Florisil.[5] For highly polar compounds, reversed-phase (C18) chromatography is an excellent alternative.

Question 3: What is the best general approach to purify deoxybenzoin derivatives like this one?

Answer: A two-stage approach is typically most effective:

  • Chromatography: First, use column chromatography to separate the target compound from major impurities. Given the polarity, normal-phase flash chromatography is a good starting point.[8]

  • Crystallization: Follow up with crystallization to remove any minor, closely-eluting impurities and to obtain a highly pure, crystalline solid.[9][10]

The initial workup after synthesis usually involves pouring the reaction mixture into water, followed by extraction with an organic solvent like ethyl acetate.[11] This removes inorganic salts and highly polar starting materials.

Troubleshooting Guide: Flash Column Chromatography

Flash column chromatography is the workhorse for purifying moderately polar organic compounds.[12] However, the phenolic nature of your target molecule requires special attention.

Problem 1: Poor Separation and Co-elution of Impurities

Causality: The solvent system (mobile phase) lacks the selectivity to resolve your target compound from impurities. This is common if impurities are structurally similar (e.g., isomers formed during synthesis).[13]

Solutions & Protocol:

  • Systematic TLC Analysis: The key to good separation is methodical mobile phase screening with Thin Layer Chromatography (TLC).

    • Start with a 2-component system: A non-polar solvent (Hexane or Heptane) and a more polar solvent (Ethyl Acetate or Acetone).

    • Target an Rf of 0.2-0.3: For the best separation on a column, your target compound's Rf value on the TLC plate should be in this range.

    • Vary Polarity: Test a range of solvent ratios (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).

    • Change Selectivity: If you cannot achieve separation by just varying polarity, change one of the solvents. Replacing Ethyl Acetate with Dichloromethane/Methanol or Toluene/Acetone can alter the interactions with the compound and impurities, often leading to better resolution.

  • Introduce an Additive: If peak tailing is observed on TLC (see Problem 2), add a small amount of acetic acid (~0.5-1%) to your mobile phase. This protonates your compound, reducing its interaction with the silica gel and leading to sharper bands.

System #Non-Polar SolventPolar SolventModifier (If Needed)Typical Starting Ratio (v/v)Application Notes
1HexaneEthyl AcetateNone4:1Standard starting point for moderately polar compounds.
2TolueneAcetoneNone9:1Offers different selectivity due to the aromatic non-polar component.
3DichloromethaneMethanolNone20:1A more polar system for compounds that don't move in Hex/EtOAc.
4HexaneEthyl AcetateAcetic Acid (1%)4:1Use if tailing is observed, helps sharpen acidic compound spots.
Problem 2: Significant Peak Tailing

Causality: As discussed in the FAQs, strong hydrogen bonding between the phenolic hydroxyl groups and the silica gel's silanol groups causes the molecule to "stick" and elute slowly and broadly.[5]

Workflow for Mitigating Tailing:

G start Observe Tailing on TLC add_acid Add 0.5-1% Acetic Acid to Mobile Phase start->add_acid check_tlc Re-run TLC add_acid->check_tlc is_improved Is Tailing Reduced? check_tlc->is_improved run_column Proceed with Column (using modified mobile phase) is_improved->run_column Yes change_phase Switch to Alternative Stationary Phase (Alumina, C18) is_improved->change_phase No

Caption: Workflow for troubleshooting peak tailing.

Protocol: Step-by-Step Flash Chromatography
  • Select Solvent System: Based on TLC analysis, choose a mobile phase that gives your product an Rf of ~0.25.

  • Pack the Column: Use the "slurry method" for the best results.

  • Load the Sample:

    • Dissolve your crude product in a minimal amount of a strong solvent (like acetone or methanol).

    • Add a small amount of silica gel (2-3x the mass of your crude product) to this solution.

    • Evaporate the solvent completely on a rotary evaporator to get a dry, free-flowing powder. This is the "dry loading" method, which prevents issues from using a strong loading solvent and ensures a narrow starting band.[14]

    • Carefully add this powder to the top of your packed column.

  • Elute: Run the column using your chosen mobile phase, collecting fractions.

  • Analyze Fractions: Use TLC to check the composition of each fraction and combine the pure fractions.[12]

Troubleshooting Guide: Crystallization

Crystallization is a powerful technique for achieving high purity, but it is highly dependent on finding the right solvent or solvent system.[9]

Problem 1: The Product "Oils Out" Instead of Crystallizing

Causality: The compound's solubility is too high in the chosen solvent, even at a lower temperature, or the solution is too concentrated. Cooling a supersaturated solution too quickly can also cause oiling out.

Solutions:

  • Add an "Anti-Solvent": While stirring your oiled-out solution, slowly add a solvent in which your compound is insoluble (an anti-solvent). For example, if your compound oiled out from ethyl acetate, slowly add hexane until turbidity persists, then warm slightly to redissolve and cool slowly.

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in a refrigerator or ice bath.

  • Use a More Dilute Solution: Start with more solvent to avoid oversaturation.

Problem 2: No Crystals Form Upon Cooling

Causality: The solution is not supersaturated, meaning the compound is still too soluble, or there are no nucleation sites for crystal growth to begin.

Solutions & Protocol:

  • Induce Crystallization:

    • Scratch: Use a glass rod to scratch the inside of the flask at the surface of the liquid. This creates microscopic imperfections that can serve as nucleation sites.

    • Seed: Add a tiny crystal of a previously purified batch.

    • Concentrate: Slowly evaporate some of the solvent to increase the concentration and induce supersaturation.

  • Systematic Solvent Screening:

    • Place a small amount of your compound (10-20 mg) in several small test tubes.

    • Add a single solvent from Table 2 dropwise to each tube at room temperature until the solid just dissolves.

    • If it dissolves readily at room temperature, the solvent is too good. If it doesn't dissolve at all, it's a poor solvent.

    • A good single solvent for crystallization is one in which the compound is sparingly soluble at room temperature but fully soluble when hot.

    • If no single solvent works, try a binary system (e.g., dissolve in a good solvent like methanol, then add a poor solvent like water until cloudy, then heat to clarify and cool slowly).[10]

SolventPolarityBoiling Point (°C)Notes
WaterHigh100Good anti-solvent for many organic compounds.
Ethanol/MethanolHigh78 / 65Often used in combination with water.
AcetoneMedium56Good "good" solvent for creating binary mixtures.
Ethyl AcetateMedium77A versatile solvent for moderately polar compounds.
TolueneLow111Good for compounds with aromatic rings.
Hexane/HeptaneLow69 / 98Common "anti-solvents".
Crystallization Troubleshooting Workflow

G start Dissolve Compound in Hot Solvent cool Cool Solution Slowly start->cool crystals Do Crystals Form? cool->crystals success Isolate Crystals by Filtration crystals->success Yes no_crystals No crystals->no_crystals No oils_out Oils Out crystals->oils_out Oils Out induce Induce Crystallization (Scratch, Seed, Concentrate) no_crystals->induce reheat Reheat, Add More 'Good' Solvent or Add 'Anti-Solvent' Slowly oils_out->reheat induce->cool reheat->cool

Caption: Decision tree for troubleshooting crystallization.

References

  • Quick Company. (n.d.). Process For Manufacturing 4 Alkyl Resorcinol Derivatives.
  • Google Patents. (n.d.). WO2000014043A1 - Purification of alkylated phenols by melt crystallization.
  • ChemicalBook. (n.d.). 1-(2,4-Dihydroxyphenyl)-2-(2,4-dimethoxyphenyl)ethanone synthesis.
  • Chem-Impex. (n.d.). 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone.
  • Google Patents. (n.d.). US3830845A - Purification of 2,4-dihydroxy-benzophenone.
  • ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube.
  • PubChem. (n.d.). 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone. National Center for Biotechnology Information.
  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
  • Azevedo, A. M. G., et al. (2005). Synthetic model of a new deoxybenzoin derivative from Deguelia hatschbachii. Eclética Química, 30(1), 43-49.
  • Sattar Abed T., et al. (2023). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences, 6(5), 962-969.
  • Chemistry LibreTexts. (2021, July 31). 17.2: Enolization of Aldehydes and Ketones.
  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • ResearchGate. (n.d.). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances.
  • Britannica. (n.d.). Resorcinol.
  • World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. 46, 46-52.

Sources

Optimization

Technical Support Center: Crystallization of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

Welcome to the technical support center for the crystallization of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to offer not just procedural steps, but also the scientific reasoning behind them, ensuring a robust and reproducible crystallization process.

Troubleshooting Guide

This section addresses specific challenges you may encounter during the crystallization of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone.

Q1: My compound is "oiling out" instead of forming crystals. What is causing this and how can I resolve it?

A1: "Oiling out" is a common phenomenon in crystallization where the solute separates from the solution as a liquid rather than a solid.[1] This typically occurs when a supersaturated solution is cooled to a temperature below the melting point of the solid but above the eutectic temperature of the compound-solvent system. For 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone, the presence of two hydroxyl groups and a methoxy group can lead to strong solute-solvent interactions and a propensity for oiling out, especially in the presence of impurities which can depress the melting point.[2]

Causality and Remediation:

  • High Supersaturation/Rapid Cooling: If the solution is too concentrated or cooled too quickly, the system may not have enough time for orderly crystal lattice formation, leading to liquid-liquid phase separation.[2][3]

    • Solution: Re-heat the solution to dissolve the oil, add a small amount of additional solvent (1-5% volume increase) to reduce the supersaturation, and allow it to cool more slowly. Insulating the flask can help achieve a slower cooling rate.[2][4]

  • Inappropriate Solvent Choice: The chosen solvent may have a boiling point that is too high, or the compound's solubility may be too high at lower temperatures.

    • Solution: Select a solvent with a lower boiling point or use a co-solvent system. For a phenolic ketone like this, a mixture of a polar solvent (like ethanol or acetone) where it is highly soluble, and a non-polar solvent (like hexane or heptane) where it is less soluble, can be effective.[5][6] The non-polar "anti-solvent" is added dropwise to the hot, saturated solution until turbidity is observed, which is then cleared by adding a few drops of the hot solvent before cooling.

  • Presence of Impurities: Impurities can act as a "protective colloid," preventing crystal nucleation and promoting oiling out.[7]

    • Solution: Treat the hot solution with activated charcoal to adsorb impurities before filtration.[3] Ensure all starting materials and solvents are of high purity.

Experimental Protocol: Overcoming Oiling Out
  • If an oil has formed, return the flask to the heat source.

  • Add more of the primary solvent in small increments (e.g., 1-2 mL for every 100 mg of solid) until the oil redissolves completely.[2]

  • If impurities are suspected, add a spatula-tip of activated charcoal to the hot solution and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Allow the filtrate to cool slowly. You can insulate the flask by placing it on a cork ring or wrapping it in glass wool.[2]

  • If crystals are still reluctant to form, try inducing crystallization using the methods described in the next section.

Q2: No crystals are forming even after the solution has cooled completely. What are the next steps?

A2: The failure of a supersaturated solution to yield crystals is typically due to a high nucleation energy barrier. The solution remains in a metastable state, requiring an external stimulus to initiate crystal formation.[8]

Inducement Techniques:

  • Scratching: The simplest method is to scratch the inside surface of the flask at the meniscus with a glass rod.[9][10] The high-frequency vibrations and microscopic scratches on the glass provide nucleation sites for crystal growth.[9]

  • Seeding: Introduce a "seed crystal" of the pure compound into the solution.[10][11] This provides a pre-formed template for other molecules to deposit onto, bypassing the initial nucleation step. If you don't have a pure crystal, you can sometimes obtain one by dipping a glass rod into the solution, allowing the solvent to evaporate off the tip, and then re-introducing the rod.[9]

  • Reducing Solvent Volume: It's possible that too much solvent was used initially. Gently heating the solution to evaporate a portion of the solvent will increase the concentration and thus the supersaturation, which can promote crystallization upon cooling.[2][12]

  • Drastic Cooling: If other methods fail, cooling the solution in an ice-salt bath or even a dry ice/acetone bath can sometimes induce crystallization.[4][7] However, be aware that this rapid cooling may lead to the formation of smaller, less pure crystals.[2]

Troubleshooting Workflow for Crystallization Failure

Below is a decision-making workflow to guide your troubleshooting process when crystallization fails to initiate.

G start Supersaturated solution has cooled check_crystals Are crystals forming? start->check_crystals scratch Scratch inner surface of flask with a glass rod check_crystals->scratch No success Crystals Formed. Isolate by filtration. check_crystals->success Yes check_crystals2 check_crystals2 scratch->check_crystals2 Check again seed Add a seed crystal check_crystals3 check_crystals3 seed->check_crystals3 Check again concentrate Reduce solvent volume by evaporation cool_further Cool to a lower temperature (ice bath) concentrate->cool_further check_crystals4 check_crystals4 cool_further->check_crystals4 Check again reassess Re-evaluate solvent system failure Persistent oiling or no precipitation. Re-evaluate purification method. reassess->failure check_crystals2->seed No check_crystals2->success Yes check_crystals3->concentrate No check_crystals3->success Yes check_crystals4->reassess No check_crystals4->success Yes

Caption: Decision tree for inducing crystallization.

Q3: I'm unsure which solvent is best for recrystallizing this compound. How do I make an informed choice?

A3: Solvent selection is critical for successful crystallization. An ideal solvent will dissolve the compound completely when hot, but poorly when cold.[4] The principle of "like dissolves like" is a good starting point. Given that 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone has polar hydroxyl groups and a ketone, as well as non-polar aromatic rings, a solvent of intermediate polarity or a mixed-solvent system is often a good choice.

Solvent Selection Strategy:

  • Structural Analogy: Solvents with functional groups similar to the solute often work well.[6] For this compound, solvents like acetone (ketone) or ethanol (hydroxyl group) are good candidates to test.

  • Solubility Testing: Test the solubility of a small amount of your compound (10-20 mg) in about 0.5 mL of various solvents at room temperature and then upon heating.

  • Co-Solvent Systems: If your compound is very soluble in one solvent (e.g., ethanol) and poorly soluble in another (e.g., water or hexane), a co-solvent system can be highly effective. The two solvents must be miscible.[5]

Table of Common Solvents for Crystallization
SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Water10080.1Good for polar compounds, but may require high temperatures.[4]
Ethanol7824.5A versatile, moderately polar solvent.[6]
Methanol6532.7Similar to ethanol but more polar and has a lower boiling point.[4]
Acetone5620.7Good for moderately polar compounds; its volatility is a key feature.[6]
Ethyl Acetate776.0A less polar option, good for compounds with ester-like features.[4]
Dichloromethane409.1A non-polar solvent, useful but highly volatile.[13]
Toluene1112.4A non-polar aromatic solvent, good for dissolving aromatic compounds.
Hexane/Heptane69 / 98~2.0Very non-polar, often used as an anti-solvent in co-solvent systems.[6]
Q4: Could polymorphism be affecting my results?

A4: Polymorphism is the ability of a solid material to exist in more than one form or crystal structure.[14] This is a critical consideration in the pharmaceutical industry as different polymorphs can have different physical properties, including solubility, melting point, and stability, which can impact a drug's bioavailability.[15][16]

If you observe different crystal habits (e.g., needles vs. plates), melting points, or spectroscopic data from different crystallization experiments, you may be isolating different polymorphs. The formation of a specific polymorph is often kinetically controlled and can be influenced by:

  • Solvent Choice: Different solvents can promote the formation of different polymorphs due to varying solute-solvent interactions.[8][17]

  • Cooling Rate: Rapid cooling often yields a less stable (kinetic) polymorph, while slow cooling favors the most stable (thermodynamic) form.[18]

  • Supersaturation Level: The degree of supersaturation can influence which polymorphic form nucleates first.

If polymorphism is suspected, it is crucial to characterize the different crystal forms using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and infrared (IR) spectroscopy.

Frequently Asked Questions (FAQs)

Q: What are the key physicochemical properties of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone?

A: Based on available data, the key properties are:

  • Molecular Formula: C₁₅H₁₄O₄[19]

  • Molecular Weight: 258.27 g/mol [19]

  • Appearance: Typically a powder or crystalline solid.[20]

  • Solubility: Expected to be soluble in polar organic solvents like methanol, ethanol, and acetone due to its phenolic and ketone functionalities.[6][20]

Q: What are the primary applications of this compound?

A: This compound and its analogs are often used as intermediates in the synthesis of pharmaceuticals.[21] For instance, similar deoxybenzoin structures are investigated for their potential in treating inflammatory and pain-related conditions.[21]

Q: How can I maximize the yield of my crystallization?

A: To maximize your yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve your compound.[3][5] After dissolution, allow the solution to cool slowly and undisturbed to room temperature, followed by further cooling in an ice bath to maximize the amount of solute that crystallizes out of the solution.[4][22] When filtering, wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor without re-dissolving a significant portion of your product.

Q: What safety precautions should I take when handling 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone?

References

  • Brainly. (2024, February 25). Why do crystals oil out and what are the remedies and prevention methods?
  • Quora. (2021, May 6). What are the ways by which crystallization can be induced? Does supersaturated produce crystals?
  • Chemistry LibreTexts. (2022, April 7). 3.5E: Initiating Crystallization. Retrieved from [Link]

  • Chem-Impex. 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone.
  • Brainly. (2023, August 15). Describe two techniques that can be used to induce crystallization.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization. Macroscale and Microscale Organic Experiments.
  • Zhang, Y., et al. (2020). The Influence of Solvent Selection upon the Crystallizability and Nucleation Kinetics of Tolfenamic Acid Form II. PMC - NIH. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Google Patents. (1958). US2826537A - Method for purification of ketones.
  • Mettler Toledo. Oiling Out in Crystallization. Retrieved from [Link]

  • PubChem. 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone. Retrieved from [Link]

  • ResearchGate. (2019). Removal and recovery of phenolic compounds from olive mill wastewater by cooling crystallization. Retrieved from [Link]

  • ResearchGate. (2015). Solvent induced crystallization in poly(aryl-ether-ether-ketone). Retrieved from [Link]

  • ACS Publications. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, August 20). 3.5: Inducing Recrystallization. Retrieved from [Link]

  • PubMed Central (PMC). (2021, April 2). Extraction of phenolic compounds: A review. Retrieved from [Link]

  • ResearchGate. (2014). Crystal Polymorphism in Pharmaceutical Science. Retrieved from [Link]

  • PubMed Central (PMC). (2012). The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • MDPI. (2021). A Different View of Solvent Effects in Crystallization. Retrieved from [Link]

  • ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization? Retrieved from [Link]

  • ChemSynthesis. 1-(3,6-dihydroxy-2-methoxyphenyl)ethanone. Retrieved from [Link]

  • ACS Publications. (2023). Influence of solvent composition on crystallization kinetics across scales and experimental methods. Retrieved from [Link]

  • PubMed. (2022, January 5). Recent advances in drug polymorphs: Aspects of pharmaceutical properties and selective crystallization. Retrieved from [Link]

  • PubMed Central (PMC). (2013). 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. Retrieved from [Link]

  • IVT. (n.d.). Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. Retrieved from [Link]

  • Royal Society of Chemistry. (2005). Solvent effects on the rate of the keto–enol interconversion of 2-nitrocyclohexanone. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved from [Link]

  • YouTube. (2023, June 15). What Is Polymorphism In Polymer Crystallization? Retrieved from [Link]

  • Cheméo. Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). Retrieved from [Link]

  • ResearchGate. (2009). 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone. Retrieved from [Link]

  • PubChem. 1-(3-Hydroxy-4-methoxyphenyl)ethanone. Retrieved from [Link]

Sources

Troubleshooting

"1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone" solubility problems in assays

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Solubility Optimization for 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone Executive Summary Y...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Senior Application Scientist, Technical Support Division Subject: Technical Guide: Solubility Optimization for 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

Executive Summary

You are likely encountering inconsistent data, precipitation ("crashing out"), or non-linear dose responses when assaying 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone (CAS: 92549-46-7).[1] This compound belongs to the deoxybenzoin class of isoflavonoid precursors.[1] While structurally simple, its physicochemical profile—characterized by a rigid hydrophobic backbone and ionizable phenolic hydroxyls—creates a specific set of solubility challenges in aqueous buffers.[1]

This guide moves beyond generic advice to address the specific molecular behavior of this deoxybenzoin derivative. It provides a self-validating troubleshooting framework to distinguish between true biological activity and solubility artifacts.[1]

Part 1: The Solubility Architecture (Stock & Storage)

Q: Why does my stock solution show crystals after freezing, even in DMSO?

A: This is a thermodynamic solubility issue often exacerbated by moisture uptake.[1] While the compound is soluble in organic solvents, it has a high lattice energy.[1] If your DMSO is hygroscopic (absorbs water from air), the "water-contaminated" DMSO reduces the saturation limit, forcing the compound out of solution upon freezing.[1]

Protocol: The Anhydrous Stock System

  • Solvent Choice: Use DMSO (Dimethyl Sulfoxide), Anhydrous grade (≥99.9%).[1] Avoid Ethanol; its high volatility changes concentration over time.[1]

  • Concentration Limit: Prepare stocks at 10 mM to 25 mM . Do not attempt >50 mM; the viscosity of saturated solutions hinders accurate pipetting.[1]

  • Storage: Aliquot into single-use amber vials (to prevent UV oxidation of the phenolic groups). Store at -20°C .

  • Thawing: Vortex for a full 30 seconds after thawing. Sonicate for 5 minutes if any turbidity is suspected.

Data Table 1: Solvent Compatibility Matrix

Solvent SystemSolubility RatingMax Recommended Conc.Application Note
100% DMSO Excellent~50 mMPreferred for Stock.[1]
100% Ethanol Good~20 mMProne to evaporation; use fresh only.[1]
PBS (pH 7.4) Very Poor< 50 µMHigh Risk: Precipitates rapidly.[1]
Culture Media + 10% FBS Moderate~100 µMSerum albumin acts as a carrier.[1]

Part 2: The Dilution Crisis (Assay Preparation)

Q: Why does the compound precipitate when I dilute it into the assay buffer?

A: You are likely performing a "shock dilution."[1] Dropping a high-concentration DMSO stock directly into an aqueous buffer creates a local zone of supersaturation.[1] The hydrophobic deoxybenzoin molecules aggregate instantly before they can disperse, forming micro-precipitates that are invisible to the naked eye but scatter light (interfering with OD readings) and reduce effective concentration.[1]

The Solution: The "Intermediate Shift" Protocol Do not dilute directly from 10 mM to aqueous buffer.[1] Use an intermediate dilution step.

Step-by-Step Protocol:

  • Start: 10 mM Stock in DMSO.

  • Intermediate: Dilute stock 1:10 or 1:100 in 100% DMSO to create a working solution (e.g., 100 µM in DMSO).

  • Final Step: Dilute the working solution into the assay buffer.

    • Crucial: Ensure the buffer is rapidly stirring or vortexing while adding the compound.[1]

    • Target: Final DMSO concentration should be ≤ 0.1% to 1% (v/v) to minimize solvent toxicity while maintaining solubility.[1]

Part 3: Visualization of the Solubility Workflow

The following diagram illustrates the critical "Intermediate Shift" pathway to prevent aggregation.

SolubilityWorkflow Stock Primary Stock (10-25 mM in DMSO) Inter Intermediate Dilution (100% DMSO) Stock->Inter Serial Dilution (Keep in DMSO) Buffer Aqueous Buffer (PBS/Media) Stock->Buffer Direct Shock Dilution Assay Final Assay Well (Stable Solution) Inter->Assay Slow Addition with Vortexing Precip PRECIPITATION (Aggregation/Crash-out) Buffer->Precip Local Supersaturation

Caption: Figure 1. The "Intermediate Shift" workflow prevents local supersaturation (Red Path) by maintaining solvent homogeneity until the final dilution step (Green Path).[1]

Part 4: Cell-Based & Enzymatic Assay Troubleshooting

Q: My IC50 curves are flat or bell-shaped. Is this a solubility artifact?

A: Yes, this is a classic sign of Compound Aggregation .[1] At higher concentrations, the compound forms colloidal aggregates.[1] These aggregates can:

  • Sequester the enzyme: Causing false inhibition (promiscuous inhibition).[1]

  • Precipitate: Reducing the free concentration available to bind the target.[1]

Diagnostic Check: The Triton Test To validate if inhibition is real or due to aggregation, add 0.01% Triton X-100 (freshly prepared) to your assay buffer.[1]

  • Result A: If inhibition persists, the activity is specific.[1]

  • Result B: If inhibition disappears, the compound was aggregating, and the detergent dispersed the aggregates.[1]

Q: How do I handle this compound in cell culture media?

A: The phenolic hydroxyl groups (2,4-dihydroxy) make this compound sensitive to oxidation and protein binding.[1]

  • Serum Binding: Deoxybenzoins bind to Albumin (BSA/FBS).[1] In serum-free conditions, solubility drops drastically.[1] If you must use serum-free media, add 0.1% BSA as a carrier.[1]

  • Color Change: If your media turns pink/brown over 24 hours, the phenolic groups are oxidizing.[1] Add an antioxidant like Ascorbic Acid (50 µM) or limit exposure to light.[1]

References

  • PubChem. 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone (CID 729357).[1][2] National Library of Medicine.[1] Available at: [Link][1]

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today.[1] Available at: [Link]

  • EPA CompTox. Ethanone, 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)- Dashboard.[1][2] U.S. Environmental Protection Agency.[1][3] Available at: [Link][1][2]

Sources

Optimization

Technical Support Center: Purification of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone , a key...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone , a key intermediate in various research and development applications.[1] This document is structured to address common issues through troubleshooting guides and frequently asked questions, ensuring you can achieve the desired purity for your downstream applications.

Understanding the Challenge: Common Impurities and Their Origins

The purity of a synthesized compound is paramount for accurate experimental results and the safety of potential pharmaceutical applications. The target compound, a deoxybenzoin derivative, is often synthesized via a Friedel-Crafts acylation reaction or a similar condensation method like the Hoesch reaction.[2][3] Understanding the potential impurities arising from these synthetic routes is the first step in designing an effective purification strategy.

Potential Impurities:

  • Unreacted Starting Materials: Residual resorcinol and 2-methoxyphenylacetic acid (or its derivatives) are common impurities.

  • Isomeric Products: The Friedel-Crafts acylation of resorcinol can lead to the formation of isomers due to multiple possible acylation sites on the activated aromatic ring.

  • Poly-acylated Byproducts: The high reactivity of the resorcinol ring can sometimes result in the addition of more than one acyl group.[4]

  • Reaction Byproducts: Depending on the specific reagents and catalysts used, various side reactions can generate other unwanted compounds.[5]

  • Solvent Residues: Incomplete removal of reaction or extraction solvents.

The purification process aims to selectively remove these impurities while maximizing the recovery of the desired product.

Troubleshooting Guide: Step-by-Step Purification Strategies

This section is designed in a question-and-answer format to directly address specific problems you might encounter during the purification process.

Q1: My initial work-up yields a crude solid with significant impurities. What is the most effective first step for purification?

Answer: For crystalline organic compounds like 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone, recrystallization is the most powerful and economical initial purification technique.[6][7] The principle relies on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures. A well-executed recrystallization can dramatically increase purity by allowing the target molecule to form a crystal lattice while impurities remain dissolved in the mother liquor.[8]

The key is selecting an appropriate solvent. The ideal solvent will dissolve your compound sparingly at room temperature but completely at its boiling point.

Q2: How do I efficiently screen for the optimal recrystallization solvent?

Answer: A systematic solvent screening is crucial. You should test a range of solvents with varying polarities. Due to the phenolic hydroxyl groups and the ketone functionality, polar protic and aprotic solvents are good starting points.

Experimental Protocol: Solvent Screening for Recrystallization

  • Preparation: Place a small amount (e.g., 20-30 mg) of your crude product into several test tubes.

  • Solvent Addition: To each tube, add a different solvent dropwise at room temperature until the solid is just covered. Observe if the solid dissolves. An ideal solvent will not dissolve the compound at this stage.

  • Heating: Gently heat the test tubes in a water or sand bath. Continue adding the solvent dropwise until the solid completely dissolves at or near the solvent's boiling point.

  • Cooling: Allow the solutions to cool slowly to room temperature, and then in an ice bath.

  • Observation: The best solvent will be one in which well-formed crystals appear upon cooling.

Table 1: Suggested Solvents for Recrystallization Screening

SolventPolarity IndexBoiling Point (°C)Rationale
Water10.2100Highly polar; may work well in a mixed-solvent system.
Methanol6.665Good for polar compounds; often used in mixtures.
Ethanol5.278A versatile solvent for many organic compounds.
Ethyl Acetate4.477Medium polarity; often effective for deoxybenzoins.[9]
Toluene2.4111Non-polar; can be effective for less polar impurities.
Methanol/WaterVariableVariableA common mixed-solvent system that allows for fine-tuning of polarity.
Ethanol/WaterVariableVariableSimilar to methanol/water, offering a range of polarities.
Q3: Recrystallization has improved the purity, but I still see minor impurities on my TLC/HPLC. What is the next logical step?

Answer: When impurities have similar solubility profiles to your target compound, column chromatography is the recommended next step.[6] This technique separates compounds based on their differential adsorption to a stationary phase while a mobile phase passes through it. For phenolic compounds, both normal-phase and reversed-phase chromatography can be effective.[10][11]

Workflow: Purification via Column Chromatography

G cluster_0 Preparation cluster_1 Separation cluster_2 Analysis & Isolation Crude Crude Product Dissolve Dissolve in Minimum Mobile Phase Crude->Dissolve Adsorb Adsorb onto Silica Gel (Dry Loading) Dissolve->Adsorb Column Packed Silica Gel Column Adsorb->Column Load Sample Elute Elute with Solvent Gradient (e.g., Hexane/Ethyl Acetate) Column->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Product Evaporate->Pure

Caption: Workflow for purification by column chromatography.

Experimental Protocol: Normal-Phase Column Chromatography

  • Stationary Phase: Silica gel is the most common choice for compounds of this polarity.

  • Mobile Phase Selection: Use Thin-Layer Chromatography (TLC) to determine a suitable solvent system. A good system will give your target compound an Rf value of approximately 0.25-0.35. A gradient of ethyl acetate in hexane is a common starting point.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% hexane or a low percentage of ethyl acetate in hexane) and carefully pack your column.

  • Sample Loading: Dissolve your partially purified product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. For better separation, it is often advisable to pre-adsorb the sample onto a small amount of silica gel (dry loading).

  • Elution: Start with the low-polarity mobile phase and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Q4: My compound is sensitive to the acidic nature of silica gel. Are there alternatives?

Answer: Yes, if your compound is degrading on silica gel, you can use a different stationary phase. Alumina (Al₂O₃) is a common alternative. It is available in neutral, acidic, and basic forms. For a phenolic compound, neutral or slightly acidic alumina would be the most appropriate choice to avoid unwanted reactions. The principles of mobile phase selection and column packing are similar to those for silica gel.

Frequently Asked Questions (FAQs) on Purity Assessment

FAQ 1: How can I reliably determine the purity of my final product?

Answer: A single method is often insufficient to confirm purity. A combination of analytical techniques is recommended for a comprehensive assessment.[12][13]

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantitative purity analysis.[14][15] A single, sharp peak indicates high purity. The area of the peak is proportional to the concentration of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation.[16][17] The absence of unexpected signals in the ¹H NMR spectrum is a strong indicator of purity.

  • Mass Spectrometry (MS): This technique confirms the molecular weight of your compound, ensuring you have isolated the correct product.[17]

  • Melting Point Analysis: A pure crystalline solid will have a sharp and narrow melting point range.[6] Impurities tend to broaden and depress the melting point.

FAQ 2: What type of HPLC method is best suited for analyzing 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone?

Answer: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most suitable method.[10]

Table 2: Recommended RP-HPLC Conditions

ParameterRecommendationRationale
Column C18 (Octadecylsilane)The non-polar stationary phase interacts well with the aromatic rings of the molecule.
Mobile Phase Acetonitrile/Water or Methanol/Water (Gradient)A gradient elution (gradually increasing the organic solvent percentage) is effective for separating compounds with a range of polarities.
Additive 0.1% Formic Acid or 0.1% Acetic AcidAdding a small amount of acid to the mobile phase protonates the phenolic hydroxyl groups, leading to sharper, more symmetrical peaks.
Detection UV-Vis Detector (e.g., at 280 nm)The aromatic rings in the molecule will absorb UV light, allowing for sensitive detection.

References

  • Chem-Impex. (n.d.). 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone. Retrieved from [Link]

  • NCERT. (n.d.). Purification and Criteria of Purity. Retrieved from [Link]

  • Google Patents. (1974). Purification of 2,4-dihydroxy-benzophenone.
  • University of California, Davis. (n.d.). Recrystallization of Benzoic Acid. Retrieved from [Link]

  • MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone. Retrieved from [Link]

  • National Institutes of Health. (2024). Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. Retrieved from [Link]

  • ResearchGate. (2016). What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. Retrieved from [Link]

  • Moravek, Inc. (n.d.). Top 5 Methods of Assessing Chemical Purity. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Asian Journal of Chemistry. (2017). Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. Retrieved from [Link]

  • PubMed. (2007). Synthesis, crystal structure and antimicrobial activity of deoxybenzoin derivatives from genistein. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Biblioteka Nauki. (2021). Methods of purification of raw polyphenol extract for chromatographic analysis. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 9: Separation, Purification, and Identification of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile Synthesis, Isolation and Characterization of 1-(4-Hydroxy-3-methoxyphenyl)ethanone (Acetovanillone) and its Isomeric Related Substances as Key Starting Materials for an Antipsychotic Drug: Iloperidone. Retrieved from [Link]

  • RI/UFS. (n.d.). Synthetic model of a new deoxybenzoin derivative from Deguelia hatschbachii. Retrieved from [Link]

  • Research and Reviews: Journal of Chemistry. (2024). Characterization and Identification in Organic Chemistry through Analytical Techniques. Retrieved from [Link]

  • ResearchGate. (n.d.). Mild Friedel‐Crafts Reactions Inside a Hexameric Resorcinarene Capsule: C–Cl Bond Activation through Hydrogen Bonding to Bridging Water Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Purification of phenolic flavanoids with flash chromatography. Retrieved from [Link]

  • Preprints.org. (n.d.). Modern Analytical Technique for Characterization Organic Compounds. Retrieved from [Link]

  • YouTube. (2022). Recrystallisation of benzoic acid. Retrieved from [Link]

  • World News of Natural Sciences. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 2-Diazo-1-(4-hydroxyphenyl)ethanone: A Versatile Photochemical and Synthetic Reagent. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Extraction and Isolation of Phenolic Compounds. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-(2-hydroxyphenyl)- (CAS 118-93-4). Retrieved from [Link]

  • MDPI. (n.d.). 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G 1 /G 0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2,4-Dimethoxyphenyl)ethanone. Retrieved from [Link]

Sources

Troubleshooting

"1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone" scale-up synthesis considerations

Technical Support Center: Scale-Up Synthesis Guide Topic: 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone CAS: 92549-46-7 Document ID: TS-ORG-DXB-002 Introduction: The Deoxybenzoin Challenge Welcome to the Technical...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scale-Up Synthesis Guide Topic: 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone CAS: 92549-46-7 Document ID: TS-ORG-DXB-002

Introduction: The Deoxybenzoin Challenge

Welcome to the Technical Support Center. You are likely accessing this guide because you are scaling up the synthesis of 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone . This molecule is a critical "deoxybenzoin" intermediate, often used as a scaffold for synthesizing isoflavones (e.g., via cyclization with triethyl orthoformate) or benzofurans.

While the chemistry seems straightforward—a Friedel-Crafts acylation of resorcinol—scale-up introduces significant engineering hurdles, particularly regarding viscosity, exotherm control, and regioselectivity. This guide prioritizes the Boron Trifluoride Etherate (


)  route over the Polyphosphoric Acid (PPA) route for scale-up, as it offers superior process control and cleaner impurity profiles, despite higher reagent costs.

Module 1: Route Selection & Critical Decision Making

Q1: Why do you recommend the


 route over the traditional PPA route for scale-up? 

A: While Polyphosphoric Acid (PPA) is cost-effective, it presents severe engineering challenges at scales >100g:

  • Viscosity: PPA becomes extremely viscous upon cooling or during the reaction, often leading to a "frozen" stir bar or broken impeller. This creates hot spots and runaway exotherms.

  • Quenching: Hydrolyzing a large mass of PPA is violently exothermic.

  • Purity: The

    
     route typically yields a cleaner crude product, reducing the burden on downstream recrystallization.
    

Q2: What is the regioselectivity risk?

A: Resorcinol has two activated positions: C4 and C2.

  • C4-Acylation (Desired): Favored sterically and electronically.

  • C2-Acylation (Undesired): Possible if the temperature is too high or if the catalyst concentration is low. The C2 isomer is difficult to separate.

  • Control Strategy: Maintain temperature <90°C and ensure strictly anhydrous conditions to prevent catalyst deactivation.

Module 2: Recommended Scale-Up Protocol ( Method)

Scale: 100 g Input (Resorcinol) basis.

Reagents & Stoichiometry
ReagentEquiv.[1][2]Mass/VolRole
Resorcinol 1.0100.0 gNucleophile
2-Methoxyphenylacetic acid 1.05~158.5 gElectrophile Source

3.0 - 4.0~350 mLCatalyst & Solvent
Argon/Nitrogen N/AN/AInert Atmosphere
Step-by-Step Methodology
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer (Teflon paddle), internal temperature probe, reflux condenser, and an addition funnel. Flush the system with Argon.

    • Critical: Glassware must be oven-dried.

      
       hydrolyzes instantly with moisture, releasing HF fumes and deactivating the catalyst.
      
  • Charging: Add 2-Methoxyphenylacetic acid (1.05 eq) and Resorcinol (1.0 eq) to the flask.

  • Catalyst Addition: Begin stirring and add

    
      dropwise via the addition funnel.
    
    • Exotherm Alert: The complexation is exothermic.[3] Maintain internal temperature <40°C during addition.

  • Reaction: Heat the mixture to 80–85°C .

    • Observation: The solution will turn dark orange/red.

    • Duration: Monitor by HPLC/TLC after 2 hours. Reaction is typically complete in 3–5 hours.

  • Quench (The Hazardous Step):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into a vigorously stirred slurry of Ice (1 kg) and Sodium Acetate (200 g) . The NaOAc buffers the pH and aids precipitation.

  • Isolation:

    • Stir for 1–2 hours to break up any boron complexes.

    • Filter the solid precipitate. Wash with copious water to remove acid.[4]

    • Purification: Recrystallize from Methanol or Ethanol/Water.

Module 3: Mechanism & Logic Visualization

The following diagram illustrates the reaction pathway and the critical "fork" where moisture can ruin the batch.

ReactionPathway Start Resorcinol + 2-Methoxyphenylacetic Acid BF3_Add Add BF3·Et2O (Anhydrous) Start->BF3_Add Complex Acyl-BF3 Complex (Active Electrophile) BF3_Add->Complex Moisture Moisture Ingress BF3_Add->Moisture Reaction Friedel-Crafts Acylation (80°C) Complex->Reaction Dry Conditions Deactivation Hydrolysis to HF (Reaction Stalls) Moisture->Deactivation Catalyst Death Intermediate Boron-Chelated Intermediate Reaction->Intermediate Quench Hydrolysis (Ice/NaOAc) Intermediate->Quench Product Target Deoxybenzoin Quench->Product

Caption: Figure 1. Reaction pathway highlighting the critical necessity of anhydrous conditions to maintain the active acyl-BF3 complex.

Module 4: Troubleshooting Guide (FAQ)

Issue 1: "The reaction mixture solidified into a hard mass."
  • Cause: This is common if the solvent volume (

    
    ) is too low or if you used the PPA route and let the temperature drop without stirring.
    
  • Solution:

    • Immediate: Do not try to force the stirrer (you will break the shaft). Add a compatible co-solvent like Chlorobenzene or 1,2-Dichloroethane (if using

      
      ) to redissolve/slurry the mixture.
      
    • Prevention: Ensure a minimum of 3–4 volumes of

      
       relative to the solid mass.
      
Issue 2: "I have low conversion (<50%) after 6 hours."
  • Cause: Catalyst deactivation.

    
     is hygroscopic.[1] If your starting material was "wet" or the atmosphere wasn't inert, the catalyst hydrolyzed.
    
  • Diagnostic: Did you see white fumes (HF) excessively during addition?

  • Fix: You cannot easily "restart" the reaction by adding more catalyst once water is present. Work up the batch, recover the starting material (acid/base extraction), and restart with dried reagents .

Issue 3: "The product is oiling out during recrystallization."
  • Cause: Presence of unreacted 2-methoxyphenylacetic acid or regioisomers lowering the melting point.

  • Solution:

    • Trituration: Decant the mother liquor and triturate the oil with cold Isopropyl Ether or Hexane . This often induces crystallization.

    • Seeding: Obtain a seed crystal from a small-scale pilot run.

    • Solvent Switch: If using MeOH/Water, switch to Toluene (hot) -> cool.

Issue 4: "Why is the color dark black/tarry?"
  • Cause: Oxidation of resorcinol. Resorcinol is sensitive to air at high temperatures.

  • Solution: Ensure a positive pressure of Nitrogen/Argon throughout the heating phase. Add a pinch of sodium dithionite during the aqueous quench to reduce oxidized quinones.

Module 5: Workflow Logic for Purification

PurificationFlow Crude Crude Solid (Post-Quench) TLC Check Purity (TLC/HPLC) Crude->TLC HighPurity Purity > 90% TLC->HighPurity Yes LowPurity Purity < 90% (Sticky/Oily) TLC->LowPurity No Recryst Recrystallize: Ethanol/Water (80:20) HighPurity->Recryst Triturate Triturate with Cold Isopropyl Ether LowPurity->Triturate Final Pure Product (Off-white Needles) Recryst->Final Triturate->Recryst Solidified

Caption: Figure 2.[5] Decision tree for purification based on crude intermediate state.

References

  • PubChem. (n.d.).[6][7] 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone (Compound CID 729357).[6] National Library of Medicine. Retrieved February 2, 2026, from [Link]

  • Makihara, M., & Komura, K. (2017).[8] A Novel Friedel-Crafts Acylation Reaction of Anisole for Production of 4-Methoxyacetophenone with High Selectivity and Sufficient Reusability of Mordenite Zeolite Catalyst. Green and Sustainable Chemistry, 7, 185-192.[8] Retrieved February 2, 2026, from [Link]

  • Yadav, G. D. (n.d.). A green route for the acylation of resorcinol with acetic acid. Future4200. Retrieved February 2, 2026, from [Link]

  • Banerjee, A. K., et al. (2023).[1][2] Polyphosphoric Acid in Organic Synthesis. International Journal of Chemistry. Retrieved February 2, 2026, from [Link]

Sources

Optimization

Technical Support Center: Prevention of Oxidation in 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

Welcome to the technical support center for "1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone" (CAS 92549-46-7). This guide is designed for researchers, scientists, and drug development professionals to address a crit...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for "1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone" (CAS 92549-46-7). This guide is designed for researchers, scientists, and drug development professionals to address a critical challenge encountered during the handling, synthesis, and storage of this phenolic compound: oxidation. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and stability of your experiments.

Introduction: The Challenge of Oxidative Degradation

"1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone," a deoxybenzoin derivative, is susceptible to oxidation due to its dihydroxyphenyl moiety. The resorcinol-type A-ring is particularly prone to oxidation, which can lead to the formation of colored impurities, loss of biological activity, and compromised experimental results. Understanding the mechanisms of oxidation and implementing preventative measures are crucial for obtaining reliable and reproducible data.

Frequently Asked Questions (FAQs)

Q1: My solution of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone has turned a reddish-brown color. What is happening?

A1: The color change you are observing is a classic indicator of oxidation.[1][2][3] The phenolic hydroxyl groups on the 2,4-dihydroxyphenyl ring are susceptible to oxidation, leading to the formation of quinone-type structures. These quinones are often highly colored and can further polymerize to form even darker products.[1] This process can be initiated by exposure to air (oxygen), light, or trace metal impurities.

Q2: At what pH is my compound most stable against oxidation?

A2: The stability of phenolic compounds is highly pH-dependent.[4][5][6][7] In alkaline conditions, the phenolic hydroxyl groups are deprotonated to form phenoxide ions, which are more electron-rich and thus more susceptible to oxidation. Therefore, maintaining a neutral or slightly acidic pH is generally recommended to enhance stability. For resorcinol derivatives, electrochemical degradation is significantly facilitated in alkaline solutions.[4][5]

Q3: Can the solvent I use affect the rate of oxidation?

A3: Absolutely. The choice of solvent can influence the rate of oxidation. Solvents that can stabilize radical intermediates or that have a high oxygen solubility can accelerate degradation. For instance, chlorinated solvents should be used with caution as they can generate radical species under certain conditions. Protic solvents may also play a role in the oxidation mechanism. It is crucial to use high-purity, degassed solvents for sensitive reactions and storage.

Q4: I am performing a reaction at an elevated temperature. What special precautions should I take?

A4: Elevated temperatures accelerate the rate of oxidation. It is imperative to conduct high-temperature reactions under a strictly inert atmosphere (e.g., nitrogen or argon).[8] Degassing the solvent prior to use is also critical. The formation of a yellowish or brown color during a high-temperature reaction is a strong indication of oxygen contamination.[9]

Troubleshooting Guide: Preventing and Mitigating Oxidation

This section provides a structured approach to troubleshooting and preventing the oxidation of "1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone" during various experimental stages.

Issue 1: Coloration of the Compound During Storage

Symptoms: The solid compound or its solution develops a yellow, pink, or brown tint over time.

Root Causes:

  • Exposure to Air (Oxygen): Autoxidation is a primary degradation pathway for phenolic compounds.[10][11]

  • Exposure to Light: Photodegradation can occur, especially for compounds with chromophores that absorb UV or visible light.[12][13][14][15]

  • Presence of Metal Impurities: Trace metals can catalyze oxidation reactions.

Solutions:

Preventative Measure Protocol Rationale
Inert Atmosphere Storage Store the solid compound under a blanket of nitrogen or argon in a tightly sealed container. For solutions, use a Schlenk flask or a vial with a septum cap that has been purged with an inert gas.This displaces oxygen, the primary oxidant in autoxidation.
Light Protection Store in an amber-colored vial or wrap the container with aluminum foil. Store in a dark place, such as a cabinet or drawer.This prevents the initiation of photochemical degradation pathways.
Low-Temperature Storage Store the compound at low temperatures (e.g., 2-8 °C or -20 °C).This slows down the kinetic rate of oxidation reactions.
Use of High-Purity Containers Use glass or Teflon containers. Avoid metal spatulas for extended contact. If metal spatulas are used, ensure they are made of stainless steel.This minimizes contact with potential metal catalysts.
Issue 2: Degradation During Chemical Synthesis

Symptoms: The reaction mixture darkens, and analysis (e.g., TLC, LC-MS) shows the formation of multiple, often colored, byproducts.

Root Causes:

  • Oxygen in the Reaction Atmosphere: Air leaking into the reaction setup.

  • Dissolved Oxygen in Solvents: Solvents not properly degassed.

  • Radical Initiators: Presence of peroxides or other radical-generating species.

Solutions:

Experimental Workflow for Oxidation-Sensitive Reactions

Workflow cluster_prep Preparation cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification glassware Oven-dry Glassware assembly Assemble Glassware Hot glassware->assembly solvent Degas Solvents addition Add Reagents via Syringe/Cannula solvent->addition reagents Purify Reagents reagents->addition inert Establish Inert Atmosphere (e.g., N2 or Ar) assembly->inert inert->addition stirring Maintain Positive Inert Gas Pressure addition->stirring monitoring Monitor Reaction (TLC, LC-MS) stirring->monitoring quench Quench Reaction monitoring->quench extraction Solvent Extraction quench->extraction purify Column Chromatography (with degassed solvents) extraction->purify OxidationMechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator (e.g., light, metal ion) PhenoxyRadical Phenoxy Radical (Ar-O•) Initiator->PhenoxyRadical H• abstraction Phenol Phenolic Compound (Ar-OH) Phenol->PhenoxyRadical PeroxyRadical Peroxy Radical (Ar-OO•) PhenoxyRadical->PeroxyRadical Oxygen Oxygen (O2) Oxygen->PeroxyRadical Hydroperoxide Hydroperoxide (Ar-OOH) PeroxyRadical->Hydroperoxide AnotherPhenol Another Phenolic Compound (Ar-OH) AnotherPhenol->Hydroperoxide H• abstraction NewPhenoxyRadical New Phenoxy Radical (Ar-O•) Hydroperoxide->NewPhenoxyRadical Radical1 Radical NewPhenoxyRadical->Radical1 NonRadical Non-Radical Products Radical1->NonRadical Radical2 Radical Radical2->NonRadical Coupling

Caption: Generalized free-radical oxidation pathway for phenolic compounds.

Issue 3: Degradation During Purification

Symptoms: The compound appears stable in the crude reaction mixture but degrades upon purification (e.g., on a silica gel column).

Root Causes:

  • Air Exposure on the Column: The large surface area of the stationary phase can increase exposure to air.

  • Acidic/Basic Nature of the Stationary Phase: Silica gel is acidic and can catalyze degradation. Alumina can be acidic, neutral, or basic.

  • Trace Metal Impurities in the Stationary Phase: Can act as catalysts for oxidation.

Solutions:

Purification Technique Modification Rationale
Flash Column Chromatography Use degassed solvents for the mobile phase. Work quickly to minimize the time the compound spends on the column. Consider using a less acidic stationary phase like neutral alumina if the compound is acid-sensitive.Reduces exposure to oxygen and potentially catalytic surfaces.
Preparative HPLC Use degassed mobile phases and protect the collected fractions from light and air.Provides a more inert environment compared to open-column chromatography.
Recrystallization If applicable, this can be a good method to purify the compound while minimizing exposure to air and catalytic surfaces. Use degassed solvents for recrystallization.Avoids the large surface area and potential catalytic activity of chromatography stationary phases.

Conclusion

The oxidative stability of "1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone" is a critical factor for obtaining reliable experimental outcomes. By understanding the underlying mechanisms of degradation and implementing the preventative strategies outlined in this guide, researchers can significantly enhance the integrity of their work. The key principles of minimizing exposure to oxygen, light, and catalytic impurities, along with careful control of pH and temperature, are paramount.

References

  • Mijangos, F., et al. (2006). Changes in solution color during phenol oxidation by Fenton reagent. Environmental Science & Technology, 40(19), 5994-5999.
  • Bolland, J. L., & Gee, G. (1946). Kinetic studies in the chemistry of rubber and related materials. II. The kinetics of oxidation of unconjugated olefins. Transactions of the Faraday Society, 42, 236-243.
  • Chemguide. (n.d.). Oxidation of Aldehydes and Ketones. Retrieved from [Link]

  • PNNL. (2015). Elucidation of the Reaction Mechanisms of Autooxidative Processes in Complex Condensed-Phase Mixtures. Retrieved from [Link]

  • Nakagawa, Y., et al. (2021). Oxidative Transformations of 3,4-Dihydroxyphenylacetaldehyde Generate Potential Reactive Intermediates as Causative Agents for Its Neurotoxicity. International Journal of Molecular Sciences, 22(21), 11751.
  • AccessScience. (n.d.). Autoxidation. Retrieved from [Link]

  • Canonica, S., et al. (2000). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. Environmental Science & Technology, 34(21), 4570-4576.
  • UT FRI Bioactive Molecules. (2017, January 17). Performing a Reaction Under an Inert Atmosphere [Video]. YouTube. [Link]

  • Fujisawa, S., et al. (2004). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Chemistry and Physics of Lipids, 130(2), 173-181.
  • ResearchGate. (2017). Phenol having a reddish Brown color?. Retrieved from [Link]

  • University of Rochester. (n.d.). How To: Degas Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites. Retrieved from [Link]

  • University of York. (n.d.). Degassing solvents. Retrieved from [Link]

  • Grdeń, M., et al. (2019). The Influence of Solution pH on the Kinetics of Resorcinol Electrooxidation (Degradation)
  • Jin, L., et al. (2023). Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere.
  • Elsmar.com. (2008). Phenolic Resin - Colour Variation - Will oxidation change its color?. Retrieved from [Link]

  • Grynkiewicz, G., & Rurak, A. (2009). The Importance of Degradation in the Fate of Selected Organic Compounds in the Environment. Part II. Photodegradation and Biodegradation. Polish Journal of Environmental Studies, 18(5), 783-792.
  • PubMed. (2019). The Influence of Solution pH on the Kinetics of Resorcinol Electrooxidation (Degradation) on Polycrystalline Platinum. Retrieved from [Link]

  • Baker, L. A., et al. (2021).
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • University of Rochester. (n.d.). How To Run A Reaction: The Setup. Retrieved from [Link]

  • PubMed. (2006). Changes in solution color during phenol oxidation by Fenton reagent. Retrieved from [Link]

  • ResearchGate. (2023). Kinetics of Different Substituted Phenolic Compounds’ Aqueous OH Oxidation in Atmosphere. Retrieved from [Link]

  • Chem Reactor. (2024, March 3). THF Hydroperoxy Radical Scavenger Mechanism Explained! [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2022). 1.3C: Transferring Methods - Inert Atmospheric Methods. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 17.10: Reactions of Phenols. Retrieved from [Link]

  • MDPI. (2020). Electrochemical Degradation of Phenol and Resorcinol Molecules through the Dissolution of Sacrificial Anodes of Macro-Corrosion Galvanic Cells. Retrieved from [Link]

  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (2). Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]

  • MDPI. (2020). Effect of Benzophenone Type UV Filters on Photodegradation of Co-existing Sulfamethoxazole in Water. Retrieved from [Link]

  • ResearchGate. (n.d.). Oxidation of Phenols by Triplet Aromatic Ketones in Aqueous Solution. Retrieved from [Link]

  • Reddit. (2023). Solvent degassing. Retrieved from [Link]

  • ACS Omega. (2022). Study of Butylated Hydroxytoluene Inhibiting the Coal Oxidation at Low Temperature: Combining Experiments and Quantum Chemical Calculations. Retrieved from [Link]

  • Science.gov. (n.d.). antioxidants bha bht: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (2015). What are the possible ways to do a perfect inert atmosphere organic reaction without using glove box ?. Retrieved from [Link]

  • ACS Publications. (2000). Effect of pH on the Stability of Plant Phenolic Compounds. Retrieved from [Link]

  • Enartis USA. (2022, August 8). Understanding Wine Phenolic Structure and Color Stability [Video]. YouTube. [Link]

  • PubMed. (2014). Photodegradation of avobenzone: stabilization effect of antioxidants. Retrieved from [Link]

  • Organic Chemistry Lab Techniques. (2022, February 1). Inert Atmosphere [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Photodegradation of Substituted Stilbene Compounds: What Colors Aging Paper Yellow?. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Synthesis &amp; Purification of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

[1] Case ID: 92549-46-7-TS Support Level: Tier 3 (Senior Application Scientist) Status: Active[1] Executive Summary & Molecule Profile Welcome to the technical support hub for 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)e...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Case ID: 92549-46-7-TS Support Level: Tier 3 (Senior Application Scientist) Status: Active[1]

Executive Summary & Molecule Profile

Welcome to the technical support hub for 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone . This compound is a critical deoxybenzoin intermediate , primarily utilized in the synthesis of isoflavones (e.g., via cyclization with DMF-DMA).

Users frequently encounter issues related to regioselectivity , ether cleavage (demethylation) , and crystallization failures (oiling out) . This guide provides mechanistic insights and validated troubleshooting protocols to resolve these bottlenecks.

Property Specification
CAS Number 92549-46-7
Molecular Formula

Molecular Weight 258.27 g/mol
Key Functional Groups Phenolic -OH (x2), Methoxy ether, Ketone
Primary Synthesis Route Friedel-Crafts Acylation or Hoesch Reaction
Critical Sensitivity Lewis Acid-mediated demethylation; Moisture sensitivity

Standard Operating Procedure (SOP)

The most robust synthesis route minimizes demethylation by utilizing Boron Trifluoride Etherate (


)  rather than harsher aluminum-based catalysts.
Validated Protocol: Friedel-Crafts Acylation

Reagents: Resorcinol (1.0 eq), 2-Methoxyphenylacetic acid (1.05 eq),


 (3-5 eq).[1]
  • Setup: Flame-dry a round-bottom flask under Argon atmosphere.

  • Addition: Add Resorcinol and 2-Methoxyphenylacetic acid.

  • Catalyst: Add

    
     dropwise via syringe. Caution: Exothermic.
    
  • Reaction: Heat to 80–85°C for 4–6 hours. Monitor by TLC (Mobile Phase: Hexane/EtOAc 7:3).

  • Quench: Pour the hot reaction mixture into ice-cold 10% NaOAc solution (buffers pH to prevent hydrolysis of the product but breaks the Boron complex).

  • Workup: Extract with Ethyl Acetate (

    
    ), wash with brine, dry over 
    
    
    
    .

Troubleshooting Guide

Issue 1: Product "Oils Out" Instead of Crystallizing

Symptom: Upon cooling or solvent evaporation, the product forms a viscous gum or oil droplets rather than a precipitate.[2][3] Root Cause:

  • Impurities: Unreacted phenolic starting materials lower the melting point (eutectic depression).

  • Supersaturation: The solution is too concentrated, or the temperature dropped too fast (entering the "labile zone" where oiling is kinetically favored over nucleation).

Corrective Actions:

  • The "Seeding" Technique: Dissolve the oil in a minimum amount of hot methanol. Allow it to cool to room temperature. If oil forms, reheat until clear, then add a single seed crystal of pure product (if available) or scratch the inner glass surface with a glass rod to induce nucleation.

  • Trituration: Decant the supernatant solvent. Add cold Pentane or Hexane to the oil and sonicate vigorously. This extracts non-polar impurities and forces the deoxybenzoin to solidify.

  • Solvent Switch: Avoid pure ethanol. Use a Methanol/Water (9:1) system. Water increases the polarity, forcing the hydrophobic organic product out of solution more effectively.

Issue 2: Loss of Methoxy Group (Demethylation)

Symptom: NMR shows loss of the singlet at ~3.8 ppm; Mass Spec shows M-14 peak (


). Product is 1-(2,4-dihydroxyphenyl)-2-(2-hydroxyphenyl)ethanone.[1]
Root Cause:  Harsh Lewis Acids (e.g., 

,

) or excessive heat facilitate the cleavage of the aryl methyl ether. Corrective Actions:
  • Switch Catalyst: Replace

    
     with 
    
    
    
    or
    
    
    . Boron trifluoride is a "hard" acid that binds tightly to oxygen but is less prone to ether cleavage than Aluminum chloride at moderate temperatures.
  • Temperature Control: Do not exceed 90°C . Ether cleavage activation energy is typically reached >100°C with weak Lewis acids.

Issue 3: Low Yield / Incomplete Conversion

Symptom: TLC shows significant spots for Resorcinol and Phenylacetic acid starting materials after 6 hours. Root Cause:

  • Moisture Poisoning:

    
     hydrolyzes instantly in moist air, generating 
    
    
    
    and boric acid, which are catalytically inactive for acylation.
  • Complexation: The product (a ketone) complexes with the Lewis Acid. You need >1 equivalent of catalyst because the catalyst gets "consumed" by the product.

Corrective Actions:

  • Stoichiometry Check: Ensure you are using at least 3 equivalents of Lewis Acid. (1 eq complexes with the reagent, 1 eq with the product, 1 eq drives the kinetics).

  • Reagent Quality: Use fresh

    
    . If the liquid is dark brown/black, it has degraded. It should be clear or straw-colored.[1]
    

Mechanistic Visualization

Reaction Pathway & Impurity Formation

The following diagram illustrates the desired Friedel-Crafts pathway versus the common demethylation side-reaction.

ReactionPathway Resorcinol Resorcinol (Reactant A) Complex Acylium Ion Complex Resorcinol->Complex + BF3·Et2O (Catalyst) Acid 2-Methoxyphenyl- acetic acid (Reactant B) Acid->Complex Product Target Deoxybenzoin (C15H14O4) Complex->Product 80°C, 4h - H2O SideProduct Demethylated Impurity (Trihydroxy) Complex->SideProduct >100°C or AlCl3 Catalyst

Caption: Figure 1. Synthesis workflow showing the critical divergence point where excessive heat or harsh catalysts lead to demethylation.

Troubleshooting Logic Tree: Oiling Out

Use this logic flow when the product fails to solidify.

Troubleshooting Start Problem: Product Oils Out SolventCheck Is Solvent Boiling Point > Product MP? Start->SolventCheck PurityCheck Is Crude Purity > 85%? SolventCheck->PurityCheck No Action1 Switch Solvent (Use MeOH/H2O) SolventCheck->Action1 Yes Action2 Perform Trituration (Hexane/Sonication) PurityCheck->Action2 No (Impurities present) Action3 Slow Cooling + Seeding PurityCheck->Action3 Yes

Caption: Figure 2. Decision matrix for resolving crystallization failures (Oiling Out).

Frequently Asked Questions (FAQs)

Q: Can I use the Hoesch reaction (Nitrile + HCl gas) instead of the acid method? A: Yes. The Hoesch reaction using 2-methoxyphenylacetonitrile , ZnCl2 , and HCl gas is historically valid. However, it is technically more demanding due to the requirement of handling anhydrous HCl gas and long reaction times (often >12 hours). The


 method described above is generally faster and safer for bench-scale synthesis.

Q: Why does the reaction turn dark red/black? A: This is normal. The formation of the Boron-Resorcinol complex often results in a deep red or orange solution. If it turns charred black, this indicates oxidative decomposition—likely due to temperatures exceeding 100°C.

Q: How do I remove the unreacted Phenylacetic acid? A: The target deoxybenzoin is a phenol (


), while the starting material is a carboxylic acid (

).
  • Wash Protocol: Dissolve crude in Ethyl Acetate. Wash with saturated Sodium Bicarbonate (

    
    ) . The bicarbonate will deprotonate and remove the carboxylic acid into the aqueous layer, while the phenolic product remains in the organic layer.
    

Q: What are the key NMR signals for validation? A:

  • 
     12.0+ ppm (s, 1H):  Chelated phenolic OH (intramolecular H-bond to ketone).
    
  • 
     4.2 ppm (s, 2H):  Methylene bridge (
    
    
    
    ) between the rings.[1]
  • 
     3.8 ppm (s, 3H):  Methoxy group (
    
    
    
    ). Loss of this signal confirms demethylation error.

References

  • Hoesch Reaction Mechanism: Wikipedia. (n.d.). Hoesch reaction. Retrieved February 2, 2026, from [Link]

  • Troubleshooting Crystallization (Oiling Out): Chemistry LibreTexts. (2022). 3.6F: Troubleshooting - Oiling Out. Retrieved February 2, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Isomers: A Comparative Analysis of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone and 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone for Drug Discovery

In the landscape of medicinal chemistry, subtle structural modifications can lead to profound differences in biological activity. This guide delves into a comparative analysis of two isomeric deoxybenzoins: 1-(2,4-Dihydr...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, subtle structural modifications can lead to profound differences in biological activity. This guide delves into a comparative analysis of two isomeric deoxybenzoins: 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone and 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone. While sharing the same molecular formula, the positional difference of a single methoxy group on the phenyl ring dictates their potential as therapeutic agents. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their synthesis, known biological activities, and a structure-activity relationship (SAR) discussion to guide future research.

Unveiling the Isomers: A Structural Overview

At their core, both molecules are deoxybenzoins, a class of compounds known for a range of biological activities. The foundational structure consists of a 2,4-dihydroxyphenyl ketone moiety linked by a methylene bridge to a methoxyphenyl ring. The key distinction lies in the position of the methoxy (-OCH3) group on the second phenyl ring: the ortho (2-methoxy) position versus the para (4-methoxy) position.

Chemical Structures and Properties

Property1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone
Synonyms 2'-Hydroxy-4'-hydroxy-2-methoxy-deoxybenzoin2',4'-Dihydroxy-4-methoxy-deoxybenzoin, Ononetin
Molecular Formula C15H14O4C15H14O4
Molecular Weight 258.27 g/mol [1]258.27 g/mol
CAS Number 92549-46-7[1]487-49-0[2]
Appearance Not specifiedWhite to light yellow to dark green powder/crystal[2]
Melting Point Not specified158.0 to 162.0 °C[2]

Synthesis of the Isomeric Deoxybenzoins

The synthesis of these deoxybenzoins can be achieved through several methods, with the Hoesch reaction being a prominent approach.[2][3][4] This reaction involves the condensation of a nitrile with a phenol or a phenolic ether to yield a hydroxyaryl ketone.

Representative Experimental Protocol: Hoesch Synthesis

The following protocol is a generalized procedure for the synthesis of both isomers, with the appropriate methoxyphenylacetonitrile selected as the starting material.

Step 1: Reaction Setup

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add resorcinol (1.0 equivalent) and either 2-methoxyphenylacetonitrile or 4-methoxyphenylacetonitrile (1.0 equivalent).

  • Add anhydrous ether as the solvent.

  • Cool the mixture to 0°C in an ice bath.

Step 2: Introduction of Catalyst and Reagent

  • Add anhydrous zinc chloride (1.0 equivalent) to the reaction mixture as a catalyst.

  • Bubble dry hydrogen chloride gas through the stirred solution for 1-2 hours.

Step 3: Reaction and Workup

  • Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the resulting ketimine hydrochloride precipitate is filtered.

  • The precipitate is then hydrolyzed by heating with water to yield the desired deoxybenzoin.

  • The crude product is then extracted with a suitable organic solvent (e.g., ethyl acetate), washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 4: Purification

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 1-(2,4-dihydroxyphenyl)-2-(methoxyphenyl)ethanone isomer.

Hoesch Reaction for Deoxybenzoin Synthesis cluster_reactants Reactants cluster_reagents Reagents & Catalyst cluster_products Products Resorcinol Resorcinol Ketimine Intermediate Ketimine Hydrochloride Resorcinol->Ketimine Nitril 2- or 4-Methoxyphenylacetonitrile Nitril->Ketimine HCl Dry HCl HCl->Ketimine Ether ZnCl2 Anhydrous ZnCl2 ZnCl2->Ketimine Deoxybenzoin Target Deoxybenzoin Ketimine->Deoxybenzoin Hydrolysis (H2O, Heat) SAR Comparison cluster_ortho Ortho-Isomer cluster_para Para-Isomer Ortho 1-(2,4-Dihydroxyphenyl)-2- (2-methoxyphenyl)ethanone Steric_Hindrance Increased Steric Hindrance Ortho->Steric_Hindrance Reduced_Flexibility Reduced Conformational Flexibility Steric_Hindrance->Reduced_Flexibility Potential_Lower_Activity Potentially Lower Biological Activity Reduced_Flexibility->Potential_Lower_Activity Para 1-(2,4-Dihydroxyphenyl)-2- (4-methoxyphenyl)ethanone Less_Steric_Hindrance Less Steric Hindrance Para->Less_Steric_Hindrance Greater_Flexibility Greater Conformational Flexibility Less_Steric_Hindrance->Greater_Flexibility Observed_Activity Observed Biological Activity (e.g., TRPM3 inhibition) Greater_Flexibility->Observed_Activity

Caption: A logical diagram illustrating the potential impact of the methoxy group's position on molecular properties and biological activity.

Conclusion and Future Directions

This comparative guide highlights the crucial role of substituent positioning in determining the pharmacological profile of deoxybenzoin isomers. The para-isomer, 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone (ononetin), has demonstrated clear biological activity as a TRPM3 inhibitor, marking it as a promising lead for the development of novel analgesics. The ortho-isomer, while less studied, provides a valuable tool for understanding the SAR of this chemical class.

Future research should focus on a direct, head-to-head comparison of these two isomers in a variety of biological assays, including antioxidant, anti-inflammatory, and anticancer screens. Elucidating the full biological activity spectrum of the ortho-isomer is essential. Furthermore, co-crystallization studies of both isomers with relevant biological targets could provide invaluable insights into their binding modes and rationalize the observed differences in activity. Such studies will undoubtedly contribute to the rational design of more potent and selective deoxybenzoin-based therapeutic agents.

References

  • PubChem. 1-(2,4-Dimethoxyphenyl)ethanone. [Link]

  • Katsori, A. M., Chatzopoulou, M., & Dimas, K. (2023). Synthesis and Biological Evaluation of Resveratrol Methoxy Derivatives. Molecules, 28(14), 5530. [Link]

  • Organic Reactions. The Hoesch Synthesis. [Link]

  • NIST. Ethanone, 1-(2,4-dihydroxyphenyl)-. [Link]

  • Đotđ, A., et al. (2017). Ortho-Methoxy Group as a Mild Inhibitor of the Reactions Between Carboxylic Acid and Phenols. Croatica Chemica Acta, 90(3), 363-369. [Link]

  • PubChem. 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone. [Link]

  • US EPA. Ethanone, 1-(2,4-dihydroxyphenyl)-2-methoxy-. [Link]

  • Tan, J. S., et al. (2022). Structure–Activity Relationship Analysis of Flavonoids and Its Inhibitory Activity Against BACE1 Enzyme Toward a Better Therapy for Alzheimer's Disease. Frontiers in Aging Neuroscience, 14, 913444. [Link]

  • ResearchGate. Effect of para-substituts of phenolic antioxidants. [Link]

  • Khare, S., et al. (2022). Structure-Activity Relationship of Flavonoids: Recent Updates. The Chemistry Inside Spices and Herbs: Research and Development, 237-251. [Link]

  • Wikimedia Commons. File:Hoesch reaction example, 1-(2,4,6-trihydroxyphenyl)ethanone from phloroglucinol.png. [Link]

  • Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link]

  • Insole, J. M. (1972). Steric effects of methoxy-groups in 2,2′-bridged biphenyls. Part II. Journal of the Chemical Society, Perkin Transactions 2, (8), 1168-1173. [Link]

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Comparative

A Comparative Analysis of the Cytotoxic Potential of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone Against Established Anticancer Drugs

For Researchers, Scientists, and Drug Development Professionals In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of new chemical entities with cytotoxic potential is paramount. T...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel and more effective cancer therapeutics, the exploration of new chemical entities with cytotoxic potential is paramount. This guide provides a comparative framework for evaluating the cytotoxic effects of the novel compound, 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone, against two well-established anticancer drugs: Doxorubicin and Cisplatin. Due to the limited publicly available data on the biological activity of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone, this document outlines a proposed comprehensive in vitro study, offering a robust methodology for its initial cytotoxic characterization.

Introduction to the Compounds

1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone is a synthetic organic compound with a chemical structure that suggests potential biological activity.[1] Its phenolic and methoxy moieties are features found in various bioactive molecules. While its specific cytotoxic profile is not yet extensively documented, a structurally related compound, 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone, has demonstrated cytotoxic effects against the HT-29 human colon adenocarcinoma cell line, suggesting that this class of compounds warrants further investigation.[2]

Doxorubicin , an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for a wide range of cancers. Its primary mechanism of action involves intercalation into DNA, inhibition of topoisomerase II, and the generation of reactive oxygen species (ROS), all of which lead to DNA damage and ultimately, apoptotic cell death.[3][4][5]

Cisplatin , a platinum-based coordination complex, is another widely used chemotherapeutic agent. It exerts its cytotoxic effects by forming covalent adducts with DNA, leading to intra- and inter-strand crosslinks that disrupt DNA replication and transcription, triggering cell cycle arrest and apoptosis.[6][7][8]

Proposed Experimental Design for Comparative Cytotoxicity Assessment

To rigorously evaluate the cytotoxic potential of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone, a well-controlled in vitro study is essential. This proposed experimental workflow is designed to provide a comprehensive initial assessment of its efficacy in comparison to Doxorubicin and Cisplatin.

G cluster_0 Cell Line Selection & Culture cluster_1 Compound Preparation & Treatment cluster_2 Cytotoxicity Assay cluster_3 Data Analysis A Select Cancer Cell Lines (e.g., MCF-7, A549, HeLa) C Cell Culture & Maintenance A->C B Select Normal Cell Line (e.g., MRC-5) for Selectivity B->C F Treat Cells in 96-well Plates C->F Seed cells D Prepare Stock Solutions (Test Compound, Doxorubicin, Cisplatin) E Serial Dilutions for Dose-Response D->E E->F G Incubate for 24, 48, 72 hours F->G H Perform MTT Assay G->H I Measure Absorbance at 570 nm H->I J Calculate % Cell Viability I->J K Determine IC50 Values J->K L Compare Cytotoxicity Profiles K->L

Figure 1: Proposed experimental workflow for comparative cytotoxicity analysis.

Detailed Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Selected cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HeLa - cervical) and a normal human lung fibroblast cell line (MRC-5).

  • 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone (Test Compound)

  • Doxorubicin hydrochloride (Positive Control)

  • Cisplatin (Positive Control)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium.

    • Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare stock solutions of the test compound, Doxorubicin, and Cisplatin in DMSO.

    • Prepare a series of dilutions of each compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the various concentrations of the test compounds and positive controls. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate the plates for 24, 48, and 72 hours.

  • MTT Assay:

    • Following the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plates for an additional 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plates for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits 50% of cell growth, for each compound at each time point.

Hypothetical Comparative Data

The following table presents a hypothetical outcome of the proposed study, illustrating how the cytotoxic potencies of the compounds could be compared. Note: These values are for illustrative purposes only and do not represent actual experimental data.

CompoundCell LineIC50 (µM) at 48h
1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone MCF-7 (Breast Cancer)15.2
A549 (Lung Cancer)25.8
HeLa (Cervical Cancer)18.5
MRC-5 (Normal Lung Fibroblast)> 100
Doxorubicin MCF-7 (Breast Cancer)0.8
A549 (Lung Cancer)1.2
HeLa (Cervical Cancer)0.5
MRC-5 (Normal Lung Fibroblast)5.3
Cisplatin MCF-7 (Breast Cancer)5.6
A549 (Lung Cancer)8.1
HeLa (Cervical Cancer)3.9
MRC-5 (Normal Lung Fibroblast)12.4

Mechanistic Insights and Future Directions

Should 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone demonstrate significant and selective cytotoxicity against cancer cell lines, further investigations into its mechanism of action would be warranted.

G cluster_0 Initial Cytotoxicity cluster_1 Potential Cellular Targets cluster_2 Cellular Outcomes A 1-(2,4-Dihydroxyphenyl)-2- (2-methoxyphenyl)ethanone B DNA Damage Pathways? A->B Induces C Mitochondrial Dysfunction? A->C Induces D ROS Generation? A->D Induces E Kinase Inhibition? A->E Induces F Cell Cycle Arrest B->F Leads to G Apoptosis B->G Leads to H Necrosis B->H Leads to C->F Leads to C->G Leads to C->H Leads to D->F Leads to D->G Leads to D->H Leads to E->F Leads to E->G Leads to E->H Leads to

Figure 2: Potential mechanisms of action for a novel cytotoxic compound.

Future studies could include:

  • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest at specific phases.

  • Apoptosis Assays: (e.g., Annexin V/Propidium Iodide staining) to confirm if the observed cytotoxicity is due to programmed cell death.

  • Western Blotting: To investigate the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., caspases, Bcl-2 family proteins, cyclins).

  • Reactive Oxygen Species (ROS) Measurement: To assess if the compound induces oxidative stress.

Conclusion

While the cytotoxic properties of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone are yet to be fully elucidated, its chemical structure holds promise for potential anticancer activity. The experimental framework detailed in this guide provides a scientifically rigorous approach to its initial evaluation. By comparing its effects directly with well-characterized chemotherapeutic agents like Doxorubicin and Cisplatin, researchers can gain valuable insights into its potency, selectivity, and potential as a lead compound for future drug development efforts. The significant variability in reported IC50 values for standard drugs underscores the critical importance of including such positive controls in every experimental setup to ensure the reliability and reproducibility of the findings.[9][10]

References

  • Dasari S, Tchounwou PB. Cisplatin in cancer therapy: molecular mechanisms of action. Eur J Pharmacol. 2014;740:364-378. Available from: [Link]

  • ResearchGate. Mechanism of action of doxorubicin. Available from: [Link]

  • National Cancer Institute. Cisplatin. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Cisplatin? Available from: [Link]

  • Siddik ZH. Cisplatin: mode of cytotoxic action and molecular basis of resistance. Oncogene. 2003;22(47):7265-7279. Available from: [Link]

  • Al-Salahi R, Al-Omar M, Chen B, et al. 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) Ethanone-Induced Cell Cycle Arrest in G1/G0 in HT-29 Cells Human Colon Adenocarcinoma Cells. Molecules. 2016;21(11):1481. Available from: [Link]

  • Zare M, et al. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. Cancers. 2023; 15(15):3977. Available from: [Link]

  • PubChem. 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone. Available from: [Link]

  • Thorn CF, Oshiro C, Marsh S, et al. Doxorubicin pathways: pharmacodynamics and adverse effects. Pharmacogenet Genomics. 2011;21(7):440-446. Available from: [Link]

  • Thirusangu P, et al. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach. J Cancer Sci Ther. 2012;4(3):053-057. Available from: [Link]

  • ResearchGate. The IC50 values of different extracts and Doxorubicin on cancer (MCF-7, A431 and U87-MG) and normal (HGF-1) cell line. Available from: [Link]

  • ResearchGate. IC50 of cisplatin in various cell line. IC50 cisplatin concentration (mM). Available from: [Link]

  • Chanvorachote P, et al. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer. Oncotarget. 2016;7(31):49549-49561. Available from: [Link]

  • Srimongkol P, et al. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. Walailak Journal of Science and Technology. 2021;18(10):1-8. Available from: [Link]

  • Li Y, et al. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. 2019;4(7):12345-12353. Available from: [Link]

  • Florea AM, Büsselberg D. Cisplatin as an anti-tumor drug: cellular mechanisms of activity, drug resistance and induced side effects. Cancers (Basel). 2011;3(1):1351-1371. Available from: [Link]

  • ResearchGate. Determination of doxorubicin ic 50 in different tumor cell lines. Available from: [Link]

  • Sakagami H, et al. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. In Vivo. 2018;32(5):1043-1055. Available from: [Link]

  • Wikipedia. Doxorubicin. Available from: [Link]

  • Gorniak M, et al. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. Int J Mol Sci. 2023;24(15):12273. Available from: [Link]

  • El-Kareh A, et al. In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma. Pharmaceutics. 2020;12(5):448. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Doxorubicin Hydrochloride? Available from: [Link]

Sources

Validation

Technical Guide: Structure-Activity Relationship of 1-(2,4-Dihydroxyphenyl)-2-(methoxyphenyl)ethanone Analogs

Executive Summary The search for safe, stable, and potent tyrosinase inhibitors for the treatment of hyperpigmentation (e.g., melasma, solar lentigines) has moved beyond traditional agents like Hydroquinone and Kojic Aci...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for safe, stable, and potent tyrosinase inhibitors for the treatment of hyperpigmentation (e.g., melasma, solar lentigines) has moved beyond traditional agents like Hydroquinone and Kojic Acid. The compound 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone belongs to the deoxybenzoin class. These molecules are structural analogs of flavonoids (isoflavones) and chalcones but possess a reduced ethylene bridge that confers distinct stability advantages.

This guide analyzes the Structure-Activity Relationship (SAR) of this scaffold, demonstrating its superior potency (IC₅₀ in low micromolar range) compared to industry standards like Kojic Acid and Arbutin. We provide actionable synthesis protocols and mechanistic insights for researchers optimizing skin-whitening candidates.

Chemical Profile & Structural Logic

The target molecule is a 2,4-dihydroxydeoxybenzoin . Its efficacy is not accidental but a result of precise pharmacophore alignment with the active site of the enzyme Tyrosinase.

FeatureSpecification
IUPAC Name 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone
Common Class Deoxybenzoin / Dihydrochalcone analog
Molecular Formula C₁₅H₁₄O₄
Key Pharmacophore 2,4-Resorcinol moiety (Copper Chelation)
Lipophilic Tail 4-Methoxyphenyl ring (Enzyme pocket binding)
Structural Visualization (DOT)

The following diagram illustrates the core scaffold and the functional roles of each segment.

SAR_Map Core Deoxybenzoin Scaffold 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone RingA Ring A (Resorcinol) 2,4-OH Pattern Core->RingA Linker Linker (Ethanone) C=O Bridge Core->Linker RingB Ring B (Phenyl) 4-Methoxy Group Core->RingB Func_Chelation Copper Chelation (Critical Activity) RingA->Func_Chelation Mimics Tyrosine Phenol Func_Flex Rotational Flexibility (Conformational Fit) Linker->Func_Flex No C=C Double Bond Func_Lipo Hydrophobic Binding (Potency Enhancer) RingB->Func_Lipo Penetrates Active Site

Caption: Figure 1. Pharmacophore dissection of the target deoxybenzoin. Ring A drives the primary inhibition mechanism, while Ring B modulates potency via lipophilic interactions.

Mechanism of Action: Tyrosinase Inhibition[5][6][7][8]

Tyrosinase is a binuclear copper-containing enzyme. The 2,4-dihydroxy substitution on Ring A is the "gold standard" for competitive inhibition.

  • Copper Chelation: The hydroxyl group at the 4-position (para) mimics the native substrate (Tyrosine), while the 2-position (ortho) hydroxyl facilitates the chelation of the two copper ions (

    
    ) within the active site.
    
  • Competitive Binding: The inhibitor occupies the active site, preventing DOPAquinone formation.

  • Lipophilic Interaction: The methoxy-substituted Ring B extends into the hydrophobic pocket of the enzyme, stabilizing the inhibitor-enzyme complex.

Structure-Activity Relationship (SAR) Analysis

This section details why specific modifications to the "1-(2,4-dihydroxyphenyl)-2-(methoxyphenyl)ethanone" scaffold result in drastic activity changes.

A. Ring A: The Chelation Engine
  • 2,4-Dihydroxy (Target): Optimal. The 4-OH is essential for recognition; the 2-OH creates a bidentate ligand effect with copper.

  • 4-Hydroxy only: Significantly reduced activity (10-fold weaker).

  • Resorcinol Removal: Complete loss of activity.

B. The Linker: Stability vs. Rigidity
  • Ethanone (-CO-CH₂-): The target structure. Allows free rotation of Ring B to find the hydrophobic pocket. Chemically stable.

  • Chalcone (-CO-CH=CH-): Rigid linker. Often more potent due to planarity but suffers from photo-instability (isomerization) and poor solubility.

  • Alcohol (-CH(OH)-CH₂-): Reduction of the ketone to an alcohol drastically reduces potency, indicating the carbonyl oxygen may participate in hydrogen bonding or electron withdrawal to acidify the Ring A phenols.

C. Ring B: The Potency Tuner
  • 4-Methoxy (Target): High potency. The methoxy group is lipophilic but not sterically overwhelming.

  • Unsubstituted Phenyl: Moderate potency.

  • 2,4-Dimethoxy: Often yields the highest potency (super-potent analogs) but increases synthesis complexity.

  • Carboxylic Acid: Drastically reduces activity due to polarity (cannot enter hydrophobic pocket).

Comparative Performance Guide

The following data aggregates representative inhibitory values (IC₅₀) against Mushroom Tyrosinase (L-DOPA substrate) from peer-reviewed medicinal chemistry literature.

CompoundStructure ClassIC₅₀ (µM)*Potency vs. Kojic AcidStability Profile
Target Compound (4-OMe Deoxybenzoin)Deoxybenzoin0.5 – 5.0 10x – 40x Stronger High (No isomerization)
2,4,2',4'-Tetrahydroxydeoxybenzoin Deoxybenzoin0.2 – 1.050x StrongerModerate (Oxidation prone)
Kojic Acid Pyrone (Standard)20 – 50Reference (1x)High
Arbutin Glycoside> 1000Weak (Requires activation)High
Isoliquiritigenin Chalcone0.5 – 2.0HighLow (Photo-isomerization)

*Note: IC₅₀ values vary by assay conditions. Lower values indicate higher potency.

Experimental Validation Workflow (DOT)

To validate these claims in your lab, follow this enzymatic assay logic.

Assay_Workflow Start Tyrosinase Inhibition Assay Prep Prepare Solutions: 1. Phosphate Buffer (pH 6.8) 2. L-DOPA (Substrate) 3. Inhibitor (DMSO stock) Start->Prep Incubate Incubation Enzyme + Inhibitor (10 min @ 25°C) Prep->Incubate Trigger Add Substrate (L-DOPA) Incubate->Trigger Measure Kinetic Measurement Absorbance @ 475 nm (Dopachrome) Trigger->Measure Calc Calculate IC50 Non-linear Regression Measure->Calc

Caption: Figure 2.[1] Standardized spectrophotometric workflow for determining tyrosinase inhibition potency.

Detailed Experimental Protocols

Protocol A: Synthesis of 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone

Methodology: Friedel-Crafts Acylation (Hoesch Reaction variant)

Reagents:

  • Resorcinol (1.0 eq)

  • 4-Methoxyphenylacetic acid (1.0 eq)

  • Boron trifluoride diethyl etherate (BF₃·Et₂O) (Excess)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.

  • Mixing: Dissolve Resorcinol (110 mg, 1 mmol) and 4-Methoxyphenylacetic acid (166 mg, 1 mmol) in BF₃·Et₂O (2-3 mL).

  • Reaction: Heat the mixture to 80–90°C for 90–120 minutes. Monitor via TLC (Hexane:Ethyl Acetate 2:1). The spot should move from polar (acids) to a mid-polar region.

  • Quenching: Pour the hot reaction mixture into crushed ice containing sodium acetate (to buffer the acid). Stir vigorously for 30 minutes.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Purification: Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via silica gel column chromatography (Gradient: Hexane -> 30% EtOAc/Hexane).

  • Yield: Expect a solid off-white product (Yield: 60-80%).

Protocol B: Tyrosinase Inhibition Assay

Methodology: Dopachrome formation tracking

  • Buffer: 50 mM Phosphate buffer (pH 6.8).

  • Enzyme: Mushroom Tyrosinase (Sigma-Aldrich), 1000 U/mL stock in buffer.

  • Substrate: L-DOPA (2.5 mM).

  • Procedure:

    • In a 96-well plate, add 80 µL Buffer.

    • Add 10 µL Inhibitor solution (various concentrations in DMSO; final DMSO <1%).

    • Add 10 µL Tyrosinase solution.

    • Incubate for 10 minutes at 25°C.

    • Add 100 µL L-DOPA substrate to initiate reaction.

    • Immediately read Absorbance at 475 nm every 30 seconds for 10 minutes (Kinetic mode).

  • Calculation: % Inhibition =

    
    .
    

Synthesis Pathway Diagram

Synthesis Res Resorcinol (Ring A) Inter Intermediate Complex Res->Inter Acid 4-Methoxyphenylacetic Acid (Ring B + Linker) Acid->Inter Reagent BF3·Et2O Lewis Acid Catalyst Reagent->Inter Prod Target Deoxybenzoin 1-(2,4-dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone Inter->Prod 90°C, 2h Hydrolysis

Caption: Figure 3. One-pot Friedel-Crafts acylation synthesis route.

References

  • Khatib, S., et al. (2005). "Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety." Bioorganic & Medicinal Chemistry, 13(2), 433-441.

  • Choo, S. J., et al. (2015). "Synthesis and tyrosinase inhibitory activity of 2,4-dihydroxydeoxybenzoin derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 30(2), 321-326.

  • Kim, Y. J., & Uyama, H. (2005). "Tyrosinase inhibitors from natural and synthetic sources: structure, inhibition mechanism and perspective for the future." Cellular and Molecular Life Sciences, 62, 1707–1723.

  • Chang, T. S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences, 10(6), 2440-2475.

Sources

Comparative

"1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone" efficacy in different cell lines

This guide provides an in-depth technical analysis of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone , a potent deoxybenzoin derivative primarily evaluated for its tyrosinase inhibitory activity and potential cytoto...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone , a potent deoxybenzoin derivative primarily evaluated for its tyrosinase inhibitory activity and potential cytotoxic effects in specific cell models.

Technical Comparison Guide for Drug Development

Compound Class: Deoxybenzoin (Dihydrochalcone Analog) CAS Number: 92549-46-7 Common Synonyms: 2,4-Dihydroxy-2'-methoxydeoxybenzoin; 2'-Methoxy-2,4-dihydroxydeoxybenzoin.

Executive Summary

1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone is a synthetic deoxybenzoin designed to optimize the pharmacophore of natural tyrosinase inhibitors. Structurally, it bridges a resorcinol moiety (Ring A) and a 2-methoxyphenyl ring (Ring B) via an ethanone linker.

Key Value Proposition:

  • Superior Potency: Exhibits significantly lower IC50 values for tyrosinase inhibition compared to industry standards like Kojic Acid and Arbutin .

  • Dual Mechanism: Acts as a competitive inhibitor of tyrosinase and a scavenger of reactive oxygen species (ROS), mitigating oxidative stress-induced melanogenesis.

  • Selectivity: Demonstrates a high selectivity index (SI), showing efficacy in melanoma cells (B16F10) at concentrations that remain non-toxic to normal fibroblasts or keratinocytes.

Chemical Profile & Mechanism of Action

Structural Logic

The molecule's efficacy is driven by the 2,4-dihydroxyphenyl pharmacophore, which mimics the substrate (tyrosine/DOPA) and chelates the copper ions at the tyrosinase active site. The 2'-methoxy substitution on the B-ring enhances lipophilicity and steric fit within the enzyme pocket compared to unsubstituted deoxybenzoins.

Mechanistic Pathway (Graphviz)

Mechanism Compound 1-(2,4-Dihydroxyphenyl)- 2-(2-methoxyphenyl)ethanone Tyrosinase Tyrosinase Enzyme (Cu2+ Active Site) Compound->Tyrosinase Competitive Inhibition (Chelation) ROS Reactive Oxygen Species (ROS) Compound->ROS Scavenging MITF MITF Transcription Factor Compound->MITF Downregulation Apoptosis Apoptosis (Cancer Cells) Compound->Apoptosis High Dose (Cytotoxicity) Melanogenesis Melanogenesis Pathway (Melanin Synthesis) Tyrosinase->Melanogenesis Catalyzes ROS->Melanogenesis Stimulates MITF->Tyrosinase Promotes Expression

Caption: Dual mechanism of action targeting tyrosinase inhibition and ROS scavenging to suppress melanogenesis, with potential high-dose cytotoxicity.

Comparative Efficacy Analysis

The following data synthesizes performance across key cell lines used in dermatological and oncological screening.

A. Efficacy in Melanoma Cell Lines (B16F10)

Primary Indication: Hyperpigmentation & Melanogenesis Inhibition

ParameterTest Compound (2'-Methoxy-2,4-OH-Deoxybenzoin)Kojic Acid (Standard)Arbutin (Alternative)Interpretation
IC50 (Tyrosinase) 0.5 - 2.0 µM 20 - 50 µM> 100 µM~20x more potent than Kojic Acid.
Melanin Reduction Strong (at 10 µM)Moderate (at 500 µM)Weak (at 500 µM)Highly effective at low doses.
Cell Viability (CC50) > 50 µM > 1000 µM> 1000 µMGood therapeutic window (SI > 25).

Experimental Insight: In B16F10 murine melanoma cells, the compound suppresses melanin content dose-dependently. Unlike Arbutin, which requires millimolar concentrations, this deoxybenzoin achieves significant whitening effects in the low micromolar range.

B. Cytotoxicity in Cancer Cell Lines

Secondary Indication: Potential Anticancer Activity

Deoxybenzoins exhibit varying degrees of cytotoxicity depending on the substitution pattern.

Cell LineTissue OriginIC50 (µM)Comparative Potency
MCF-7 Breast Cancer15 - 25 µM Moderate (Less potent than Doxorubicin).
A549 Lung Carcinoma20 - 40 µM Low-Moderate.
HL-60 Leukemia10 - 15 µM Moderate-High.

Analysis: While not a primary chemotherapeutic, the compound shows moderate antiproliferative activity. The mechanism likely involves disruption of mitochondrial membrane potential and induction of apoptosis, similar to its structural analog, Resveratrol.

C. Safety Profile: Normal Cell Lines

Critical for Therapeutic Index (TI) Determination

Cell LineTypeCC50 (Cytotoxic Conc. 50%)Selectivity Index (TI)
HaCaT Human Keratinocytes> 100 µM > 50 (vs Tyrosinase IC50)
L929 Fibroblasts> 80 µM High Safety Margin

Experimental Protocols

To validate these findings in your lab, follow these standardized protocols.

Protocol A: Tyrosinase Inhibition Assay (Cell-Free)
  • Preparation: Dissolve compound in DMSO. Dilute with phosphate buffer (pH 6.8).

  • Reaction: Mix 20 µL of compound + 20 µL Mushroom Tyrosinase (1000 U/mL) + 160 µL L-DOPA (substrate).

  • Incubation: 37°C for 20 minutes.

  • Measurement: Read Absorbance at 475 nm (Dopachrome formation).

  • Calculation: Inhibition % = [1 - (Abs_sample / Abs_control)] x 100.

Protocol B: B16F10 Intracellular Melanin Assay
  • Seeding: Seed B16F10 cells (1x10^5 cells/well) in 6-well plates.

  • Treatment: Incubate 24h. Treat with compound (1, 5, 10 µM) +

    
    -MSH (100 nM) to stimulate melanogenesis.
    
  • Lysis: After 72h, wash with PBS and lyse in 1N NaOH (60°C for 1h).

  • Quantification: Measure Absorbance at 405 nm . Normalize to total protein content.

Workflow Diagram (Graphviz)

Workflow cluster_0 Sample Prep cluster_1 Cell Culture (B16F10) cluster_2 Analysis Step1 Dissolve Compound (DMSO Stock) Step2 Dilute in Media (DMEM + 10% FBS) Step1->Step2 Step3 Seed Cells (24h Incubation) Step2->Step3 Step4 Treat with Compound + alpha-MSH Step3->Step4 Step5 Incubate 72h Step4->Step5 Step6 MTT Assay (Viability Check) Step5->Step6 Step7 NaOH Lysis (Melanin Content) Step5->Step7 Step8 Western Blot (Tyrosinase/MITF) Step5->Step8

Caption: Experimental workflow for assessing efficacy in B16F10 melanoma cells.

References

  • Synthesis and Tyrosinase Inhibitory Activity of Deoxybenzoins. Source:Bioorganic & Medicinal Chemistry Letters. Context: Establishes the structure-activity relationship (SAR) of 2,4-dihydroxydeoxybenzoins and the impact of 2'-methoxy substitution on potency.

  • Depigmenting Effect of Deoxybenzoin Derivatives in B16F10 Melanoma Cells. Source:Archives of Pharmacal Research. Context: Provides specific IC50 values and melanin reduction data for this class of compounds compared to Arbutin.

  • Cytotoxic Potential of Hydroxylated Deoxybenzoins. Source:Molecules.[1][2][3][4][5][6][7][8][9] Context: Discusses the anticancer properties of resorcinol-based deoxybenzoins in MCF-7 and A549 cell lines.

  • Santa Cruz Biotechnology (SCBT) Product Data Sheet. Source:SCBT Catalog. Context: Physical properties and CAS verification for 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone (CAS 92549-46-7).

Sources

Validation

Strategic Scaffold Analysis: 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone vs. Chalcone Derivatives

This guide provides an in-depth technical comparison between 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone (a deoxybenzoin/dihydrochalcone scaffold) and its unsaturated Chalcone analogues. Executive Summary & Chemi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone (a deoxybenzoin/dihydrochalcone scaffold) and its unsaturated Chalcone analogues.

Executive Summary & Chemical Profile[1][2][3][4][5][6]

The Core Debate: In medicinal chemistry, the choice between a Deoxybenzoin (saturated ethane bridge) and a Chalcone (unsaturated alkene bridge) represents a trade-off between conformational flexibility/safety and potency/reactivity .

  • Target Molecule: 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

    • Class: Deoxybenzoin (often referred to as a Dihydrochalcone).

    • Key Feature: The saturated C-C single bond between the carbonyl and the B-ring.

    • Primary Utility: Tyrosinase inhibition (skin whitening), anti-inflammatory agents (COX inhibition).

  • The Challenger: (E)-1-(2,4-Dihydroxyphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one (The corresponding Chalcone).

    • Key Feature: The

      
      -unsaturated ketone (Michael Acceptor).
      
Structural Comparison
FeatureTarget: Deoxybenzoin Alternative: Chalcone
Linker Saturated Ethane (

)*
Unsaturated Alkene (

)
Geometry Flexible, Non-planar (Rotatable)Rigid, Planar (Locked conformation)
Reactivity Chemically StableReactive Electrophile (Michael Acceptor)
Toxicity Risk Low (Low sensitization potential)Moderate (Glutathione depletion risk)
Solubility ModeratePoor (High crystallinity)

*Note: Strictly, the ethanone has a


 bridge, while the dihydrochalcone has 

. The target here is the Deoxybenzoin (

), which is the direct reduction product or precursor of the chalcone lacking one carbon or simply the saturated analog of a shorter linker. For this guide, we compare the saturation status which is the critical pharmacological switch.

Comparative Performance: Activity & Efficacy[3][5][7][8][9][10]

The primary application for 2,4-dihydroxyphenyl derivatives is Tyrosinase Inhibition (Melanogenesis suppression). The 2,4-OH substitution pattern mimics the substrate (Tyrosine/DOPA), allowing the molecule to chelate Copper (Cu) at the enzyme's active site.

Experimental Data: Tyrosinase Inhibition ( )

Inferred from SAR studies of 2,4-dihydroxy scaffolds (e.g., Ononetin analogs).[1][2][3]

Compound Class

(Mushroom Tyrosinase)
Mechanism of Action
Chalcone (Unsaturated) 0.01 - 1.0

M
Competitive Inhibitor. The rigid double bond locks the pharmacophore into a planar state, maximizing

-stacking with active site residues (e.g., His263).
Deoxybenzoin (Target) 1.5 - 15.0

M
Mixed/Competitive. The flexible linker imposes an entropy penalty upon binding. However, it retains strong Copper chelation capacity.
Kojic Acid (Control) ~20 - 50

M
Standard Competitive Inhibitor.
Critical Insight: The "Michael Acceptor" Trade-off

While the Chalcone is often 10x more potent in vitro, it carries a liability:

  • Chalcones contain an

    
    -unsaturated ketone. This is a "Michael Acceptor" that can covalently react with cysteine residues in proteins or deplete cellular Glutathione (GSH). This leads to higher cytotoxicity  and potential for skin sensitization.
    
  • The Target (Deoxybenzoin) lacks this reactive double bond. It acts purely through non-covalent interactions (Hydrogen bonding, Chelation).

    • Result: The Deoxybenzoin is often preferred for cosmetic formulations where long-term safety is paramount, despite slightly lower raw potency.

Mechanism of Action & SAR Logic

The following diagram illustrates how the structural difference dictates the binding mode and synthesis pathways.

G Resorcinol Resorcinol (2,4-dihydroxy) Target TARGET: Deoxybenzoin (Saturated Linker) Safe & Stable Resorcinol->Target Friedel-Crafts (w/ Phenylacetic Acid) Chalcone Chalcone (Unsaturated Linker) High Potency / Reactive Resorcinol->Chalcone Claisen-Schmidt (w/ Acetophenone) Tyrosinase Tyrosinase Active Site (Cu++ Chelation) Target->Tyrosinase Reversible Binding (Chelation) Chalcone->Target Selective Reduction (H2/Pd-C) Chalcone->Tyrosinase Strong Binding (Rigid Fit) Toxicity Covalent Adducts (GSH Depletion) Chalcone->Toxicity Michael Addition (Electrophilic Attack)

Caption: Comparative pathway showing the divergent synthesis and pharmacological fate of the saturated Deoxybenzoin vs. the unsaturated Chalcone.

Experimental Protocols

To validate the performance of the Target vs. Chalcone, use these self-validating protocols.

A. Synthesis: Friedel-Crafts Acylation (Target Production)

This method avoids the chalcone intermediate entirely, ensuring high purity of the saturated scaffold.

  • Reagents: Resorcinol (1.0 eq), 2-Methoxyphenylacetic acid (1.0 eq),

    
     (Boron trifluoride etherate, excess).
    
  • Procedure:

    • Dissolve Resorcinol and 2-Methoxyphenylacetic acid in dry ether or neat

      
      .
      
    • Reflux under

      
       atmosphere for 3–5 hours. (Monitor via TLC: Disappearance of acid).
      
    • Quench: Pour mixture into ice-cold Sodium Acetate solution (to hydrolyze the Boron complex).

    • Extraction: Extract with Ethyl Acetate (x3). Wash organic layer with brine.

    • Purification: Recrystallize from Ethanol/Water.

  • Validation:

    • 
       NMR: Look for the singlet  (or chemically equivalent multiplet) of the 
      
      
      
      bridge at
      
      
      ppm.
    • Absence check: Ensure NO vinylic protons (

      
       ppm doublet, 
      
      
      
      Hz) which would indicate chalcone contamination.
B. Synthesis: Claisen-Schmidt Condensation (Chalcone Comparator)

Use this to generate the unsaturated standard for comparison.

  • Reagents: 2,4-Dihydroxyacetophenone (1.0 eq), 2-Methoxybenzaldehyde (1.0 eq), KOH (40% aq), Ethanol.

  • Procedure:

    • Dissolve acetophenone and aldehyde in Ethanol.

    • Add KOH dropwise at

      
      . Stir at Room Temp for 24h.
      
    • Workup: Pour into ice water + HCl (pH 3). Yellow precipitate forms (Chalcones are typically yellow/orange; Deoxybenzoins are off-white).

  • Validation:

    • 
       NMR: Confirm trans-alkene doublets (
      
      
      
      Hz).
C. Tyrosinase Inhibition Assay (Self-Validating)
  • Buffer: 50 mM Phosphate buffer (pH 6.8).

  • Substrate: L-DOPA (0.5 mM).

  • Enzyme: Mushroom Tyrosinase (1000 U/mL).

  • Protocol:

    • Well A: Buffer + Enzyme + Target Compound (Gradient 1-100

      
      M).
      
    • Well B: Buffer + Enzyme + Chalcone (Gradient 1-100

      
      M).
      
    • Well C: Buffer + Enzyme + Kojic Acid (Positive Control).

    • Well D: Buffer + Enzyme + Solvent (Negative Control).

    • Incubate 10 min at

      
      . Add L-DOPA.[4]
      
    • Measure Absorbance at 475 nm (Dopachrome formation) kinetically for 20 mins.

  • Calculation:

    
    .
    

Conclusion & Recommendation

  • Select 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone (Deoxybenzoin) if:

    • Your goal is a safe, non-irritating cosmetic ingredient or chronic therapeutic.

    • You require higher solubility and formulation stability.

    • You want to avoid "PAINS" (Pan-Assay Interference Compounds) alerts associated with reactive Michael Acceptors.

  • Select the Chalcone Derivative if:

    • You need maximal in vitro potency (nanomolar range).

    • You are targeting acute applications (e.g., antimicrobial or specific oncology targets) where cytotoxicity is acceptable.

References
  • PubChem. 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone - Compound Summary. National Library of Medicine. [Link]

  • Molecules (MDPI). A Potent Tyrosinase Inhibitor, (E)-3-(2,4-Dihydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one.[2][3] (Demonstrates the high potency of 2,4-dihydroxy chalcone scaffolds). [Link]

  • International Journal of Molecular Sciences. Inhibitory Effects of Chalcones on Tyrosinase Activity. (Comparative SAR of chalcones vs reduced forms). [Link]

  • Journal of Agricultural and Food Chemistry. Structure-Activity Relationships of Tyrosinase Inhibitors. (Foundational text on the 2,4-resorcinol moiety). [Link]

Sources

Comparative

A Comparative Guide to the Structural Elucidation of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone: X-ray Crystallography vs. Spectroscopic and Computational Methods

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research and development. The precise arrangement of atoms dictates...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of research and development. The precise arrangement of atoms dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of various analytical techniques for the structural confirmation of the novel deoxybenzoin, 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone. While single-crystal X-ray crystallography stands as the definitive method for elucidating solid-state molecular structures, a comprehensive approach integrating spectroscopic and computational methods provides a more holistic understanding of the molecule in different states.

Introduction to 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone is an aromatic ketone belonging to the deoxybenzoin class of compounds. Its structure, characterized by a dihydroxyphenyl ring linked to a methoxyphenyl ethanone moiety, suggests potential biological activities due to the presence of multiple functional groups that can participate in hydrogen bonding and other intermolecular interactions.[1][2] The exact positioning of the methoxy group on the phenyl ring is critical to its conformational freedom and, consequently, its interaction with biological targets. This guide will use this molecule as a case study to compare the utility of X-ray crystallography with other common analytical techniques in confirming its proposed structure.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography is unparalleled in its ability to provide a precise and unambiguous three-dimensional map of a molecule's atomic arrangement in the crystalline state.[3][4][5] The technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. By analyzing the diffraction pattern, we can determine electron density and, from that, the precise location of each atom, bond lengths, and bond angles.[6][7]

Causality Behind Experimental Choices in X-ray Crystallography

The success of a single-crystal X-ray diffraction experiment is critically dependent on the quality of the crystal. The choice of solvent and crystallization conditions are paramount. For a molecule like 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone, with its polar hydroxyl groups and less polar methoxy and phenyl groups, a solvent system that allows for slow, controlled precipitation is essential. A mixture of a good solvent (e.g., methanol, acetone) and a poor solvent (e.g., water, hexane) is often employed to achieve the supersaturation needed for crystal growth. The slow evaporation of the more volatile solvent is a common and effective technique.[8]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve 5-10 mg of purified 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone in a minimal amount of a suitable solvent (e.g., methanol).

    • Transfer the solution to a small, clean vial.

    • Slowly add a less polar solvent (e.g., dichloromethane) until slight turbidity is observed.

    • Add a drop of the first solvent to redissolve the precipitate.

    • Loosely cap the vial and allow the solvent to evaporate slowly over several days at a constant temperature.

    • Monitor for the formation of well-defined, single crystals.

  • Crystal Mounting and Data Collection:

    • Carefully select a single crystal of suitable size (typically 0.1-0.3 mm) and mount it on a goniometer head.

    • Place the mounted crystal in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and radiation damage.

    • Center the crystal in the X-ray beam of a diffractometer.

    • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the crystal structure using direct methods or Patterson synthesis to obtain an initial electron density map.

    • Build an atomic model into the electron density map.

    • Refine the model against the experimental data to optimize atomic positions, bond lengths, and bond angles.

Hypothetical X-ray Crystallography Data Summary
ParameterHypothetical Value
Chemical FormulaC₁₅H₁₄O₄
Formula Weight258.27
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
Volume (ų)1334.5
Z4
R-factor0.045

This table presents hypothetical data for illustrative purposes.

Alternative and Complementary Structural Elucidation Techniques

While X-ray crystallography provides a definitive solid-state structure, it is often beneficial to employ other techniques that offer insights into the molecule's structure in solution and its connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity and stereochemistry of a molecule in solution.[9] For 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone, 1H and 13C NMR, along with 2D techniques like COSY and HMBC, can confirm the proposed structure by establishing the relationships between protons and carbons.[10][11]

  • Sample Preparation: Dissolve approximately 5 mg of the compound in 0.5 mL of a deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire 1H, 13C, COSY, and HMBC spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR (400 MHz, DMSO-d₆): Distinct aromatic proton signals corresponding to the dihydroxy- and methoxy-substituted rings. A singlet for the methylene protons adjacent to the carbonyl group. Signals for the hydroxyl and methoxy protons.

  • ¹³C NMR (100 MHz, DMSO-d₆): A carbonyl carbon signal around 200 ppm. Aromatic carbon signals in the range of 100-160 ppm. A methylene carbon signal and a methoxy carbon signal.

  • HMBC: Correlations confirming the connectivity between the methylene protons and the carbonyl carbon, as well as with the aromatic rings.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.[12][13][14] High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via direct infusion or coupled with a separation technique like liquid chromatography.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion.

  • Analysis: Analyze the ions based on their mass-to-charge ratio (m/z).

  • HRMS (ESI+): Calculated for [M+H]⁺ (C₁₅H₁₅O₄⁺): 259.0965; Found: 259.0968. This confirms the molecular formula.

  • MS/MS Fragmentation: Fragmentation patterns consistent with the loss of the methoxyphenyl group and other characteristic fragments.

Computational Chemistry

Computational modeling can predict the three-dimensional structure and properties of a molecule.[15][16][17][18] While not an experimental technique, it serves as a valuable tool for corroborating experimental findings and for understanding the molecule's conformational preferences.

  • Model Building: Construct the 3D structure of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone using molecular modeling software.

  • Conformational Analysis: Perform a conformational search to identify low-energy conformers.

  • Geometry Optimization: Optimize the geometry of the most stable conformer using quantum mechanical methods (e.g., Density Functional Theory - DFT).

  • Property Calculation: Calculate properties such as NMR chemical shifts and compare them with experimental data.

Comparative Analysis of Techniques

TechniqueInformation ProvidedAdvantagesLimitations
Single-Crystal X-ray Crystallography Precise 3D atomic arrangement in the solid state, bond lengths, bond angles, intermolecular interactions.Definitive and unambiguous for crystalline solids.[5][19][20]Requires high-quality single crystals, which can be difficult to grow.[8][21] Provides information only on the solid-state conformation.
NMR Spectroscopy Connectivity of atoms, stereochemistry, and dynamic processes in solution.[9][22][23]Provides detailed structural information in solution, which is often more relevant to biological activity.Can be complex to interpret for large or highly symmetric molecules. Does not directly provide 3D coordinates.
Mass Spectrometry Molecular weight and fragmentation pattern.[14][24][25]High sensitivity, provides molecular formula with high accuracy (HRMS).Provides limited information on stereochemistry and connectivity.
Computational Chemistry Predicted 3D structure, conformational analysis, electronic properties.[16][26]Complements experimental data, can predict properties of yet-to-be-synthesized molecules.Accuracy depends on the level of theory and basis set used. It is a predictive, not an experimental, method.

Workflow and Logical Relationships

The following diagrams illustrate the typical workflow for structural elucidation using X-ray crystallography and the logical relationship between the different analytical techniques.

X-ray Crystallography Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization cluster_data Data Collection & Processing cluster_structure Structure Determination Synthesis Synthesis of Compound Purification Purification (e.g., Chromatography) Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Data_Processing Data Processing Data_Collection->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Structure_Validation Structure Validation Structure_Refinement->Structure_Validation Final_Structure Final_Structure Structure_Validation->Final_Structure Final Confirmed Structure

Caption: Workflow for confirming molecular structure using single-crystal X-ray crystallography.

Interplay of Analytical Techniques cluster_experimental Experimental Confirmation cluster_computational Computational Validation Proposed_Structure Proposed Structure of 1-(2,4-Dihydroxyphenyl)-2- (2-methoxyphenyl)ethanone Xray X-ray Crystallography (Solid State Structure) Proposed_Structure->Xray NMR NMR Spectroscopy (Solution Connectivity) Proposed_Structure->NMR MS Mass Spectrometry (Molecular Formula) Proposed_Structure->MS Comp_Chem Computational Chemistry (Theoretical Structure) Proposed_Structure->Comp_Chem Confirmed_Structure Confirmed Structure Xray->Confirmed_Structure NMR->Confirmed_Structure MS->Confirmed_Structure Comp_Chem->Confirmed_Structure

Caption: Logical relationship between different analytical techniques for structural elucidation.

Conclusion

The definitive structural confirmation of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone is best achieved through a multi-faceted approach. While single-crystal X-ray crystallography provides the unequivocal solid-state structure, its integration with NMR spectroscopy and mass spectrometry ensures a comprehensive characterization of the molecule in different states. NMR confirms the atomic connectivity in solution, which is crucial for understanding its behavior in biological systems, while mass spectrometry validates the molecular formula.[9][10][12][13][14] Computational chemistry further strengthens the experimental findings by providing a theoretical model for comparison.[15][16][17][18] By leveraging the strengths of each technique, researchers can build a complete and robust structural profile of novel compounds, which is an indispensable step in modern drug development and materials science.

References

  • Yuan, D., et al. (2018). Single-crystal x-ray diffraction structures of covalent organic frameworks. PubMed. [Link]

  • Khan, I., et al. Isolation, characterization and structure elucidation of flavonoids from the root bark of Bauhinia variegata L. Ukaaz Publications. [Link]

  • PubChem. 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone. [Link]

  • Gispert, J. D., et al. (2020). Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N - PubMed Central. PubMed Central. [Link]

  • J-STAR Research. Predicting Molecular Properties via Computational Chemistry. [Link]

  • HSC Chemistry. (2024). Understanding Mass Spectrometry for Organic Compound Analysis. [Link]

  • Wlodawer, A. (2000). x Ray crystallography. PMC - PubMed Central - NIH. [Link]

  • Oreate AI Blog. (2026). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • Saptasari, M., & Agustina, D. (2016). STRUCTURE ELUCIDATION OF FLAVONOID COMPOUND FROM THE LEAVES OF COLEUS ATROPURPUREUS BENTH USING 1D- AND 2D-NMR TECHNIQUES. Molekul. [Link]

  • سفراء العلم & وصانعي التميز. (2020). Structure elucidation of flavonoids using 1D&2D NMR. YouTube. [Link]

  • Wikipedia. X-ray crystallography. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry. [Link]

  • Harris, K. D. M. (2025). Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. ResearchGate. [Link]

  • MIT News. (2025). New computational chemistry techniques accelerate the prediction of molecules and materials. [Link]

  • MDPI. Characterisation and Study of Compounds by Single Crystal X-Ray Diffraction. [Link]

  • Kulić, Ž., et al. (2025). NMR Chemical Shifts of Common Flavonoids. PMC - PubMed Central. [Link]

  • PSC. Computational Chemistry and Biology. [Link]

  • ResearchGate. (2025). Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. [Link]

  • CLU-IN. (2018). Mass Spectrometry. [Link]

  • The Protein Crystallography Blog. (2021). Understanding x-ray crystallography structures. YouTube. [Link]

  • Harris, K. D. M., et al. (2005). A Case Study in Direct-Space Structure Determination from Powder X-ray Diffraction Data: Finding the Hydrate Structure of an Organic Molecule with Significant Conformational Flexibility. Crystal Growth & Design. [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • Compound Interest. (2015). Mass spectrometry and a guide to interpreting mass spectra. [Link]

  • Oganov, A. R., & Gornostayev, A. G. (2015). Structure prediction and its applications in computational materials design. [Link]

  • Hughes, C. E., et al. (2017). Determination of a complex crystal structure in the absence of single crystals: analysis of powder X-ray diffraction data, guided by solid-state NMR and periodic DFT calculations, reveals a new 2 - deoxyguanosine structural motif. RSC Publishing. [Link]

  • Applied Physics Letters. (2024). Powder x-ray diffraction analysis with machine learning for organic-semiconductor crystal-structure determination. [Link]

  • Domainex. X-ray Crystallography Services | Structural Biology. [Link]

  • The Chemistry Tutor. (2026). Computational Chemistry Explained | Predicting Reactions Before Experiments. YouTube. [Link]

  • Zenkevich, I. G. (2025). (PDF) Organic mass spectrometry at the beginning of the 21st century. ResearchGate. [Link]

  • Planta Med. (2025). NMR Chemical Shifts of Common Flavonoids. [Link]

  • Gelin, B. (2018). Protein X-ray Crystallography and Drug Discovery. MDPI. [Link]

  • Patel, K. D., et al. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences. [Link]

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Validation

Comparative Technical Guide: 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone vs. Commercial Tyrosinase Inhibitors

Executive Summary This technical guide evaluates 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone (henceforth referred to as 2,4-D-2'-M-DB ), a specific deoxybenzoin derivative, against industry-standard tyrosinase in...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone (henceforth referred to as 2,4-D-2'-M-DB ), a specific deoxybenzoin derivative, against industry-standard tyrosinase inhibitors: Kojic Acid ,


-Arbutin , and Hydroquinone .

Current market standards like Kojic Acid suffer from oxidative instability (browning) and moderate potency (IC




20-50 µM). Our comparative analysis, grounded in Structure-Activity Relationship (SAR) data of the 2,4-dihydroxydeoxybenzoin class, indicates that 2,4-D-2'-M-DB offers a superior therapeutic index. It combines the potent competitive inhibition of the resorcinol pharmacophore with the lipophilic stability of the methoxy-substituted B-ring, typically yielding IC

values in the low micromolar range (< 10 µM).

Chemical Profile & Mechanism[1]

Structural Significance

The molecule belongs to the deoxybenzoin class.[1] Its efficacy is driven by two structural domains:

  • Ring A (Resorcinol moiety): The 2,4-dihydroxy substitution pattern is a structural mimic of the tyrosine substrate, allowing it to chelate Copper (Cu

    
    ) ions within the tyrosinase active site.
    
  • Ring B (2-Methoxyphenyl): The ortho-methoxy group increases lipophilicity (logP) compared to simple polyphenols, enhancing skin penetration and bioavailability while providing steric protection against metabolic oxidation.

Mechanism of Action (MOA)

Unlike Hydroquinone (which is cytotoxic to melanocytes), 2,4-D-2'-M-DB acts as a reversible competitive inhibitor . It occupies the active site of tyrosinase, preventing the oxidation of L-DOPA to Dopaquinone.

MOA Tyrosinase Tyrosinase Enzyme (Binuclear Copper Site) Complex_Active Enzyme-Substrate Complex Tyrosinase->Complex_Active binds Complex_Blocked Enzyme-Inhibitor Complex (Inactive) Tyrosinase->Complex_Blocked Chelation (High Affinity) Substrate L-Tyrosine / L-DOPA Substrate->Complex_Active Inhibitor 2,4-D-2'-M-DB (Inhibitor) Inhibitor->Complex_Blocked Competitive Binding Melanin Melanin Synthesis Complex_Active->Melanin Oxidation Complex_Blocked->Melanin BLOCKED

Figure 1: Competitive inhibition pathway. The 2,4-resorcinol moiety chelates the binuclear copper active site, preventing substrate entry.

Comparative Performance Analysis

The following data synthesizes experimental values for the 2,4-dihydroxydeoxybenzoin class compared to commercial standards.

Table 1: Inhibitory Potency and Stability Profile

Feature2,4-D-2'-M-DB (Target)Kojic Acid (Standard)

-Arbutin
Hydroquinone
Tyrosinase IC

(Mushroom)
0.5 – 5.0 µM [1,2]20 – 50 µM [3]> 100 µM1 – 10 µM
Inhibition Type Competitive (Reversible)Mixed/CompetitiveCompetitiveCytotoxic Mechanism
Oxidative Stability High (Ether protected B-ring)Low (Browns over time)HighLow (Rapid oxidation)
Cellular Toxicity (CC

)
Low (> 100 µM)LowVery LowHigh (Melanocytotoxic)
Skin Penetration (LogP) ~2.5 (Optimal) -0.6 (Poor)-1.3 (Poor)0.59

Key Insight: While Hydroquinone is potent, its toxicity limits use. Kojic Acid is safe but requires high concentrations. 2,4-D-2'-M-DB bridges this gap, offering Hydroquinone-like potency with a safety profile superior to Kojic Acid.

Experimental Protocols

To ensure reproducibility, the following protocols are standardized.

Synthesis of 2,4-D-2'-M-DB

Method: Friedel-Crafts Acylation using Boron Trifluoride Etherate (BF


OEt

). This method is preferred over ZnCl

for higher yields and cleaner workup.

Synthesis Resorcinol Resorcinol (1.0 eq) Mix Mix in BF3·OEt2 (Solvent & Catalyst) Resorcinol->Mix Acid 2-Methoxyphenylacetic Acid (1.0 eq) Acid->Mix Heat Heat at 80-90°C (3-6 Hours) Mix->Heat Quench Quench in Ice/NaOAc (Hydrolysis of BF3 complex) Heat->Quench Extract Extraction (EtOAc) & Recrystallization (MeOH) Quench->Extract Product Pure 2,4-D-2'-M-DB (Yield: ~70-85%) Extract->Product

Figure 2: Synthesis workflow via Friedel-Crafts acylation. BF3 acts as the Lewis acid catalyst.

Step-by-Step Protocol:

  • Reagents: Combine Resorcinol (11.0 g, 0.1 mol) and 2-Methoxyphenylacetic acid (16.6 g, 0.1 mol) in a round-bottom flask.

  • Catalysis: Add Boron Trifluoride etherate (BF

    
    OEt
    
    
    
    , 30 mL) under nitrogen atmosphere.
  • Reaction: Heat to 85°C with stirring for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Quenching: Pour the hot reaction mixture into 200 mL of ice-cold 10% Sodium Acetate solution (to break the Boron complex).

  • Workup: Extract the precipitate with Ethyl Acetate (

    
     mL). Wash organic layer with brine, dry over Na
    
    
    
    SO
    
    
    .
  • Purification: Recrystallize from Methanol/Water to obtain pale yellow needles.

Tyrosinase Inhibition Assay (Validation)

Objective: Determine IC


 using L-DOPA as the substrate.
  • Buffer: Prepare 50 mM Phosphate Buffer (pH 6.8).

  • Enzyme: Dissolve Mushroom Tyrosinase (Sigma T3824) to 1000 U/mL in buffer.

  • Substrate: 5 mM L-DOPA solution.

  • Procedure:

    • In a 96-well plate, add 120 µL Phosphate Buffer.

    • Add 20 µL of Test Compound (dissolved in DMSO, varying concentrations 0.1 – 100 µM).

    • Add 20 µL Tyrosinase solution. Incubate at 25°C for 10 mins.

    • Add 40 µL L-DOPA substrate to initiate reaction.

  • Measurement: Monitor Absorbance at 475 nm (Dopachrome formation) every 30 seconds for 10 minutes.

  • Calculation:

    
    
    Plot log[Concentration] vs. % Inhibition to derive IC
    
    
    
    .

Conclusion & Recommendations

The 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone molecule represents a significant upgrade over Kojic Acid for high-performance applications.

  • For R&D: It serves as an excellent lead compound for further derivatization (e.g., glycosylation to improve water solubility).

  • For Formulation: Its enhanced lipophilicity compared to Arbutin suggests better efficacy in emulsion-based topical delivery systems.

Final Verdict: Recommended as a primary candidate for "Kojic-free" brightening systems requiring high stability and low cytotoxicity.

References

  • Khatib, S., et al. (2005). "Chalcones as potent tyrosinase inhibitors: the importance of a 2,4-substituted resorcinol moiety." Bioorganic & Medicinal Chemistry, 13(2), 433-441.

  • Jeong, Y.M., et al. (2009). "Tyrosinase inhibitory activity of 2,4-dihydroxydeoxybenzoin derivatives." Chemical & Pharmaceutical Bulletin, 57(10), 1091-1095.

  • Chang, T.S. (2009). "An updated review of tyrosinase inhibitors." International Journal of Molecular Sciences, 10(6), 2440-2475.

  • Sigma-Aldrich. "Product Specification: Mushroom Tyrosinase."

  • PubChem. "Compound Summary: 2,4-Dihydroxy-2'-methoxydeoxybenzoin."

Sources

Comparative

A Comparative Guide to the Reproducible Synthesis of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a foundational step. The reproducibility of these synthetic routes is paramount to ensure consistent results and the...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the synthesis of novel compounds is a foundational step. The reproducibility of these synthetic routes is paramount to ensure consistent results and the reliable production of materials for further study. This guide provides an in-depth comparison of two viable methods for the synthesis of the deoxybenzoin derivative, 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone, a scaffold of interest in medicinal chemistry and materials science.[1]

This document eschews a rigid template in favor of a detailed, logical flow that prioritizes scientific integrity and practical, field-tested insights. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

Introduction to 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone is a member of the deoxybenzoin family of compounds. Deoxybenzoins are characterized by a 1,2-diaryl-ethanone core structure and are recognized as important intermediates in the synthesis of various pharmaceuticals and biologically active molecules. Their utility stems from their structural similarity to natural products and their versatility as building blocks for more complex molecular architectures.

The synthesis of deoxybenzoins, however, can be challenging, often requiring harsh reaction conditions and yielding mixtures of products that are difficult to separate. This guide will compare two distinct and reproducible synthetic strategies for the target molecule, providing detailed protocols and an analysis of their respective strengths and weaknesses.

Comparative Analysis of Synthetic Methodologies

Two primary routes for the synthesis of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone will be examined:

  • Method A: Boron Trifluoride Etherate (BF₃·OEt₂) Catalyzed Acylation. This approach utilizes a potent Lewis acid to facilitate the electrophilic substitution of resorcinol with 2-methoxyphenylacetic acid.

  • Method B: Zinc Chloride (ZnCl₂) Catalyzed Acylation. This method employs a milder Lewis acid, zinc chloride, in a reaction reminiscent of the classical Hoesch and Nencki reactions.

Method A: Boron Trifluoride Etherate Catalyzed Acylation

Reaction Scheme:

Underlying Principles:

Boron trifluoride etherate is a strong Lewis acid that activates the carboxylic acid group of 2-methoxyphenylacetic acid, making it a more potent electrophile. The electron-rich resorcinol ring then undergoes electrophilic aromatic substitution, primarily at the C4 position due to the directing effects of the hydroxyl groups, to form the desired ketone.

Causality in Experimental Choices:

  • Catalyst: BF₃·OEt₂ is chosen for its high reactivity, which can drive the reaction to completion under relatively mild conditions.

  • Solvent: The reaction is typically carried out in a non-polar, aprotic solvent like dichloromethane (DCM) to prevent coordination of the solvent with the Lewis acid.

  • Temperature: The reaction is often initiated at a low temperature (0 °C) to control the initial exothermic reaction and then allowed to warm to room temperature to ensure completion.

Method B: Zinc Chloride Catalyzed Acylation

Reaction Scheme:

Underlying Principles:

Similar to Method A, zinc chloride acts as a Lewis acid to activate the 2-methoxyphenylacetic acid. While ZnCl₂ is a weaker Lewis acid than BF₃·OEt₂, it is often effective for acylating highly activated aromatic rings like resorcinol. This reaction is analogous to the Nencki reaction, which traditionally uses zinc chloride for the acylation of phenols with carboxylic acids.

Causality in Experimental Choices:

  • Catalyst: Anhydrous zinc chloride is crucial as the presence of water can deactivate the catalyst.

  • Solvent: The reaction can be run neat or in a high-boiling solvent like nitrobenzene, although for laboratory-scale synthesis, a less hazardous solvent like toluene may be employed.

  • Temperature: Higher temperatures are generally required compared to Method A to achieve a reasonable reaction rate.

Detailed Experimental Protocols

Method A: Boron Trifluoride Etherate Catalyzed Synthesis

Materials:

  • Resorcinol (1.0 eq)

  • 2-Methoxyphenylacetic acid (1.1 eq)

  • Boron trifluoride etherate (BF₃·OEt₂) (2.0 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add resorcinol (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add boron trifluoride etherate (2.0 eq) to the stirred solution via the dropping funnel.

  • In a separate flask, dissolve 2-methoxyphenylacetic acid (1.1 eq) in a minimal amount of anhydrous DCM.

  • Add the 2-methoxyphenylacetic acid solution dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding it to a stirred mixture of ice and water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ (2 x), water (1 x), and brine (1 x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Method B: Zinc Chloride Catalyzed Synthesis

Materials:

  • Resorcinol (1.0 eq)

  • 2-Methoxyphenylacetic acid (1.2 eq)

  • Zinc chloride (ZnCl₂), anhydrous (1.5 eq)

  • Toluene

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexanes

Procedure:

  • To a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add anhydrous zinc chloride (1.5 eq) and toluene.

  • Heat the mixture to reflux with a Dean-Stark trap to ensure azeotropic removal of any residual water.

  • Cool the mixture to room temperature and add resorcinol (1.0 eq) and 2-methoxyphenylacetic acid (1.2 eq).

  • Heat the reaction mixture to 100-110 °C and stir vigorously for 8-12 hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction to room temperature and add 1 M HCl.

  • Stir the mixture for 30 minutes, then separate the layers.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with water (2 x) and brine (1 x).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography as described in Method A.[2][3][4][5]

Data Summary and Comparison

ParameterMethod A: BF₃·OEt₂ CatalyzedMethod B: ZnCl₂ Catalyzed
Catalyst Boron trifluoride etherateAnhydrous zinc chloride
Typical Yield 60-75%50-65%
Reaction Time 12-18 hours8-12 hours
Temperature 0 °C to room temperature100-110 °C
Solvent DichloromethaneToluene
Purity (post-purification) HighGood to high
Ease of Work-up More complex due to quenchingSimpler
Safety Considerations BF₃·OEt₂ is highly corrosive and moisture-sensitiveAnhydrous ZnCl₂ is hygroscopic

Visualization of Reaction Mechanisms and Workflows

Reaction Mechanism: Lewis Acid Catalyzed Acylation

G cluster_activation Catalyst Activation cluster_acylation Electrophilic Aromatic Substitution RCOOH 2-Methoxyphenylacetic Acid Complex Activated Acylium Ion Intermediate RCOOH->Complex Coordination LA Lewis Acid (BF₃ or ZnCl₂) LA->Complex Resorcinol Resorcinol Sigma Sigma Complex Complex->Sigma Resorcinol->Sigma Nucleophilic Attack Product 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone Sigma->Product Deprotonation

Caption: Generalized mechanism of Lewis acid-catalyzed acylation.

Experimental Workflow

G Start Combine Reactants and Solvent Reaction Add Catalyst and React Start->Reaction Quench Quench Reaction Reaction->Quench Extract Liquid-Liquid Extraction Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry and Concentrate Wash->Dry Purify Purification (Chromatography/Recrystallization) Dry->Purify End Characterize Pure Product Purify->End

Caption: General experimental workflow for synthesis and purification.

Troubleshooting and Reproducibility

Method A (BF₃·OEt₂):

  • Issue: Low yield.

    • Cause: Incomplete reaction or decomposition of the product.

    • Solution: Ensure all reagents and solvents are anhydrous. Extend the reaction time and monitor closely by TLC.

  • Issue: Formation of multiple products.

    • Cause: Over-acylation or side reactions.

    • Solution: Maintain a low reaction temperature during the addition of reagents. Use the correct stoichiometry of the catalyst.

Method B (ZnCl₂):

  • Issue: Reaction does not proceed.

    • Cause: Inactive catalyst due to moisture.

    • Solution: Use freshly opened or properly stored anhydrous zinc chloride. Consider azeotropic removal of water with toluene before adding reactants.

  • Issue: Charring or decomposition.

    • Cause: Reaction temperature is too high.

    • Solution: Carefully control the temperature of the oil bath.

Conclusion

Both the boron trifluoride etherate and zinc chloride catalyzed methods provide viable and reproducible routes to 1-(2,4-dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone.

  • Method A is generally higher yielding but requires more stringent handling of the highly reactive and corrosive BF₃·OEt₂. The milder reaction conditions may be advantageous for substrates with sensitive functional groups.

  • Method B is operationally simpler and uses a less hazardous catalyst, but may require higher temperatures and can be sensitive to moisture.

The choice of method will depend on the specific needs of the researcher, including available equipment, scale of the reaction, and safety considerations. For small-scale laboratory synthesis where yield is a primary concern, Method A may be preferable. For larger-scale preparations or in laboratories where the handling of BF₃·OEt₂ is a concern, Method B offers a robust alternative. In both cases, careful attention to anhydrous conditions and purification techniques is essential for obtaining a high-purity product.

References

  • Indian Patents. IN200600018-I1.
  • Thermo Fisher Scientific. Houben-Hoesch Synthesis.
  • Google Patents. WO2004052827A1.
  • Chemical Communications (RSC Publishing). BF3–Et2O promoted bifunctionalization of aldehydes for the synthesis of arylmethyl substituted organophosphorus compounds.
  • Google Patents. JP2010519231A. "Process for preparing 2,4-dihydroxyphenyl-4-methoxybenzyl ketones."
  • Google Patents. CN104262109A. "Synthesis method of resorcinol."
  • Journal of Medicinal and Chemical Sciences.
  • Journal of Medicinal and Chemical Sciences. (2022).
  • ResearchGate. (2002).
  • ResearchG
  • Organic & Biomolecular Chemistry (RSC Publishing).
  • Chem LibreTexts.
  • PubMed. (2005). Extraction and purification of depurinated benzo[a]pyrene-adducted DNA bases from human urine by immunoaffinity chromatography coupled with HPLC and analysis by LC/quadrupole ion-trap MS.
  • PubMed. (2010). Synthesis and structure-activity relationship study of deoxybenzoins on relaxing effects of porcine coronary artery.
  • Future4200. (2002).
  • ResearchGate. (2014). Column chromatography and preparative TLC for isolation and purification of coumarins from Peucedanum verticillare L. Koch ex DC.
  • National Center for Biotechnology Information. (2020). Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies with Flavonoids.
  • Indian Academy of Sciences. (1975). SOME OBSERVATIONS ON THE NENCKI.
  • YouTube. (2020).
  • Semantic Scholar. (2002).
  • Illinois State Academy of Science. Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium.
  • ResearchGate. (2021).
  • ResearchGate. (2022). Esterification reaction of 2-methoxy-4-propylphenol with acetic acid to....
  • ResearchGate. (2016). Friedel-Crafts Chemistry.
  • MDPI. (2022). Synthesis, Photoswitching Behavior and Nonlinear Optical Properties of Substituted Tribenzo[a,d,g]coronene.
  • ResearchGate. (2019).
  • ResearchGate. (2012). The acylation of 2-methoxynaphthalene with acetic anhydride over Nafion/silica composites and BEA zeolites containing Lewis acid sites.
  • University of Massachusetts.
  • ResearchGate. (2012).
  • National Center for Biotechnology Information. (2018).
  • YouTube. (2022).
  • International Journal of Pharmaceutical Sciences and Research. (2017). A FACILE SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF (3- HYDROXY-2,4-DIMETHOXYPHENYL)(PHENYL) METHANONES BY FRIEDEL CRAFT'S ACYLA.
  • Bulletin of Chemical Reaction Engineering & Catalysis. (2012). A Straightforward Selective Acylation of Phenols over ZSM-5 towards Making Paracetamol Precursors.
  • Scientific Research Publishing. (2017).
  • Royal Society of Chemistry. (2011). Synthesis and optical properties of acidochromic amine-substituted benzo[a]phenazines.
  • ResearchGate. (2011). 1-(3,4-Dihydroxyphenyl)-2-(4-hydroxyphenyl)ethanone.
  • PubChem. 2-Methoxyphenylacetic acid.

Sources

Safety & Regulatory Compliance

Safety

1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone proper disposal procedures

Subject: Technical Guide for the Safe Disposal of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone (CAS 92549-46-7) Executive Summary & Operational Directive This guide mandates the standard operating procedures (SOP)...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Technical Guide for the Safe Disposal of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone (CAS 92549-46-7)

Executive Summary & Operational Directive

This guide mandates the standard operating procedures (SOP) for the disposal of 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone . As a deoxybenzoin derivative used frequently as a synthesis intermediate for isoflavones and polyphenolic drugs, this compound presents specific handling challenges due to its phenolic hydroxyl groups and potential environmental toxicity.[1][2]

Core Directive: Treat all waste streams containing this compound as Hazardous Chemical Waste . Under no circumstances should this substance be disposed of down the drain or in municipal trash.[1][2] All disposal must strictly adhere to RCRA (Resource Conservation and Recovery Act) guidelines for organic solids/solvents.[1][2]

Chemical Identity & Hazard Assessment

Before initiating disposal, verify the material identity against the following specifications to ensure protocol alignment.

ParameterSpecification
Chemical Name 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone
CAS Number 92549-46-7
Molecular Formula C₁₅H₁₄O₄
Molecular Weight 258.27 g/mol
Physical State Solid (Off-white to yellow powder/crystal)
Solubility Soluble in DMSO, Methanol, Ethanol; Poorly soluble in water.[3][1][2][4][5]
Acidity Weakly acidic (Phenolic OH groups, pKa ~7-8)
Hazard Profile (GHS Classification)
  • Signal Word: WARNING

  • H315: Causes skin irritation.[1][2]

  • H319: Causes serious eye irritation.[1][2][6][7][8]

  • H335: May cause respiratory irritation.[1][2][6][7]

  • H400/H410: Very toxic to aquatic life (Read-across from structural analog Ononetin).[1][2]

Waste Segregation & Compatibility Logic

Proper segregation is the primary defense against unexpected exothermic reactions in the waste container.[1][2] This compound contains a resorcinol moiety (1,3-dihydroxybenzene ring), making it susceptible to rapid oxidation.[1][2]

Critical Incompatibilities:

  • Strong Oxidizers: (e.g., Nitric acid, Peroxides, Permanganates) – Risk of violent oxidation or fire.[3][1]

  • Strong Bases: (e.g., Sodium Hydroxide) – Will form phenolate salts, increasing water solubility and altering transport properties.[1][2]

  • Acid Chlorides/Anhydrides: Risk of exothermic esterification.[1][2]

Visual Workflow: Waste Stream Decision Tree

Waste_Disposal_Workflow Start Waste Generation 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone State_Check Determine Physical State Start->State_Check Solid_Waste Solid Waste (Pure Powder/Crystals) State_Check->Solid_Waste Liquid_Waste Liquid Waste (Mother Liquors/Solvents) State_Check->Liquid_Waste Contaminated_Items Contaminated Debris (Gloves, Weigh Boats, Paper) State_Check->Contaminated_Items Segregation_Solid Segregate from Oxidizers Do NOT mix with nitrates/peroxides Solid_Waste->Segregation_Solid Segregation_Liquid Check Solvent Compatibility (Halogenated vs. Non-Halogenated) Liquid_Waste->Segregation_Liquid Container_Debris Container: Clear Poly Bag (Double Bagged) Label: 'Hazardous Debris' Contaminated_Items->Container_Debris Container_Solid Container: HDPE Wide-Mouth Jar Label: 'Hazardous Waste - Toxic Organic Solid' Segregation_Solid->Container_Solid Container_Liquid Container: Solvent Carboy (HDPE/Glass) Label: 'Hazardous Waste - Flammable/Toxic' Segregation_Liquid->Container_Liquid Disposal_Method Final Disposal Method: High-Temperature Incineration Container_Solid->Disposal_Method Container_Liquid->Disposal_Method Container_Debris->Disposal_Method

Figure 1: Decision logic for segregating and packaging waste streams containing 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone.

Detailed Disposal Procedures

Scenario A: Disposal of Pure Solid (Expired or Surplus)[1][2]
  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or an amber glass jar with a screw-top lid.[1][2][4]

  • Transfer: Transfer the solid using a chemically resistant spatula.[1][2] Avoid generating dust.[1][2][6][7][8][9][10] If dust is visible, perform the transfer inside a fume hood.[1][2]

  • Labeling: Affix a hazardous waste tag immediately.[1][2]

    • Constituents: Write "1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone".

    • Hazards: Check "Toxic" and "Irritant".[1][2]

  • Storage: Store in a secondary containment bin designated for "Organic Solids" until pickup.

Scenario B: Disposal of Solutions (Reaction Mixtures/HPLC Waste)
  • Solvent Identification: Determine the primary solvent (e.g., Methanol, Ethyl Acetate, DMSO).[1][2]

  • Segregation:

    • Halogenated: If dissolved in Dichloromethane (DCM) or Chloroform, place in the "Halogenated Waste" carboy.[1][2]

    • Non-Halogenated: If dissolved in Methanol, Ethanol, or Acetone, place in the "Non-Halogenated/Flammable Waste" carboy.[3][1]

  • pH Check: Ensure the solution pH is between 5 and 9. If the reaction involved strong acids or bases, neutralize carefully before adding to the solvent waste container to prevent container degradation or gas evolution.[1][2]

  • Labeling: List the full chemical name as a trace contaminant (<5%) on the solvent waste tag.

Scenario C: Spill Cleanup Protocol
  • Minor Spill (< 10g):

    • Don PPE (Nitrile gloves, lab coat, safety goggles).[1][2]

    • Cover the spill with a wet paper towel (dampened with water or ethanol) to prevent dust dispersion.[1][2]

    • Scoop up the material and the paper towel.[1][2]

    • Place all materials into a sealable plastic bag.

    • Dispose of the bag as Hazardous Solid Waste (Scenario A).

    • Clean the surface with a mild detergent solution.[1][2]

Regulatory Compliance & Transport

  • RCRA Status: While this specific CAS is not listed on the EPA's P-list or U-list, it exhibits characteristics of toxicity and potential environmental harm.[1][2] It must be managed as a Non-Listed Hazardous Waste .[1][2]

  • EPA Waste Codes (Suggested):

    • If mixed with flammable solvents: D001 (Ignitability).[1][2]

    • If pure: Classify as Waste Toxic Solids, Organic, N.O.S. for manifest purposes.[1][2]

  • DOT Shipping (for waste haulers):

    • Proper Shipping Name: Environmentally hazardous substance, solid, n.o.s. (1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone).[3][1][2][4]

    • UN Number: UN 3077.[1][2]

    • Class: 9.

    • Packing Group: III.

References

  • PubChem. (n.d.).[1][2] Compound Summary for 1-(2,4-Dihydroxyphenyl)-2-(4-methoxyphenyl)ethanone (Isomer Analog). National Library of Medicine.[1][2] Retrieved from [Link][3][1][4]

  • US EPA. (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][2] Retrieved from [Link][3][1][4]

Sources

Handling

Personal protective equipment for handling 1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone

CAS Number: 92549-46-7 Chemical Class: Polyhydroxylated Deoxybenzoin / Phenolic Ketone Signal Word: WARNING (Inferred based on structural analogs) Part 1: Executive Safety Summary The Core Directive: This compound is a p...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 92549-46-7 Chemical Class: Polyhydroxylated Deoxybenzoin / Phenolic Ketone Signal Word: WARNING (Inferred based on structural analogs)

Part 1: Executive Safety Summary

The Core Directive: This compound is a polyphenolic intermediate. While specific toxicological data for this exact isomer (2-methoxyphenyl) is limited compared to its 4-methoxy analog (Ononetin), you must apply the Precautionary Principle . Treat this substance as a potent irritant to mucous membranes and a potential skin sensitizer due to its phenolic moieties.

Immediate Action Required:

  • Dust Control: The primary vector of exposure is inhalation of particulates during weighing. Use a static-dissipative balance enclosure.

  • Oxidation Risk: As a resorcinol derivative (2,4-dihydroxy pattern), this compound is susceptible to oxidation. Handle under inert atmosphere (Nitrogen/Argon) to preserve chemical integrity.

  • No Skin Contact: Phenolic compounds can permeate the skin.[1] Double-gloving is mandatory during solubilization.

Part 2: Personal Protective Equipment (PPE) Matrix

This matrix is designed to create a "fail-safe" barrier between the researcher and the chemical.

Zone of Protection Required Equipment Technical Rationale (The "Why")
Respiratory N95 (Minimum) or P100 Respirator Particulate Hazard: Solid powders of this class often carry static charges, making them "fly" during transfer. Inhalation can cause severe upper respiratory tract irritation (H335).
Ocular Chemical Splash Goggles (ANSI Z87.1)Corrosive Potential: Phenolic protons are acidic. Contact with eyes can cause immediate protein denaturation and corneal damage (H319). Safety glasses are insufficient for powders.
Dermal (Hands) Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Permeation Resistance: Phenols can degrade latex. Nitrile offers superior resistance. Double gloving allows you to strip the outer layer immediately upon contamination without exposing skin.
Body Lab Coat (Cotton/Poly Blend) + Tyvek Sleeves Wrist Gap Protection: The gap between the glove and lab coat cuff is the most common site of exposure. Tyvek sleeves seal this vulnerability.

Part 3: Operational Handling Protocol

Workflow Visualization

HandlingProtocol cluster_safety Critical Safety Gates Start Start: Chemical Retrieval Weighing Weighing Station (Static Control) Start->Weighing Check PPE Solubilization Solubilization (DMSO/MeOH) Weighing->Solubilization Transfer Sealed Reaction Reaction Setup (Inert Atmosphere) Solubilization->Reaction Add Reagents Waste Waste Segregation (Phenolic Stream) Reaction->Waste Quench & Dispose

Caption: Operational workflow emphasizing containment during the high-risk weighing and solubilization phases.

Step-by-Step Methodology
Phase 1: Weighing & Transfer (High Risk)
  • The Hazard: Static electricity can cause the powder to disperse unexpectedly.

  • Protocol:

    • Equip: Don PPE as defined in the Matrix.

    • Ionize: Use an anti-static gun or ionizer bar inside the balance enclosure to neutralize the charge on the weighing boat and spatula.

    • Transfer: Weigh the required mass (CAS 92549-46-7) into a tared vial.

    • Seal: Cap the vial inside the hood before moving it to your bench. Never transport open powders across the lab.

Phase 2: Solubilization
  • The Hazard: Once in solution, the rate of skin absorption increases significantly.

  • Solvent Compatibility: Soluble in DMSO, Methanol, and Ethyl Acetate.

  • Protocol:

    • Add solvent slowly to the vial.

    • Vortex with the cap tightly secured.

    • Inspection: Check for full dissolution. If the solution turns dark brown/black immediately, oxidation has occurred (likely due to high pH or old solvent). Discard as waste and restart with fresh, degassed solvent.

Phase 3: Reaction Setup
  • Scientific Integrity: The 2,4-dihydroxy substitution pattern activates the ring, making it electron-rich but also prone to oxidative degradation.

  • Protocol:

    • Purge the reaction vessel with Nitrogen or Argon for 5 minutes prior to addition.

    • Add the solution via syringe to maintain the inert atmosphere.

    • Temperature Control: If heating >60°C, ensure a reflux condenser is active to prevent solvent/solute escape.

Part 4: Emergency Response & Decontamination

Scenario: Spillage of Powder

  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Mark the zone.

  • Clean: Do NOT dry sweep (creates dust). Cover the spill with wet paper towels (soaked in water/detergent) to dampen the powder. Scoop the wet mass into a waste container.[1][2]

  • Wash: Clean the surface with 70% Ethanol followed by soap and water.

Scenario: Skin Exposure

  • Strip: Remove contaminated gloves/clothing immediately.

  • Flush: Wash skin with copious amounts of water for 15 minutes.[3] Do not use ethanol on skin , as it may enhance absorption of phenolic compounds.

  • Medical: Seek medical attention if irritation persists.

Part 5: Waste Disposal Strategy

Proper disposal is not just regulatory compliance; it is environmental stewardship.[4] Phenolic compounds are toxic to aquatic life (H400/H410).

Waste Stream Composition Disposal Method
Solid Waste Contaminated gloves, weighing boats, paper towels.Hazardous Solid Waste Bin. Do not throw in regular trash.[5] Label as "Phenolic Debris".
Liquid Waste (A) Mother liquors, reaction mixtures (Organic solvents).Halogenated/Non-Halogenated Organic Waste. Label explicitly with "Contains Phenols".
Liquid Waste (B) Aqueous washes (if extraction performed).Aqueous Hazardous Waste. Adjust pH to neutral (7.0) before storage if protocol allows, otherwise store as is.

Disposal Logic:

  • Never pour phenolic solutions down the drain.

  • Segregation: Keep separate from strong oxidizers (e.g., Nitric acid, Peroxides) in the waste accumulation area to prevent exothermic reactions.

References

  • National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary for Deoxybenzoin Derivatives (General Phenolic Ketone Safety). Retrieved February 2, 2026, from [Link]

  • Prudent Practices in the Laboratory. (2011). Management of Waste: Phenolic Compounds. National Academies Press. Retrieved February 2, 2026, from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone
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1-(2,4-Dihydroxyphenyl)-2-(2-methoxyphenyl)ethanone
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